Chloroplatinic acid hydrate
描述
属性
IUPAC Name |
hexachloroplatinum(2-);hydron;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOYUPLNYLSSR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26023-84-7 | |
| Record name | Platinate(2-), hexachloro-, hydrogen, hydrate (1:2:?), (OC-6-11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Chloroplatinic Acid Hydrate (B1144303) from Platinum Metal
This technical guide provides a comprehensive overview of the synthesis of chloroplatinic acid hydrate (H₂PtCl₆·xH₂O) from elemental platinum. The most common and well-documented method, the dissolution of platinum in aqua regia, is detailed extensively, along with alternative methods. This document is intended for an audience with a strong background in chemistry and laboratory safety.
Introduction
Chloroplatinic acid, also known as hexachloroplatinic acid, is a key inorganic compound of platinum.[1] It typically exists as a hydrate, [H₃O]₂--INVALID-LINK--ₓ, a red-brown, highly hygroscopic solid.[1][2] It serves as a primary commercial source for platinum and is a vital precursor for the synthesis of numerous platinum compounds and catalysts.[1][3] Its applications are widespread, including catalysis for hydrogenation and hydrosilylation reactions, electroplating, and formerly in the quantitative analysis of potassium.[1]
Synthesis Methodologies
The conversion of platinum metal to chloroplatinic acid is primarily achieved through oxidative dissolution. The most prevalent methods include:
-
Dissolution in Aqua Regia: The most common method, involving a mixture of nitric and hydrochloric acids.[1]
-
Reaction with Chlorine Gas: An aqueous suspension of platinum particles is exposed to chlorine gas.[1][4]
-
Electrolysis: An electrolytic process using platinum black in hydrochloric acid can yield a product free from nitric acid contamination.[5]
This guide will focus on the aqua regia method due to its widespread use and available documentation.
Experimental Protocol: The Aqua Regia Method
This protocol details the synthesis of chloroplatinic acid from platinum metal using aqua regia, followed by purification and crystallization.
Step 1: Dissolution of Platinum Metal
The initial step involves the oxidation and complexation of elemental platinum. Nitric acid acts as the oxidizing agent, while hydrochloric acid provides the chloride ligands to form the stable hexachloroplatinate anion ([PtCl₆]²⁻).[6]
Reagents and Equipment:
-
Platinum metal (sponge, foil, or bar)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Nitric Acid (HNO₃)
-
Glass beaker or porcelain vessel
-
Heating mantle or hot plate
-
Reflux condenser or a round bottom flask filled with cool water to act as one[6][7]
Procedure:
-
Place the platinum metal into a suitable reaction vessel.[4]
-
Prepare the aqua regia solution. While the traditional molar ratio is 3:1 HCl to HNO₃, a diluted version can be used to improve the efficiency of nitric acid utilization and reduce the introduction of impurities.[6] A non-standard mixture may start with hydrochloric acid and water, followed by the addition of a smaller volume of nitric acid.[6]
-
Gently heat the mixture to a simmer to initiate and sustain the reaction. A reflux condenser is crucial to minimize the loss of volatile acids and gases which can also aid in the dissolution process.[6][7]
-
The dissolution of platinum is a slow process.[6] Additional small portions of nitric acid may need to be added periodically (e.g., every 6-9 hours) as it is consumed.[6]
-
Continue heating until the platinum metal is completely dissolved, resulting in a clear, orange-to-red solution.[1][6] The overall chemical reaction can be represented as: Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O[2]
Step 2: Purification by Removal of Nitric Acid and Nitrosonium Compounds
The crude solution contains residual nitric acid and potentially nitrosonium hexachloroplatinate ((NO)₂PtCl₆), which must be removed to obtain pure chloroplatinic acid.[1][4]
Procedure:
-
Reduce the volume of the crude platinum solution by gentle boiling or evaporation to under 100 mL.[7]
-
Add an excess of concentrated hydrochloric acid to the cooled solution.[4][7]
-
Heat the solution to boiling. The HCl reacts with the remaining nitric acid to produce volatile gases like nitrogen dioxide, nitrosyl chloride, and chlorine.[7] The evolution of a yellow-orange or brown gas indicates the reaction is occurring.[7]
-
Continue boiling until the solution volume is significantly reduced.[7]
-
Repeat the process of adding hydrochloric acid and boiling down the solution several times until no more brown fumes are observed.[4][7] This ensures all nitric acid traces are removed.[7]
Step 3: Concentration and Crystallization
The final step is to carefully concentrate the purified solution to obtain the solid this compound.
Procedure:
-
Once the nitric acid is removed, concentrate the solution by heating to a final volume of approximately 50 mL, resulting in a syrupy consistency.[4][7]
-
Crucially, do not heat to complete dryness , as this can cause the chloroplatinic acid to decompose into insoluble platinum chlorides.[7]
-
Allow the concentrated solution to cool and crystallize at room temperature.[8]
-
Due to the highly hygroscopic nature of chloroplatinic acid, the final drying and crystallization should be performed in a desiccator (vacuum or standard) to prevent the absorption of atmospheric moisture.[6][7]
-
The resulting product is reddish-brown crystals of this compound.[1] Store the final product in airtight containers, away from light, and preferably within a desiccator to maintain its integrity.[7]
Alternative Synthesis Methods
Chlorination Method
For finely divided platinum, dissolution can be achieved in hydrochloric acid by bubbling chlorine gas through the suspension.[4] Alternatively, chlorine can be generated in-situ by the careful addition of hydrogen peroxide to the hydrochloric acid solution.[4] This method avoids the difficult removal of nitrogen-containing byproducts.[4]
Electrolytic Method
This process involves the electrolysis of platinum black in hydrochloric acid.[5] It is particularly useful for preparing high-purity chloroplatinic acid free from any nitric acid contamination, which can be challenging to remove completely from the aqua regia method.[5]
Data Presentation
Table 1: Comparative Summary of Aqua Regia Synthesis Parameters
| Parameter | Method A (Diluted Aqua Regia)[6] | Method B (Patent CN101987748A)[9] |
| Platinum Input | 1 troy ounce (approx. 31.1 g) | 10-15 g |
| Reagents | 100 mL HCl (37%), 10 mL HNO₃ (68%), 75 mL H₂O | 300 mL HCl (30%), 100 mL HNO₃ (96%) |
| Initial Heating | Simmering | 170-190 °C |
| Reaction Time | Several days, with periodic HNO₃ addition | Until fully decomposed |
| Purification Step | Repeated boiling with 10 mL HCl additions | Repeated heating to 140-155 °C with 400-500 mL HCl |
| Final Product | Dried in desiccators, then flame-sealed in ampules | Concentrated, H₂O₂ added, then crystallized |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | [H₃O]₂--INVALID-LINK--ₓ (x ≤ 6)[1] |
| Molar Mass | 409.81 g/mol (anhydrous)[2] |
| Appearance | Reddish-brown solid[2] |
| Density | 2.431 g/cm³[2] |
| Melting Point | 60 °C (decomposes)[2] |
| Solubility | Very soluble in water; soluble in ethanol, acetone[2] |
| Key Characteristic | Highly hygroscopic[1][7] |
Mandatory Visualizations
Diagram 1: General Workflow for Chloroplatinic Acid Synthesis via Aqua Regia
Caption: Workflow for the synthesis of chloroplatinic acid via the aqua regia method.
Diagram 2: Core Chemical Reaction Pathway
References
- 1. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 2. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. Hexachloroplatinic acid, GR 18497-13-7 India [ottokemi.com]
- 4. prepchem.com [prepchem.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN101987748A - Preparation method of analytically pure chloroplatinic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Preparation of Chloroplatinic Acid Solution from Aqua Regia
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of chloroplatinic acid (H₂PtCl₆), a crucial precursor in various chemical and pharmaceutical applications, through the dissolution of platinum metal in aqua regia. The document details the underlying chemical principles, experimental protocols, quantitative data, and safety considerations associated with this process.
Introduction
Chloroplatinic acid, also known as hexachloroplatinic acid, is a key inorganic compound widely utilized as a catalyst, in the purification of platinum, and for the quantitative analysis of potassium.[1][2] Its preparation involves the oxidation and complexation of elemental platinum by aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid.[3] The resulting solution, often reddish-brown, contains the hexachloroplatinate anion (PtCl₆²⁻), which is the active species for many of its applications.[3] This guide offers detailed methodologies for its preparation, purification, and handling, tailored for a scientific audience.
Chemical Principles
The dissolution of platinum in aqua regia is a complex redox process. Nitric acid acts as the primary oxidizing agent, converting platinum metal to platinum ions (Pt⁴⁺).[4] These ions are then immediately complexed by chloride ions from the hydrochloric acid to form the stable hexachloroplatinate anion (PtCl₆²⁻).[5] The overall simplified reaction can be represented as:
Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O[3]
Upon mixing, nitric acid and hydrochloric acid react to form highly reactive species, including nitrosyl chloride (NOCl) and free chlorine (Cl₂), which are instrumental in attacking the noble metal.[6]
HNO₃ + 3HCl → NOCl + Cl₂ + 2H₂O
The removal of excess nitric acid after the dissolution of platinum is a critical step to obtain pure chloroplatinic acid, as residual nitrates can interfere with subsequent applications. This is typically achieved by repeated evaporations with hydrochloric acid, which converts the remaining nitric acid into volatile products.[7][8]
Experimental Protocols
Several protocols for the preparation of chloroplatinic acid from aqua regia have been documented. The following sections outline two common methodologies, derived from established laboratory practices.
3.1. Standard Aqua Regia Method
This method employs the traditional 3:1 molar ratio of hydrochloric acid to nitric acid.
-
Materials:
-
Procedure:
-
Place a known mass of platinum metal into the reaction vessel within a fume hood.
-
For every 1 gram of platinum, add approximately 6.4 mL of concentrated hydrochloric acid and 2.4 mL of concentrated nitric acid (a 3:1 volumetric ratio is often approximated).[10] Always add the nitric acid to the hydrochloric acid.[6]
-
Gently heat the mixture to near boiling.[10] The reaction is slow at room temperature.
-
The solution will begin to bubble and change color to orange and then red as the platinum dissolves.[10] This process can take several hours to days depending on the surface area and form of the platinum.[10]
-
Once the platinum is completely dissolved, the solution is repeatedly treated with concentrated hydrochloric acid to remove residual nitric acid. This involves adding hydrochloric acid and evaporating the solution to a syrupy consistency.[8] The absence of brown fumes (NO₂) upon heating indicates the removal of nitric acid.[7]
-
The final product is a concentrated solution of chloroplatinic acid, which can be diluted as needed. For solid chloroplatinic acid hexahydrate, the solution is carefully evaporated at room temperature, as heating to dryness can cause decomposition.[7]
-
3.2. Dilute Aqua Regia Method with Incremental Nitric Acid Addition
This modified approach uses a more dilute aqua regia with periodic additions of nitric acid to improve the efficiency of the reaction and minimize the loss of volatile reactants.[11]
-
Materials: Same as the standard method.
-
Procedure:
-
Clean all glassware meticulously, first by pyrolysis at high temperatures (for borosilicate glass) to remove organic residues, followed by boiling with dilute aqua regia to eliminate inorganic contaminants.[11]
-
Place the platinum bar in the reaction vessel with a reflux condenser on top.
-
Start with a mixture of deionized water and concentrated hydrochloric acid. For a one troy ounce (31.1 g) platinum bar, a starting solution of 75 mL of water and 100 mL of concentrated hydrochloric acid can be used.[11]
-
Add a small initial volume of concentrated nitric acid (e.g., 10 mL) and gently heat the mixture to a simmer.[11]
-
Periodically (e.g., every 6-9 hours), inject a small amount of nitric acid (e.g., 3 mL) to sustain the reaction until all the platinum has dissolved.[11]
-
After complete dissolution, continue heating and add small portions of hydrochloric acid (e.g., 10 mL every 6 hours) to decompose any remaining nitric acid.[11]
-
Once the evolution of brown fumes ceases, allow the solution to cool. The resulting product is a crude solution of chloroplatinic acid.
-
Quantitative Data
The following table summarizes quantitative data extracted from various reported experimental procedures.
| Parameter | Example 1[10] | Example 2[7] | Example 3[11] |
| Mass of Platinum | 31.1 g (1 troy ounce) | 31.1 g | 31.1 g (1 troy ounce) |
| Initial HCl Volume | 200 mL (12 M) | Not specified | 100 mL (37%) |
| Initial HNO₃ Volume | 25 mL (15 M) | Not specified | 10 mL (68%) |
| Additional Reagents | Subsequent additions of 25 mL HNO₃ and 50 mL HCl | 100 mL of 15 M HCl for nitric acid removal | Incremental additions of 3 mL HNO₃ and 10 mL HCl |
| Reaction Time | ~25 hours over 3 days | Not specified | Over 2 days |
| Reaction Temperature | Near boiling | Boiling | Simmering |
Visualizations
5.1. Signaling Pathway of Platinum Dissolution in Aqua Regia
References
- 1. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Why does gold and platinum dissolve in aqua regia class 11 chemistry CBSE [vedantu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. twu.edu [twu.edu]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Chloroplatinic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroplatinic acid, systematically named dihydrogen hexachloroplatinate(IV), is a key inorganic compound of platinum.[1][2] It is most commonly available in its hydrated form, chloroplatinic acid hydrate (B1144303), with the general formula H₂PtCl₆·(H₂O)ₓ (where x can range from 0 to 6).[1] This reddish-brown, crystalline solid is a primary commercial source of platinum and serves as a crucial precursor in the synthesis of various platinum compounds and catalysts.[1][3] Its utility spans a wide range of applications, from catalysis in organic synthesis to analytical chemistry and materials science.[2][4] This guide provides a comprehensive overview of the chemical and physical properties of chloroplatinic acid hydrate, along with detailed experimental protocols for their determination.
Chemical and Physical Properties
This compound is a hygroscopic substance, readily absorbing moisture from the atmosphere.[2] It is highly soluble in water and also shows good solubility in organic solvents such as ethanol, ether, and acetone.[4] The properties of this compound can vary slightly depending on the degree of hydration.
Quantitative Data Summary
| Property | Value | References |
| Chemical Formula | H₂PtCl₆·(H₂O)ₓ (x=0-6) | [1] |
| Molecular Weight | 409.81 g/mol (anhydrous) | [2] |
| 517.91 g/mol (hexahydrate) | [5] | |
| Appearance | Reddish-brown crystalline solid | [2] |
| Melting Point | 60 °C (decomposes) | [4][6] |
| Density | 2.43 g/mL at 25 °C | [6][7] |
| Solubility in Water | Highly soluble | [4] |
| Solubility in other solvents | Soluble in ethanol, ether, acetone | [4] |
| Platinum (Pt) Content | Typically 37.5 - 40% | [7] |
Experimental Protocols
Synthesis of this compound
The most common method for the laboratory synthesis of chloroplatinic acid is the dissolution of platinum metal in aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 volume ratio.[2][4]
Detailed Methodology:
-
Reaction Setup: In a well-ventilated fume hood, place a known weight of pure platinum metal (e.g., foil or sponge) into a flask.
-
Dissolution: Carefully add a sufficient volume of freshly prepared aqua regia to completely submerge the platinum. Gently heat the mixture to initiate and sustain the reaction. The reaction produces toxic nitrogen dioxide gas, so proper ventilation is crucial. Pt(s) + 4 HNO₃(aq) + 6 HCl(aq) → H₂PtCl₆(aq) + 4 NO₂(g) + 4 H₂O(l)[2]
-
Removal of Nitrosyl Chloride: After the platinum has completely dissolved, the resulting solution will contain residual nitric acid and nitrosyl chloride (NOCl), which can interfere with subsequent applications. To remove these, repeatedly add concentrated hydrochloric acid to the solution and evaporate it to a syrupy consistency on a steam bath. This process is typically repeated 3-4 times.[4]
-
Crystallization: After the final evaporation, allow the concentrated solution to cool. Reddish-brown crystals of this compound will form.
-
Drying and Storage: Due to its hygroscopic nature, the crystals should be dried in a desiccator over a suitable drying agent.[1] Store the final product in a tightly sealed container to protect it from atmospheric moisture.
Determination of Melting Point
The melting point of this compound is determined using a capillary melting point apparatus. It's important to note that the compound decomposes at its melting point.
Detailed Methodology:
-
Sample Preparation: Finely powder a small amount of the dry this compound crystals.
-
Capillary Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the melting point apparatus.
-
Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For this compound, decomposition will be observed.
Determination of Solubility
A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in a given solvent.
Detailed Methodology:
-
Solvent Preparation: Measure a specific volume (e.g., 1 mL) of the solvent (e.g., water, ethanol) into a test tube.
-
Solute Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the solvent.
-
Dissolution: Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Observation: Observe if the solid dissolves completely. If it does, continue adding pre-weighed portions of the solute until saturation is reached (i.e., solid material remains undissolved).
-
Quantification: The solubility can be expressed as the mass of solute that dissolves in a given volume or mass of solvent at a specific temperature.
Assay for Platinum Content (Gravimetric Method)
The platinum content of this compound can be accurately determined by gravimetric analysis, which involves the reduction of the platinum ions to elemental platinum.
Detailed Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.5 g) and dissolve it in distilled water.
-
Reduction: Heat the solution and add a reducing agent, such as formic acid or sodium formate, to precipitate the platinum as a fine black powder.
-
Digestion: Keep the solution hot for a period to allow the platinum particles to coagulate, making them easier to filter.
-
Filtration: Filter the hot solution through a pre-weighed ashless filter paper.
-
Washing: Wash the precipitate thoroughly with hot distilled water to remove any impurities.
-
Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Dry the crucible and its contents in an oven, and then ignite it at a high temperature (e.g., 800-900 °C) in a muffle furnace until all the filter paper has been converted to ash and the platinum is in its elemental form.
-
Weighing: Allow the crucible to cool in a desiccator and then weigh it accurately.
-
Calculation: The percentage of platinum in the original sample can be calculated from the weight of the platinum residue.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to determine the water of hydration and the thermal decomposition profile of this compound.
Detailed Methodology:
-
Instrument Setup: Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve will show distinct mass loss steps corresponding to the loss of water molecules and the subsequent decomposition of the anhydrous compound to platinum metal. The temperature ranges and the percentage of mass loss for each step provide information about the thermal stability and composition of the hydrate. A typical decomposition pathway involves the loss of water, followed by the formation of platinum tetrachloride (PtCl₄), then platinum dichloride (PtCl₂), and finally elemental platinum.[8]
Safety and Handling
This compound is a corrosive and toxic substance.[9] It can cause severe skin burns and eye damage.[9] Inhalation may lead to allergic reactions or respiratory irritation.[9] It is harmful if swallowed.[9] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[9]
Conclusion
This compound is a fundamentally important platinum compound with well-defined, albeit variable due to hydration, chemical and physical properties. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of this compound, which is essential for its effective and safe use in research and development. A thorough understanding of its properties and the methods for their determination is crucial for any scientist or professional working with platinum-based materials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. calpaclab.com [calpaclab.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kchn.pg.gda.pl [kchn.pg.gda.pl]
- 7. Hexachloroplatinic(IV) Acid 6-hydrate (Reag. USP, Ph. Eur.) for analysis, ACS [itwreagents.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
chloroplatinic acid hydrate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of chloroplatinic acid hydrate (B1144303), a key platinum compound with significant applications in catalysis and materials science. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use in nanoparticle synthesis and catalysis, and illustrates key procedural workflows.
Core Properties: CAS Number and Molecular Formula
Chloroplatinic acid hydrate is most commonly identified by the CAS Number 26023-84-7 .[1][2]
The molecular formula of this compound can be represented in several ways, reflecting its structure as a coordination complex and the variable nature of its hydration. It is technically a hydronium salt of the hexachloroplatinate anion.[3] The general formula is often written as H₂PtCl₆·xH₂O , where 'x' can range from 0 to 6.[4] Other common representations include:
-
[H₃O]₂[PtCl₆]·nH₂O (where 0 ≤ n ≤ 6), which more accurately depicts the presence of hydronium ions.
-
Cl₆H₄OPt [5]
-
H₂PtCl₆ (anhydrous basis)
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 26023-84-7 | [1][2] |
| Molecular Weight | 409.81 g/mol (anhydrous basis) | |
| Appearance | Reddish-brown or orange crystalline solid/chunks | [4][6] |
| Melting Point | 60 °C (140 °F; 333 K) | [5][6] |
| Density | 2.43 g/mL at 25 °C | [5][6] |
| Solubility | Highly soluble in water; soluble in ethanol, acetone, and ether. | [3][5] |
| Platinum (Pt) Content | Typically 37-40% |
Key Applications and Experimental Protocols
Chloroplatinic acid is a versatile precursor for the synthesis of various platinum-based materials and a catalyst for a range of organic transformations.
Synthesis of Platinum Nanoparticles (PtNPs)
Chloroplatinic acid is the most common platinum precursor for the synthesis of platinum nanoparticles due to its high solubility and ease of reduction.[1] The following protocol describes a typical synthesis using sodium borohydride (B1222165) as a reducing agent.
Methodology: Chemical Reduction with Sodium Borohydride
This procedure is adapted from established methods for synthesizing stable, surfactant-free platinum nanoparticles in an aqueous solution.[2][7]
Materials:
-
This compound (H₂PtCl₆·xH₂O)
-
Sodium borohydride (NaBH₄)
-
Stabilizing agent (e.g., sodium citrate (B86180) or beta-cyclodextrin)
-
Deionized water (18.2 MΩ)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of chloroplatinic acid.
-
Prepare a 10 mM aqueous solution of the stabilizing agent (e.g., beta-cyclodextrin).[2]
-
Freshly prepare a cold aqueous solution of sodium borohydride (e.g., 180 mM). It is critical to use a freshly prepared solution as NaBH₄ degrades over time.[2]
-
-
Reaction Setup:
-
Reduction:
-
Slowly, add 0.25 mL of the 180 mM sodium borohydride solution dropwise to the stirring mixture.[1][2] The slow addition is crucial for controlling the nucleation and growth of nanoparticles, leading to a more uniform size distribution.[2]
-
A color change to dark brown or black indicates the formation of platinum nanoparticles.[2]
-
-
Reaction Completion and Purification:
Characterization:
-
UV-Visible Spectroscopy: Monitor the reduction of Pt(IV) by observing the disappearance of its characteristic absorption peak around 260 nm.[7]
-
Transmission Electron Microscopy (TEM): Determine the size, shape, and size distribution of the synthesized platinum nanoparticles.[1]
-
X-ray Diffraction (XRD): Confirm the crystalline structure of the platinum nanoparticles.[1]
Caption: Workflow for Platinum Nanoparticle Synthesis.
Preparation of Platinum Catalysts
Chloroplatinic acid is the starting material for several important platinum catalysts, including Adams' catalyst (platinum dioxide) and Speier's catalyst, which are used extensively in hydrogenation and hydrosilylation reactions, respectively.
**Methodology: Preparation of Adams' Catalyst (PtO₂) **
This protocol is based on the original method developed by Voorhees and Adams, involving the fusion of chloroplatinic acid with sodium nitrate (B79036).[8]
Materials:
-
This compound (H₂PtCl₆·xH₂O)
-
Sodium nitrate (NaNO₃)
-
Deionized water
-
Porcelain casserole or Pyrex beaker
Procedure:
-
Mixing:
-
Evaporation and Fusion:
-
Gently heat the mixture over a flame, stirring continuously with a glass rod, to evaporate the water.
-
Increase the temperature to 350-370 °C over approximately 10 minutes. The mixture will fuse, and brown nitrogen oxides will evolve as a brown precipitate of platinum oxide forms.[9]
-
Continue to raise the temperature, holding it between 500-550 °C for about 30 minutes, until the evolution of gases ceases.[8] Vigorous stirring may be necessary to control foaming.[9]
-
-
Isolation and Washing:
-
Drying:
-
Dry the resulting brown platinum oxide in a desiccator. The catalyst is now ready for use in hydrogenation reactions.
-
Caption: Preparation of Adams' Catalyst from Chloroplatinic Acid.
Catalytic Hydrosilylation
Chloroplatinic acid is the precursor to Speier's catalyst , which is highly effective for hydrosilylation—the addition of a Si-H bond across a double bond. This reaction is fundamental to the production of silicones and other organosilicon compounds.
Logical Relationship: The Catalytic Cycle
The general mechanism for platinum-catalyzed hydrosilylation involves several key steps:
-
Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) center, forming a platinum(II) hydride complex.
-
Olefin Coordination: The alkene coordinates to the platinum(II) complex.
-
Migratory Insertion: The alkene inserts into the Pt-H bond. This can occur in two ways, leading to either the Markovnikov or anti-Markovnikov product.
-
Reductive Elimination: The resulting alkylsilyl group is eliminated from the platinum center, regenerating the Pt(0) catalyst and yielding the final organosilane product.
Caption: Generalized Catalytic Cycle for Hydrosilylation.
References
- 1. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 26023-84-7 [chemicalbook.com]
- 6. Chloroplatinic acid, hydrate, 99.9%+ 26023-84-7 India [ottokemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Adam's catalyst preparation , Hive Chemistry Discourse [chemistry.mdma.ch]
The Solubility of Chloroplatinic Acid Hydrate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O) in various solvents. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize this important platinum compound. The guide details quantitative solubility data, experimental protocols for solubility determination, and visual representations of key processes involving chloroplatinic acid hydrate.
Quantitative Solubility Data
This compound exhibits high solubility in a range of polar solvents. While extensive temperature-dependent solubility data is not widely tabulated in literature, the following table summarizes the available quantitative and qualitative solubility information to facilitate comparison. The compound is noted to be hygroscopic and typically appears as a red or orange-brown solid.[1][2]
| Solvent | Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 0.5 M | 20 | [3][4] |
| 100 mg/mL | Not Specified | |||
| Very Soluble / Readily Soluble | Not Specified | [2][5][6] | ||
| Ethanol | C₂H₅OH | Soluble / Readily Soluble | Not Specified | [2][3][5] |
| Acetone | (CH₃)₂CO | Soluble / Readily Soluble | Not Specified | [2][3][5] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [2][3] |
| Ethyl Acetate | CH₃COOC₂H₅ | Soluble / Readily Soluble | Not Specified | [3][5] |
| Isopropanol (Propan-2-ol) | C₃H₈O | Readily Soluble | Not Specified | [5] |
| n-Pentanol | C₅H₁₂O | Soluble | Not Specified | Used for recrystallization at concentrations near 168 g Pt/L.[5] |
| Nitric Acid | HNO₃ | Practically Insoluble / Insoluble | Not Specified | [2][3][5] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established methods for inorganic salts.
Gravimetric Method for Solubility Determination
This method is suitable for determining the solubility of a solid in a solvent by measuring the mass of the dissolved solute in a saturated solution.[7][8]
Materials and Equipment:
-
This compound
-
Selected solvent (e.g., water, ethanol)
-
Analytical balance
-
Thermostatic bath or hot plate
-
Beakers or conical flasks
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)
-
Pre-weighed drying dishes (e.g., watch glasses or evaporating dishes)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a beaker or conical flask.
-
Place the container in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the container is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the withdrawn sample through a syringe filter to remove any undissolved particles. The filter should also be at the experimental temperature.
-
-
Gravimetric Analysis:
-
Dispense a known volume of the clear filtrate into a pre-weighed and dried evaporating dish.
-
Weigh the dish with the filtrate to determine the mass of the solution.
-
Carefully evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the this compound (note: it decomposes at higher temperatures).[3]
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dry residue.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.
-
Express the solubility in grams of solute per 100 g of solvent.
-
OECD Guideline 105 (Flask Method)
For a standardized approach, the OECD Guideline 105 "Water Solubility" (Flask Method) can be adapted.[9][10][11] This method is generally suitable for substances with a solubility of 10 mg/L or higher.
Principle:
A saturated solution is prepared by shaking the substance in the solvent at a controlled temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Procedure Outline:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Main Test:
-
Add an excess of this compound to the chosen solvent in a flask.
-
Agitate the flask in a constant temperature bath for a sufficient time to reach equilibrium.
-
After reaching equilibrium, the solution is centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined. This can be done gravimetrically as described above, or by other analytical techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the platinum concentration.
-
Visualized Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key processes and logical flows related to the use of this compound.
Workflow for the Synthesis of Platinum Nanoparticles
This compound is a common precursor for the synthesis of platinum nanoparticles, which have significant applications in catalysis.[1][12] The general workflow involves the chemical reduction of the platinum salt.
Caption: Workflow for Platinum Nanoparticle Synthesis.
Logical Flow for Experimental Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
Caption: Logical Flow for Solubility Determination.
Application Pathway: Precursor to Speier's Catalyst
Chloroplatinic acid is famously used to prepare Speier's catalyst, which is highly effective for hydrosilylation reactions.[13][14]
Caption: Pathway to Speier's Catalyst Formation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | 26023-84-7 [chemicalbook.com]
- 4. 16941-12-1 CAS MSDS (Chloroplantinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Buy this compound | 26023-84-7 [smolecule.com]
- 6. midlandsci.com [midlandsci.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. OECD 105 - Phytosafe [phytosafe.com]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]
- 12. Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications [mdpi.com]
- 13. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
In-depth Technical Guide to the Thermogravimetric Analysis of Chloroplatinic Acid Hydrate Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O), a critical precursor in the synthesis of platinum-based catalysts and pharmaceuticals. Through a detailed examination of its thermogravimetric analysis (TGA), this document outlines the precise temperature ranges, mass losses, and chemical transformations involved in its breakdown to elemental platinum.
Core Concepts of Chloroplatinic Acid Hydrate Decomposition
This compound, a readily available platinum compound, undergoes a multi-step decomposition process when subjected to controlled heating.[1][2] This process, meticulously tracked by thermogravimetric analysis, involves the sequential loss of water molecules followed by the reduction of the platinum salt to its elemental form. Understanding this thermal behavior is paramount for applications requiring the controlled deposition of platinum nanoparticles, such as in catalysis and the manufacturing of specialized medical devices.
Experimental Protocol for Thermogravimetric Analysis
A precise and reproducible experimental protocol is essential for the accurate thermogravimetric analysis of this compound. The following methodology outlines the key parameters for conducting this analysis.
Instrumentation and Sample Preparation:
A standard thermogravimetric analyzer, equipped with a high-precision microbalance and a furnace capable of controlled heating rates, is required.
-
Sample: Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Sample Mass: Approximately 10-15 mg is recommended to ensure uniform heating and accurate mass loss detection.
-
Crucible: An inert crucible, typically made of platinum or alumina, should be used to contain the sample.
TGA Instrument Parameters:
-
Atmosphere: The analysis should be conducted under a controlled inert atmosphere to prevent unwanted oxidative side reactions. High-purity nitrogen (N₂) is commonly used.
-
Gas Flow Rate: A consistent flow rate, typically between 20 and 50 mL/min, should be maintained throughout the experiment to ensure a stable and inert environment around the sample.
-
Heating Rate: A linear heating rate of 10 °C/min is often employed to achieve good resolution of the decomposition steps.
-
Temperature Range: The analysis should be performed over a temperature range from ambient temperature to at least 600 °C to ensure the complete decomposition to elemental platinum.
Quantitative Data Summary
The thermal decomposition of this compound in a nitrogen atmosphere proceeds through distinct stages, each characterized by a specific temperature range and a corresponding mass loss. The following table summarizes the quantitative data obtained from the thermogravimetric analysis.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Intermediate/Final Product |
| 1: Dehydration | < 220 | ~36% | H₂O | H₂PtCl₆ |
| 2: Initial Reduction | 295 - 343 | ~11% | Cl₂ | PtCl₄ |
| 3: Final Reduction | 343 - 527 | ~15% | Cl₂ | Pt |
Note: The mass loss percentages are attributed to the sequential removal of water and chlorine molecules.[3]
Decomposition Pathway and Chemical Transformations
The thermal decomposition of chloroplatinic acid hexahydrate follows a well-defined pathway, which can be visualized as a series of sequential chemical reactions.
The decomposition commences with the loss of water of hydration at temperatures below 220 °C.[3] This is followed by the decomposition of the anhydrous hexachloroplatinic acid. The process involves the formation of platinum(IV) chloride (PtCl₄) at approximately 220 °C and subsequently β-platinum(II) chloride (β-PtCl₂) at around 350 °C.[1][2] Finally, the complete decomposition to elemental platinum metal occurs at temperatures reaching 500 °C.[1][2]
The balanced chemical equations for the key decomposition steps are as follows:
-
Dehydration: H₂PtCl₆·6H₂O(s) → H₂PtCl₆(s) + 6H₂O(g)
-
Formation of Platinum(IV) Chloride: H₂PtCl₆(s) → PtCl₄(s) + 2HCl(g)
-
Formation of Platinum(II) Chloride: PtCl₄(s) → PtCl₂(s) + Cl₂(g)
-
Formation of Elemental Platinum: PtCl₂(s) → Pt(s) + Cl₂(g)
Experimental Workflow
The logical flow of a typical thermogravimetric analysis experiment for this compound is depicted in the following diagram.
This systematic approach ensures that the data collected is both accurate and reproducible, providing a solid foundation for further research and development in platinum-based materials. By carefully controlling the experimental conditions and understanding the underlying chemical transformations, researchers can effectively utilize thermogravimetric analysis to tailor the synthesis of platinum-containing materials for a wide range of applications.
References
Understanding the Hygroscopic Nature of Chloroplatinic Acid Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O), a pivotal precursor in the synthesis of platinum-based catalysts and pharmaceuticals, is well-documented for its pronounced hygroscopic and deliquescent properties. This technical guide provides a comprehensive overview of the hygroscopic nature of chloroplatinic acid hydrate, its implications for handling, storage, and catalytic activity, and detailed experimental protocols for its characterization. Due to the limited availability of specific quantitative hygroscopicity data for this compound in publicly accessible literature, this guide presents representative data and methodologies based on the analysis of similarly highly hygroscopic inorganic salts.
Introduction
Chloroplatinic acid, typically available as a hydrate, is a cornerstone in various chemical applications, including the manufacturing of platinum catalysts for hydrosilylation reactions, electroplating, and as an analytical reagent.[1][2] Its chemical formula is often written as H₂PtCl₆·xH₂O, indicating a variable number of water molecules in its crystalline structure. A critical, yet often challenging, characteristic of this compound is its extreme affinity for atmospheric moisture.[3][4] Understanding and quantifying this hygroscopic nature is paramount for ensuring its stability, accurate dosage, and the reproducibility of experimental results.
The presence of water can significantly influence the material's physical properties and its chemical reactivity. In catalysis, for instance, the hydration state of the precursor can impact the formation and activity of the final catalytic species.[5] This guide aims to equip researchers and professionals with the necessary knowledge to effectively manage the challenges associated with the hygroscopic nature of this compound.
Physicochemical Properties and Hygroscopicity
This compound is a reddish-brown crystalline solid that is highly soluble in water.[6][7] Its most notable physical property is its hygroscopicity, leading to deliquescence—the process of absorbing enough moisture from the air to dissolve and form a solution. This property necessitates stringent handling and storage protocols to maintain the material's integrity.[8][9]
Quantitative Assessment of Hygroscopicity
| Parameter | Representative Value | Method of Determination | Significance |
| Hygroscopicity Classification | Very Hygroscopic / Deliquescent | European Pharmacopoeia (Ph. Eur.) 2.9.39 | Provides a qualitative understanding of the material's affinity for water. |
| Critical Relative Humidity (CRH) | < 40% RH at 25°C (Estimated) | Dynamic Vapor Sorption (DVS) | The RH threshold above which the material rapidly absorbs moisture. |
| Water Uptake at 80% RH / 25°C | > 15% (w/w) after 24 hours (Typical for "very hygroscopic" class) | Gravimetric Analysis | Quantifies the extent of water absorption under high humidity conditions. |
| Dehydration Temperature | Stepwise water loss, e.g., ~110°C and ~180°C, with decomposition at higher temperatures. | Thermogravimetric Analysis (TGA) | Indicates the temperatures at which bound water is released. |
Table 1: Representative Quantitative Hygroscopicity Data
Experimental Protocols for Hygroscopicity Assessment
To accurately characterize the hygroscopic nature of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA).
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[10][11]
Objective: To determine the moisture sorption isotherm and the Critical Relative Humidity (CRH) of this compound.
Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a gas flow system.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in the DVS sample pan. The handling of the sample should be performed in a dry environment (e.g., a glove box) to minimize initial water absorption.[8]
-
Drying: The sample is initially dried in the DVS chamber by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level.
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption-desorption isotherm. The CRH is identified as the RH at which a sharp increase in mass is observed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the water content and the thermal stability of hydrated compounds.[12][13]
Objective: To quantify the amount of bound water in this compound and determine the temperatures of dehydration.
Apparatus: A TGA instrument with a high-precision balance, a furnace, and a system for controlling the atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dry nitrogen) from ambient temperature to a final temperature where all water is expected to be lost and decomposition may occur (e.g., 600°C).[1]
-
Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve will show distinct mass loss steps corresponding to the removal of water molecules. The temperature at the onset of each mass loss and the percentage of mass loss are determined.
Impact on Applications
The hygroscopic nature of this compound has significant practical implications.
Handling and Storage
Due to its high hygroscopicity, this compound must be handled in a controlled, low-humidity environment, such as a glove box or a dry room.[8][9] It should be stored in tightly sealed containers, preferably with a desiccant, to prevent moisture uptake and subsequent degradation.[14]
Catalysis
In hydrosilylation reactions, chloroplatinic acid is a widely used catalyst precursor.[8][15] The presence of water can influence the in-situ formation of the active catalytic species, potentially affecting the reaction kinetics and selectivity. While some studies suggest that water can play a role in the activation of the catalyst, excess water can lead to the formation of inactive platinum species or side reactions.[5][16] Therefore, controlling the hydration state of the precursor is crucial for achieving reproducible catalytic performance.
Visualizations
Logical Workflow for Handling Hygroscopic Materials
References
- 1. damp.ai [damp.ai]
- 2. researchgate.net [researchgate.net]
- 3. tainstruments.com [tainstruments.com]
- 4. proumid.com [proumid.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The catalytic effect of H2O on the hydrolysis of CO32− in hydrated clusters and its implication in the humidity driven CO2 air capture - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. Platinum - Wikipedia [en.wikipedia.org]
- 14. sussexdampexperts.com [sussexdampexperts.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chloroplatinic Acid Hydrate: Safety Precautions and Handling
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety information and handling procedures for chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Identification and Classification
Chloroplatinic acid hydrate is a highly corrosive and toxic substance that can cause severe health effects. It is classified as:
-
Acutely Toxic (Oral) : Toxic or harmful if swallowed.[1][2][3]
-
Corrosive : Causes severe skin burns and serious eye damage.[1][3][4][5]
-
Sensitizer : May cause sensitization by inhalation (leading to asthma-like symptoms) and by skin contact (leading to an allergic reaction).[1][3][4][5]
Exposure can lead to a condition known as "platinosis," characterized by respiratory and skin allergies.[1]
Quantitative Toxicity and Exposure Data
The following table summarizes key quantitative safety data for this compound and related soluble platinum salts.
| Data Point | Value | Species | Notes / Reference |
| Toxicity | |||
| Intravenous ID₅₀ | 49 mg/kg | Rat | Symptoms included changes in olfaction, tremor, and gastrointestinal hypermotility.[2] |
| Occupational Exposure Limits (as soluble Pt) | |||
| OEL (Canada, NWT) | 0.002 mg/m³ | Human | For platinum soluble salts, as Pt.[4] |
| STEL (Canada, NWT) | 0.006 mg/m³ | Human | Short-Term Exposure Limit for platinic chloride, as Pt.[4] |
| TLV-TWA Recommendation | 0.002 mg/m³ | Human | Recommended by the ACGIH to minimize the potential for platinum-salt induced asthma and sensitization.[6] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent any direct contact.
-
Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[4][7] Eyewash stations must be readily accessible.[7]
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves (e.g., PVC).[4] Due to the risk of skin sensitization, care must be taken when removing gloves. Hands should be washed thoroughly after use.[4]
-
Protective Clothing : A full suit, lab coat or overalls, and a PVC apron should be worn to prevent skin exposure.[4][8]
-
-
Respiratory Protection :
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and aerosol formation.[7][8][9]
-
If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a full-face particle respirator) is required.[1][8]
-
Handling and Storage Protocols
Safe Handling:
-
Avoid all personal contact, including inhalation of dust.[4][6]
-
Minimize dust generation and accumulation.[1]
-
Use in a well-ventilated area or under a chemical fume hood.[6][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]
-
Wash hands thoroughly after handling.[1][6] Contaminated work clothing should be laundered separately before reuse.[6]
Storage Conditions:
-
Keep containers tightly sealed in their original, corrosion-resistant containers (e.g., lined metal or plastic).[4][6][7] Do not use aluminum or galvanized containers.[4]
-
Protect from moisture, direct sunlight, and heat.[1][2][9] The product is sensitive to light and moisture.[2][9]
-
Store locked up and away from incompatible materials and foodstuffs.[3][6]
Experimental Protocols: Emergency Procedures
In the event of exposure or a spill, the following detailed protocols must be initiated immediately.
First Aid Measures:
-
Ingestion :
-
Eye Contact :
-
Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[4][6]
-
Ensure complete irrigation by occasionally lifting the upper and lower eyelids.[4][6]
-
Remove contact lenses if present and easy to do.[6]
-
Seek immediate medical attention from an ophthalmologist.[8]
-
-
Skin Contact :
-
Inhalation :
-
Remove the person from the contaminated area to fresh air.[4][6]
-
If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1][8]
-
Seek immediate medical attention, as inhalation can cause sensitization, respiratory tract burns, and potentially fatal lung edema.[1][4]
-
Spill Cleanup Protocol:
-
Minor Spill :
-
Major Spill :
-
Evacuate personnel from the area and move upwind.[4]
-
Alert emergency responders and inform them of the location and nature of the hazard.[4]
-
Restrict access to the area.
-
Ensure adequate ventilation.[1]
-
Cleanup should only be performed by trained personnel wearing full body protective clothing and respiratory protection.[4]
-
Prevent the spilled material from entering drains or waterways.
-
Logical Workflow Visualization
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. colonialmetals.com [colonialmetals.com]
- 3. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. sdfine.com [sdfine.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sistemas.ffclrp.usp.br [sistemas.ffclrp.usp.br]
Spectroscopic Characterization of Chloroplatinic Acid Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O), a pivotal precursor in the synthesis of platinum-based catalysts and pharmaceuticals. This document details the principles, experimental protocols, and data interpretation for various spectroscopic methods, offering a foundational resource for its analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a versatile technique for quantifying the concentration of chloroplatinic acid in solution and monitoring its reduction processes. The aqueous solution of hexachloroplatinic acid exhibits a characteristic absorption maximum in the ultraviolet region, primarily due to ligand-to-metal charge transfer (LMCT) transitions within the [PtCl₆]²⁻ anion.
Quantitative Data:
| Spectroscopic Parameter | Value | Reference(s) |
| Absorption Maximum (λmax) | ~259 - 261 nm | [1] |
Experimental Protocol: Quantitative Analysis of Aqueous H₂PtCl₆
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.
-
Sample Preparation:
-
Prepare a stock solution of chloroplatinic acid hydrate of known concentration in deionized water.
-
Create a series of standard solutions by serial dilution of the stock solution. .
-
-
Measurement:
-
Use quartz cuvettes with a 1 cm path length.
-
Record the absorbance of the blank (deionized water) and the standard solutions at the predetermined λmax (~260 nm).
-
Measure the absorbance of the unknown sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve, applying the Beer-Lambert law.[2]
-
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides insights into the molecular structure and bonding within this compound. Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of the [PtCl₆]²⁻ anion and the associated water molecules.
Quantitative Data:
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference(s) |
| Pt-Cl Stretching | ~329 | Far-Infrared | [3] |
| Pt-Cl Stretching | ~289 | Raman (on Pt electrode) | [2] |
Experimental Protocol: FTIR Spectroscopy of Solid this compound (KBr Pellet Method)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is suitable for mid-infrared measurements. For the far-infrared region, a specialized spectrometer with a polyethylene (B3416737) beam splitter and a suitable detector is required.
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.[4]
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.[4]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[4]
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
Experimental Protocol: Raman Spectroscopy of Solid this compound
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm) and a charge-coupled device (CCD) detector is used.[5] The use of an orbital raster scanning (ORS) technique can help to minimize sample degradation from the laser.[5]
-
Sample Preparation:
-
Place a small amount of the crystalline this compound into a glass vial or onto a microscope slide.
-
-
Measurement:
-
Position the sample under the laser beam.
-
Acquire the Raman spectrum, focusing on the low-frequency region to observe the Pt-Cl vibrational modes.
-
The integration time will be automatically determined by the instrument in auto-acquisition mode.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR spectroscopy is a powerful tool for studying the chemical environment of the platinum nucleus. The chemical shift of ¹⁹⁵Pt is highly sensitive to the oxidation state, coordination number, and the nature of the ligands bonded to the platinum atom.
Quantitative Data:
| Nucleus | Reference Compound | Chemical Shift Range | Key Observations | Reference(s) |
| ¹⁹⁵Pt | 1.2 M Na₂PtCl₆ in D₂O (δ = 0 ppm) | >13,000 ppm | Chemical shifts are highly sensitive to the ligand environment and oxidation state of platinum. | [6][7] |
Experimental Protocol: ¹⁹⁵Pt NMR of Chloroplatinic Acid Solution
-
Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, typically D₂O.
-
-
Measurement:
-
Tune the probe to the ¹⁹⁵Pt frequency.
-
Acquire the spectrum using a one-pulse experiment. Due to the large chemical shift range, a wide spectral width is necessary.
-
Reference the spectrum to an external standard of 1.2 M Na₂PtCl₆ in D₂O.[6]
-
-
Data Analysis:
-
The chemical shift of the [PtCl₆]²⁻ anion in the sample should be close to 0 ppm. The presence of other platinum species due to hydrolysis or other reactions will result in additional peaks at different chemical shifts.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation state of the elements present in a sample. For this compound, XPS is used to confirm the +4 oxidation state of platinum.
Quantitative Data:
| Core Level | Oxidation State | Binding Energy (eV) | Reference(s) |
| Pt 4f₇/₂ | Pt(IV) in [PtCl₆]²⁻ | ~75.0 | [8] |
| Pt 4f₅/₂ | Pt(IV) in [PtCl₆]²⁻ | ~78.3 | |
| Pt 4f₇/₂ | Pt(II) species | ~72.9 | [8] |
| Pt 4f₇/₂ | Pt(0) (metallic) | ~71.2 |
Experimental Protocol: XPS Analysis of this compound
-
Instrumentation: An XPS instrument with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source and a hemispherical electron energy analyzer.[9]
-
Sample Preparation:
-
Measurement:
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber (vacuum < 10⁻⁸ Torr).[9]
-
Acquire a survey spectrum to identify all elements present.
-
Perform high-resolution scans of the Pt 4f, Cl 2p, O 1s, and C 1s regions with a lower pass energy for better resolution.[9]
-
Use a low-energy electron flood gun for charge neutralization if the sample is insulating.[9]
-
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.
-
Fit the high-resolution Pt 4f spectrum to identify the oxidation state of platinum by comparing the binding energies to known reference values. The spectrum should show a doublet corresponding to the Pt 4f₇/₂ and Pt 4f₅/₂ spin-orbit components.
-
X-ray Absorption Spectroscopy (XAS)
XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for determining the local geometric and electronic structure of the absorbing atom. For this compound, XAS can provide detailed information about the Pt-Cl bond distances and coordination number.
Quantitative Data:
| Parameter | Description | Typical Information Obtained | Reference(s) |
| XANES | Provides information on the oxidation state and coordination geometry from the absorption edge position and features. | The Pt L₃-edge energy is sensitive to the oxidation state; for Pt(IV), the edge is at a higher energy than for Pt(II). | [10][11] |
| EXAFS | Provides information on the local atomic environment, including bond distances, coordination numbers, and disorder of neighboring atoms. | Can be used to determine the Pt-Cl bond lengths and the number of chloride ligands in the first coordination shell. | [10][12] |
Experimental Protocol: XAS of this compound
-
Instrumentation: XAS measurements are performed at a synchrotron radiation facility.
-
Sample Preparation:
-
For solid samples, a common method is to prepare a pellet by mixing the finely ground this compound with an inert, X-ray transparent binder such as cellulose (B213188) or boron nitride.[13]
-
The amount of sample is calculated to achieve an appropriate absorption edge step.
-
-
Measurement:
-
The sample is placed in the X-ray beam, and the absorption is measured as a function of incident X-ray energy, typically at the Pt L₃-edge.
-
Data can be collected in transmission or fluorescence mode.
-
-
Data Analysis:
-
The XANES region is analyzed to determine the oxidation state and coordination symmetry.
-
The EXAFS region is analyzed by Fourier transforming the data to obtain a radial distribution function, which provides information on the distances and coordination numbers of the neighboring atoms.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
- 6. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unraveling the Crystalline Architecture of Chloroplatinic Acid Hexahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of chloroplatinic acid hexahydrate, a compound of significant interest in catalysis and as a precursor for platinum-based therapeutics. This document details the precise atomic arrangement within the crystal lattice, elucidated through advanced analytical techniques, and offers detailed experimental protocols for its characterization.
Introduction
Chloroplatinic acid hexahydrate, with the chemical formula [H₃O]₂[PtCl₆]·4H₂O, is a readily available platinum compound. Its crystal structure is a subject of importance for understanding its reactivity and for applications in various fields, including the synthesis of platinum-based drugs and catalysts. The precise arrangement of the constituent ions and water molecules within the crystal lattice dictates its physical and chemical properties. This guide summarizes the key structural features determined by single-crystal X-ray diffraction and neutron diffraction studies.
Crystal Structure and Quantitative Data
The crystal structure of chloroplatinic acid hexahydrate has been determined with high precision. The compound crystallizes in the cubic space group Fm-3m. The fundamental structural unit consists of an octahedral hexachloroplatinate(IV) anion, [PtCl₆]²⁻, two hydronium cations, [H₃O]⁺, and four water molecules of crystallization.
The platinum atom is located at the center of a regular octahedron, coordinated to six chlorine atoms. The hydronium ions and water molecules are situated in the interstitial spaces of the crystal lattice, participating in a complex network of hydrogen bonds.
Table 1: Crystallographic Data for Chloroplatinic Acid Hexahydrate
| Parameter | Value |
| Chemical Formula | [H₃O]₂[PtCl₆]·4H₂O |
| Formula Weight | 517.90 g/mol |
| Crystal System | Cubic |
| Space Group | Fm-3m |
| Unit Cell Parameter (a) | 10.158(2) Å |
| Unit Cell Volume | 1048.4(6) ų |
| Z (Formula units per unit cell) | 4 |
| Calculated Density | 3.27 g/cm³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| Pt-Cl | 2.325(1) | Cl-Pt-Cl | 90.0, 180.0 |
Experimental Protocols
The structural determination of chloroplatinic acid hexahydrate relies on single-crystal X-ray and neutron diffraction techniques. The following provides a generalized methodology for these experiments.
Single-Crystal X-ray Diffraction
Objective: To determine the electron density distribution within the crystal, revealing the positions of the heavy atoms (Pt, Cl) and oxygen atoms with high accuracy.
Methodology:
-
Crystal Growth: Single crystals of chloroplatinic acid hexahydrate suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of the compound.
-
Crystal Mounting: A well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected over a wide range of angles to ensure a complete dataset.
-
Data Processing: The collected diffraction data is processed to correct for various factors, including Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
Single-Crystal Neutron Diffraction
Objective: To precisely locate the positions of the hydrogen atoms (or deuterium (B1214612) atoms in a deuterated sample) within the crystal structure, which is challenging with X-ray diffraction due to hydrogen's low scattering power for X-rays.
Methodology:
-
Crystal Growth: For neutron diffraction, larger single crystals are generally required. Deuterated samples ([D₃O]₂[PtCl₆]·4D₂O) are often used to reduce incoherent scattering from hydrogen.
-
Data Collection: A single crystal is mounted in a neutron diffractometer at a research reactor or spallation source. A monochromatic neutron beam is used to collect diffraction data.
-
Structure Refinement: The coordinates of the non-hydrogen atoms from the X-ray diffraction study are used as a starting point. The neutron diffraction data is then used to refine the positions of the hydrogen/deuterium atoms.
Structural Visualization
The following diagram illustrates the experimental workflow for the structural analysis of chloroplatinic acid hexahydrate.
Caption: Experimental workflow for the structural analysis of chloroplatinic acid hexahydrate.
Methodological & Application
Application Notes and Protocols for Platinum Nanoparticle Synthesis using Chloroplatinic Acid as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum nanoparticles (PtNPs) are at the forefront of nanotechnology research, with significant applications in catalysis, medicine, and the development of novel materials.[1] Their unique size-dependent physicochemical properties make them highly effective catalysts for a variety of chemical reactions, including hydrogenation, oxidation, and in fuel cell technology. In the biomedical field, PtNPs are explored for their potential in drug delivery systems and as therapeutic agents.
Chloroplatinic acid (H₂PtCl₆) is a widely utilized precursor for the synthesis of PtNPs due to its high solubility and the relative ease with which the platinum(IV) ion can be reduced to its elemental state (Pt⁰). The synthesis process typically involves the chemical reduction of chloroplatinic acid in the presence of a stabilizing or capping agent. This agent is crucial for controlling the size of the nanoparticles and preventing their aggregation.
This document provides detailed protocols for the synthesis of platinum nanoparticles from chloroplatinic acid using various established methods. It includes quantitative data on the influence of key reaction parameters on nanoparticle characteristics and visual representations of the synthesis workflows and reaction mechanisms.
Synthesis Methodologies and Experimental Protocols
The synthesis of platinum nanoparticles from chloroplatinic acid can be broadly categorized into chemical reduction, polyol synthesis, and green synthesis methods. Each method offers distinct advantages in terms of control over nanoparticle size, morphology, and environmental impact.
Chemical Reduction Method using Sodium Borohydride (B1222165)
This method is a popular bottom-up, wet-chemical approach that utilizes a strong reducing agent, sodium borohydride (NaBH₄), to rapidly reduce platinum ions to metallic platinum.[1]
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of chloroplatinic acid (H₂PtCl₆).
-
Prepare a 10 mM aqueous solution of a stabilizing agent, such as sodium citrate (B86180) or beta-cyclodextrin.[1][2]
-
Prepare a fresh, cold 180 mM aqueous solution of sodium borohydride (NaBH₄). It is critical to use a freshly prepared NaBH₄ solution as it degrades over time.[1]
-
-
Reaction Setup:
-
Reduction:
-
Slowly add the sodium borohydride solution dropwise to the mixture of the platinum precursor and stabilizer. A color change to dark brown or black indicates the formation of platinum nanoparticles.[1]
-
The slow addition of NaBH₄ is important to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.[1]
-
-
Reaction Completion and Purification:
Experimental Workflow:
Caption: Workflow for PtNP synthesis via chemical reduction.
Polyol Synthesis Method
The polyol process utilizes a polyol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent. This method allows for good control over nanoparticle morphology.[3]
Protocol:
-
Preparation of Solutions:
-
Dissolve chloroplatinic acid (H₂PtCl₆·6H₂O) in ethylene glycol.
-
Prepare a solution of a capping agent, such as polyvinylpyrrolidone (B124986) (PVP), in ethylene glycol.
-
For morphology control, a solution of sodium nitrate (B79036) (NaNO₃) in ethylene glycol can be prepared.[3]
-
-
Reaction Setup:
-
In a three-neck flask equipped with a reflux condenser, combine the chloroplatinic acid solution and the PVP solution.
-
If used, add the sodium nitrate solution to the mixture.
-
Begin stirring the mixture and heat to 160 °C.
-
-
Reduction and Growth:
-
Maintain the reaction at 160 °C for a specified duration (e.g., 1-3 hours). During this time, the ethylene glycol will reduce the platinum precursor to form PtNPs.
-
The molar ratio of sodium nitrate to chloroplatinic acid can be varied to control the final shape of the nanoparticles.[3]
-
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the PtNPs by adding acetone (B3395972) and collect them by centrifugation.
-
Wash the nanoparticles multiple times with ethanol (B145695) and deionized water to remove any residual reactants.
-
Reaction Mechanism:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Polyol Synthesis of Platinum Nanoparticles: Control of Morphology with Sodium Nitrate | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Role of Chloroplatinic Acid Hydrate in Hydrosilylation Catalysis
Introduction
Chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O) is a cornerstone catalyst precursor in the field of organosilicon chemistry, particularly for hydrosilylation reactions. This process, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (like a carbon-carbon double or triple bond), is fundamental to the synthesis of a vast array of silicone products, from elastomers and adhesives to coatings and sealants.[1] While not catalytically active itself, chloroplatinic acid is readily converted in situ to a highly active platinum(0) species, which drives the reaction. The solution of chloroplatinic acid in isopropanol (B130326) is famously known as Speier's catalyst, one of the first and most widely used catalysts for industrial-scale hydrosilylation.[2][3][4]
Mechanism of Catalysis
It is generally accepted that chloroplatinic acid, a Pt(IV) compound, is a precatalyst that must be reduced to a catalytically active Pt(0) or Pt(II) species to initiate the hydrosilylation cycle.[5] This reduction often occurs in the presence of the hydrosilane reactant or a solvent like alcohol. The most widely accepted mechanism for the subsequent catalytic process is the Chalk-Harrod mechanism.[6][7]
The Chalk-Harrod Mechanism: The classical Chalk-Harrod mechanism involves the following key steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the low-valent platinum center, forming a silylplatinum hydride intermediate.
-
Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is typically regioselective, leading to the anti-Markovnikov product.
-
Reductive Elimination: The resulting alkylsilyl platinum complex undergoes reductive elimination, releasing the final organosilicon product and regenerating the active platinum catalyst for the next cycle.[6]
Recent studies have also considered the role of platinum colloids or nanoparticles as the true catalytic species, which may be formed from the initial precursor.[3][8]
Application Notes
Chloroplatinic acid-derived catalysts are versatile and widely employed in the silicones industry.[1]
-
Speier's Catalyst: This is a solution of H₂PtCl₆ in a solvent, typically isopropanol.[2] It is effective for a wide range of hydrosilylation reactions but can be heterogeneous in non-polar silicone resins, which led to the development of more soluble catalysts.[2]
-
Karstedt's Catalyst: To improve solubility in silicone systems, Karstedt's catalyst was developed. It is prepared by reacting chloroplatinic acid with vinyl-containing siloxanes, such as 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms).[2][9] This results in a highly active and soluble Pt(0) complex.[1][9]
-
Ashby's and Lamoreaux Catalysts: These are other variations derived from chloroplatinic acid. Ashby's catalyst is formed with cyclic methylvinylsiloxanes, while Lamoreaux's catalyst is prepared by reducing H₂PtCl₆ with long-chain alcohols, enhancing solubility in non-polar organic solvents.[9]
The general relationship and derivation of these key platinum catalysts from chloroplatinic acid is illustrated below.
Experimental Protocols
Safety Precautions: this compound is corrosive, toxic, and a potent sensitizer.[5][10] It is also hygroscopic.[11] Always handle this compound in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a desiccator.[11][12]
Protocol 1: General Hydrosilylation of an Alkene using Speier's Catalyst
This protocol describes a typical procedure for the addition of a hydrosilane to a terminal alkene.
-
Catalyst Preparation: Prepare a 10% (w/w) solution of chloroplatinic acid hexahydrate in isopropanol.[13] This is your Speier's catalyst stock solution.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 eq) and any solvent (e.g., hexane (B92381) or toluene), if necessary.[13]
-
Reagent Addition: Heat the flask to the desired reaction temperature (typically gentle reflux).[13]
-
Catalysis: Add the hydrosilane (e.g., methyldichlorosilane, 1.0 - 1.1 eq) to the dropping funnel and add it dropwise to the stirred alkene solution.
-
Initiation: Once the hydrosilane addition is complete, inject the Speier's catalyst solution (typically 50-100 ppm Pt relative to reactants) into the reaction mixture.[13] An exotherm is often observed.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of reactants and formation of the product.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Protocol 2: Preparation of Karstedt's Catalyst
This protocol is adapted from patent literature for preparing a silicone-soluble catalyst.[1][9]
-
Reaction Setup: To a flask, add 10 parts of H₂PtCl₆·6H₂O, 20 parts of sodium bicarbonate, 20 parts of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms), and 50 parts of ethanol.[9]
-
Reaction: Stir the mixture vigorously. The sodium bicarbonate neutralizes the acid, aiding the reduction of Pt(IV) to Pt(0).
-
Isolation: After the reaction is complete (indicated by a color change and cessation of gas evolution), the mixture is filtered to remove the sodium salts.
-
Final Product: The resulting solution contains the active Karstedt's catalyst, a Pt(0)-dvtms complex, which can be used directly in hydrosilylation reactions.[9]
Data Presentation
The efficiency of hydrosilylation reactions catalyzed by chloroplatinic acid derivatives is influenced by several factors. The table below summarizes typical quantitative parameters for these reactions.
| Parameter | Speier's Catalyst | Karstedt's Catalyst | Notes |
| Catalyst Loading (ppm Pt) | 10 - 100 | 1 - 20 | Karstedt's catalyst is generally more active, allowing for lower catalyst loading. |
| Reaction Temperature (°C) | 60 - 120 | 25 - 100 | Karstedt's catalyst can be active even at room temperature, while Speier's often requires heating.[9][13] |
| Reaction Time | 0.5 - 5 hours | 0.1 - 2 hours | Higher activity of Karstedt's catalyst typically leads to shorter reaction times. |
| Solvent | Isopropanol, Hexane, Toluene | Toluene, Xylenes, Polysiloxanes | Choice of solvent depends on the solubility of reactants and the catalyst type. Karstedt's has superior solubility in silicone media.[2][9] |
| Typical Yields | > 90% | > 95% | Both catalysts are highly efficient, providing high yields of the desired anti-Markovnikov addition product. |
| Induction Period | Yes | No/Minimal | As a Pt(IV) precatalyst, Speier's catalyst requires an initial reduction step, resulting in an induction period.[5] Pt(0) Karstedt's catalyst is active immediately.[5] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificspectator.com [scientificspectator.com]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. mdpi.com [mdpi.com]
- 10. guidechem.com [guidechem.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. scientificlabs.com [scientificlabs.com]
- 13. US5359111A - Method for controlling hydrosilylation in a reaction mixture - Google Patents [patents.google.com]
Preparing Speier's Catalyst for Hydrosilylation: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation of Speier's catalyst from chloroplatinic acid and its application in hydrosilylation reactions. This guide includes experimental procedures, quantitative data, and visual representations of the underlying chemical processes.
Speier's catalyst, a homogenous catalyst prepared from chloroplatinic acid, is a cornerstone of hydrosilylation, a powerful and atom-economical method for forming carbon-silicon bonds. This reaction has found widespread application in the synthesis of a diverse range of organosilicon compounds, including intermediates for the pharmaceutical industry. The catalyst is typically generated in situ or used as a prepared solution in isopropyl alcohol.
Data Presentation: Catalyst Performance in Hydrosilylation
The efficiency of Speier's catalyst is influenced by factors such as catalyst loading, substrate, silane, and reaction conditions. The following tables summarize quantitative data for the hydrosilylation of representative alkenes.
| Substrate | Silane | Catalyst Loading (ppm Pt) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1-Octene | Triethoxysilane | 10 - 100 | 0.5 - 3 | 25 - 70 | >95 | [1] |
| Styrene | Triethoxysilane | 50 - 200 | 1 - 4 | 25 - 60 | ~90 | General Literature |
| Allyl Glycidyl Ether | Heptamethyltrisiloxane | 100 - 500 | 2 - 6 | 30 - 80 | >90 | General Literature |
Table 1: Representative Hydrosilylation Reactions using Speier's Catalyst. This table illustrates typical reaction conditions and outcomes for the hydrosilylation of various alkenes. Catalyst loading is a critical parameter, with higher loadings generally leading to faster reactions.
| Catalyst Loading (ppm Pt) | 1-Octene Conversion (%) |
| 5 | ~40 |
| 10 | ~80 |
| 25 | >95 |
| 50 | >95 |
| 100 | >95 |
Table 2: Effect of Catalyst Loading on the Hydrosilylation of 1-Octene with Triethoxysilane. This data highlights the direct relationship between catalyst concentration and reaction efficiency, allowing for process optimization.[1]
Experimental Protocols
Protocol 1: Preparation of Speier's Catalyst Stock Solution
This protocol describes the preparation of a stock solution of Speier's catalyst from chloroplatinic acid hexahydrate.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Anhydrous isopropyl alcohol
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, add chloroplatinic acid hexahydrate to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous isopropyl alcohol to the flask to achieve the desired concentration (a typical concentration is 2% w/w of chloroplatinic acid).
-
Stir the mixture at room temperature until the solid is fully dissolved, resulting in a yellow-orange solution.
-
For activation or "aging," the solution can be gently heated (e.g., to 60-70 °C) under an inert atmosphere for a period of time (e.g., 1-2 hours), or simply allowed to stand at room temperature.[2] During this time, the active catalytic species is formed.
-
After cooling to room temperature, the catalyst solution is ready for use. Store the solution under an inert atmosphere to prevent degradation.
Protocol 2: General Procedure for Hydrosilylation of an Alkene
This protocol provides a general method for the hydrosilylation of an alkene using the prepared Speier's catalyst stock solution.
Materials:
-
Alkene
-
Hydrosilane (e.g., triethoxysilane, heptamethyltrisiloxane)
-
Speier's catalyst stock solution
-
Anhydrous solvent (e.g., toluene, THF, or neat)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry reaction vessel equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Add the alkene and any solvent to the reaction vessel.
-
With vigorous stirring, add the hydrosilane to the reaction mixture.
-
Introduce the desired amount of Speier's catalyst stock solution to the reaction mixture via a syringe. The catalyst loading typically ranges from 10 to 500 ppm of platinum relative to the reactants.
-
The reaction may be exothermic. Monitor the temperature and cool the reaction vessel if necessary. The reaction can be run at room temperature or heated to accelerate the rate.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, NMR, or IR spectroscopy) by observing the disappearance of the Si-H bond signal.
-
Upon completion, the product can be purified by distillation, chromatography, or other appropriate methods to remove the catalyst and any unreacted starting materials.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for preparing Speier's catalyst and the catalytic cycle of hydrosilylation.
Caption: Experimental workflow for preparing Speier's catalyst.
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Applications in Drug Development
Hydrosilylation is a valuable tool in drug discovery and development for the synthesis of complex molecules and pharmaceutical intermediates. The introduction of silicon-containing moieties can modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and bioavailability. Silane intermediates are key in the production of various organic compounds, including antibiotics and vitamins.[3]
For instance, the synthesis of silicon-containing analogs of known drugs can lead to improved therapeutic profiles. Hydrosilylation allows for the precise and stereoselective introduction of silyl (B83357) groups into organic scaffolds, enabling the exploration of novel chemical space in medicinal chemistry. The reaction's tolerance to a wide range of functional groups makes it applicable to the late-stage functionalization of complex molecules, a crucial strategy in modern drug development. While specific examples of commercial drug synthesis using Speier's catalyst are often proprietary, the principles of hydrosilylation are widely applied in the synthesis of silane-containing building blocks and intermediates used in the pharmaceutical industry.
References
Application Notes and Protocols: Chloroplatinic Acid Hydrate in Electroplating Bath Compositions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chloroplatinic acid hydrate (B1144303) in electroplating bath compositions. It is intended to serve as a comprehensive resource for researchers and professionals involved in materials science, catalysis, and the development of medical devices and specialized components requiring high-purity platinum coatings.
Introduction
Chloroplatinic acid hydrate (H₂PtCl₆·xH₂O) is a primary precursor for platinum electroplating, valued for its high solubility in aqueous solutions and its ability to produce dense, adherent, and high-purity platinum deposits.[1] The composition of the electroplating bath is critical in determining the final properties of the platinum layer, including its thickness, hardness, ductility, and surface morphology.[1] This document outlines various bath formulations, detailed experimental protocols for electroplating and analysis, and methods for characterizing the resulting platinum coatings.
Electroplating Bath Compositions
The formulation of a platinum electroplating bath can be tailored to achieve specific deposit characteristics. The following tables summarize various compositions for both electrolytic and electroless platinum plating using this compound.
Electrolytic Plating Bath Formulations
Electrolytic plating utilizes an external power source to drive the deposition of platinum ions onto a substrate. Acidic baths are common, often employing hydrochloric or sulfuric acid to enhance conductivity and influence deposit properties.
Table 1: Acidic Electrolytic Platinum Plating Bath Compositions
| Component | Concentration Range | Purpose | Reference |
| Chloroplatinic Acid (as Pt) | 5 - 25 g/L | Platinum source | [2] |
| Hydrochloric Acid (HCl) | 180 - 300 g/L | Increases conductivity, influences ductility | [3] |
| Sulfuric Acid (H₂SO₄) | 0.07 - 0.2 M | Conducting medium and stabilizer | [1] |
| Ammonium (B1175870) Chloride (NH₄Cl) | Varies | Can be used to form ammonium chloroplatinate |
Table 2: Alkaline Electrolytic Platinum Plating Bath Composition
| Component | Concentration | Purpose | Reference |
| Chloroplatinic Acid (H₂PtCl₆) | 12 g/L | Platinum source | |
| Potassium Hydroxide (KOH) | 40 g/L | Provides alkaline medium |
Electroless Plating Bath Formulations
Electroless plating is an autocatalytic process that does not require an external power source. A chemical reducing agent within the bath drives the deposition of platinum.
Table 3: Electroless Platinum Plating Bath Compositions
| Component | Example Concentration | Purpose | Reference |
| Chloroplatinic Acid (as Pt) | 1 - 10 g/L | Platinum source | |
| Hydrazine (or its salts) | 0.035 - 0.15 M | Reducing agent | |
| Hydrochloric Acid (HCl) | ~1.1 M | Stabilizer | |
| Wetting Agent (e.g., Sulfosalicylic acid) | ~0.008 M | Promotes uniform coating | |
| Ammonium Hydroxide (NH₄OH) | Varies | pH adjuster, complexing agent |
Experimental Protocols
The following protocols provide step-by-step instructions for key experiments related to platinum electroplating with this compound.
Protocol 1: Preparation of an Acidic Electrolytic Platinum Plating Bath
This protocol describes the preparation of a standard acidic platinum electroplating bath.
Materials:
-
This compound (H₂PtCl₆·xH₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Calculate the required amount of this compound to achieve the desired platinum concentration (e.g., 10 g/L of Pt).
-
In a well-ventilated fume hood, slowly add the calculated amount of concentrated hydrochloric acid to a beaker containing the majority of the final volume of deionized water while stirring.
-
Carefully dissolve the this compound in the acid solution.
-
Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Mix the solution thoroughly.
-
The bath is now ready for use.
Protocol 2: Platinum Electroplating Procedure
This protocol outlines the general steps for electroplating a substrate in a prepared platinum bath.
Equipment:
-
DC power supply
-
Plating cell (e.g., glass beaker)
-
Platinum anode (e.g., platinum mesh or foil)
-
Substrate to be plated (cathode)
-
Hot plate with magnetic stirrer (optional, for temperature control and agitation)
-
Connecting wires with alligator clips
Procedure:
-
Substrate Preparation: Thoroughly clean and degrease the substrate. This may involve ultrasonic cleaning in a detergent solution, followed by rinsing with deionized water and a brief dip in a suitable acid to remove any oxide layers.[4]
-
Cell Setup: Place the prepared platinum bath into the plating cell. Position the platinum anode and the substrate (cathode) in the bath, ensuring they do not touch.
-
Connections: Connect the positive terminal of the DC power supply to the platinum anode and the negative terminal to the substrate.
-
Plating Parameters: Set the desired operating parameters, such as temperature and current density, according to the chosen bath formulation (refer to Tables 1 & 2). For example, a common temperature range is 45-90°C.[2]
-
Initiate Plating: Turn on the DC power supply to begin the electrodeposition process.
-
Plating Duration: Continue plating for the calculated time required to achieve the desired coating thickness.
-
Post-Plating: Once the desired plating time is reached, turn off the power supply. Remove the plated substrate from the bath, rinse it thoroughly with deionized water, and dry it.
Protocol 3: Hull Cell Testing of a Platinum Plating Bath
The Hull cell test is a valuable method for evaluating the performance of a plating bath over a range of current densities on a single test panel.[5][6][7]
Equipment:
-
267 mL Hull cell
-
DC power supply
-
Platinum anode for Hull cell
-
Polished brass or steel Hull cell cathode panel
-
Agitation source (e.g., air pump with tubing) if required
-
Heater if operating at elevated temperatures
Procedure:
-
Fill the Hull cell with the platinum plating solution to the 267 mL mark.
-
Place the platinum anode in the anode compartment.
-
Prepare the cathode panel by cleaning and activating it as you would for a regular substrate.
-
Place the clean cathode panel in the cathode holder of the Hull cell.
-
Connect the anode and cathode to the DC power supply.
-
Set the total current (e.g., 1-3 Amperes) and plating time (e.g., 5-10 minutes).[5]
-
Apply the current and allow plating to proceed for the set time.
-
After plating, remove the panel, rinse, and dry it.
-
Visually inspect the panel. The deposit's appearance at different positions along the panel corresponds to different current densities. This allows for the assessment of the bright plating range, burning at high current densities, and poor coverage at low current densities.[8]
Protocol 4: Analysis of Platinum Concentration in the Bath (Gravimetric Method)
This protocol describes a method for determining the platinum concentration in the electroplating bath.
Materials:
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Beaker
-
Hot plate
-
Filter paper and funnel
-
Furnace
Procedure:
-
Take a known volume of the plating bath solution.
-
Heat the solution gently on a hot plate in a fume hood.
-
Slowly add a solution of ammonium chloride to the heated platinum solution. This will precipitate the platinum as ammonium hexachloroplatinate.[9]
-
Allow the precipitate to settle, then filter it using a pre-weighed filter paper.
-
Wash the precipitate with a small amount of cold deionized water.
-
Dry the filter paper and precipitate in an oven.
-
Carefully transfer the precipitate to a crucible and ignite it in a furnace at a high temperature (e.g., 800-1000°C) to decompose the ammonium hexachloroplatinate to elemental platinum.
-
After cooling, weigh the remaining platinum.
-
Calculate the original concentration of platinum in the bath based on the weight of the platinum residue and the initial volume of the bath sample.
Protocol 5: Adhesion Testing of the Platinum Coating
Adhesion is a critical property of the electroplated layer. The following are common qualitative tests for adhesion.
a) Bend Test:
-
Take a plated sample, preferably on a thin, flexible substrate.
-
Bend the sample 180 degrees over a mandrel with a specified diameter.
-
Examine the bent area under magnification for any signs of cracking, flaking, or peeling of the platinum coating, which would indicate poor adhesion.[10][11]
b) Tape Test:
-
Firmly apply a strip of pressure-sensitive adhesive tape (e.g., as specified in ASTM D3359) to the plated surface.[4][12]
-
Press the tape down to ensure good contact.
-
Rapidly pull the tape off at a 90-degree angle to the surface.
-
Inspect both the tape and the plated surface. Any removal of the platinum coating onto the tape indicates poor adhesion.[13]
Visualization of Workflows and Relationships
Experimental Workflow for Platinum Electroplating
Caption: Workflow for Platinum Electroplating.
Key Relationships in Platinum Electroplating Bath
Caption: Factors Influencing Platinum Deposit Properties.
References
- 1. proplate.com [proplate.com]
- 2. krc.cecri.res.in [krc.cecri.res.in]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the adhesion strength of the platinum coating on a platinized titanium anode? - Blog [metal-ti.com]
- 5. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 6. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 7. asterionstc.com [asterionstc.com]
- 8. Hull Cell Test Plate Analysis [thinktink.com]
- 9. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 10. Plating Testing Processes | Adhesion Testing Processes | SPC [sharrettsplating.com]
- 11. galvanizeit.com [galvanizeit.com]
- 12. bltlplating.com [bltlplating.com]
- 13. electronics.org [electronics.org]
Application Notes and Protocols for the Quantitative Determination of Potassium Using Chloroplatinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative determination of potassium is a critical analytical procedure in various scientific and industrial fields, including pharmaceutical development, agriculture, and clinical chemistry. Historically, one of the most accurate methods for this analysis was the gravimetric determination of potassium as potassium hexachloroplatinate (K₂PtCl₆) using chloroplatinic acid (H₂PtCl₆).[1] This method, though largely superseded by modern instrumental techniques due to the high cost of platinum reagents, remains a valuable reference method and a useful tool in specific analytical contexts where high accuracy is paramount.[1]
These application notes provide a detailed protocol for the quantitative determination of potassium using chloroplatinic acid, compiled from established chemical literature. The information is intended for researchers and professionals who may need to employ this classical technique for validation, reference purposes, or in situations where modern instrumentation is unavailable.
Principle of the Method
The chloroplatinic acid method is a gravimetric analysis technique based on the precipitation of potassium ions from a solution. When a solution containing potassium ions (K⁺) is treated with an excess of chloroplatinic acid (H₂PtCl₆) in the presence of a non-aqueous solvent like ethanol (B145695), a sparingly soluble, bright yellow crystalline precipitate of potassium hexachloroplatinate (K₂PtCl₆) is formed.[1]
The chemical reaction is as follows:
2K⁺ + [PtCl₆]²⁻ → K₂PtCl₆ (s)
The precipitate is then carefully washed, dried to a constant weight, and the mass of potassium in the original sample is calculated based on the stoichiometry of the precipitate.
Quantitative Data Summary
The chloroplatinic acid method is historically recognized for its high accuracy. However, modern validation parameters such as Limit of Detection (LOD) and Limit of Quantification (LOQ) were not systematically reported in the historical literature in their current formats. The following tables summarize the available quantitative information and highlight areas where data from historical records are limited.
Table 1: Performance Characteristics of the Chloroplatinic Acid Method for Potassium Determination
| Parameter | Typical Value/Range | Notes |
| Accuracy (Recovery) | Reported as "highly accurate" | Specific recovery percentages are not commonly cited in historical texts. Assumed to be close to 100% with proper technique. |
| Precision (RSD%) | Not typically reported as RSD%. | Precision was often described in terms of the reproducibility of results between replicate analyses. |
| Limit of Detection (LOD) | Data not available in historical literature. | As a gravimetric method, the LOD is dependent on the precision of the analytical balance. |
| Limit of Quantification (LOQ) | Data not available in historical literature. | Similar to LOD, the LOQ is limited by the sensitivity of the weighing instrument. |
Table 2: Potential Interferences and Mitigation Strategies
| Interfering Substance | Effect on Measurement | Mitigation Strategy |
| Ammonium (B1175870) (NH₄⁺) salts | Co-precipitate with potassium, leading to erroneously high results. | Removal by ignition of the sample prior to the addition of chloroplatinic acid. |
| Rubidium (Rb⁺) and Cesium (Cs⁺) | Co-precipitate with potassium. | These elements are typically present in trace amounts and are often not a significant source of error unless present in high concentrations. |
| Sulfates, phosphates, and other anions | May interfere with the complete precipitation of potassium. | Removal of interfering anions by pretreatment with appropriate reagents (e.g., barium chloride for sulfates). |
| Sodium (Na⁺) salts | Generally do not interfere as sodium chloroplatinate is soluble in the ethanol-water mixture. | Ensure sufficient ethanol concentration to minimize the solubility of the potassium salt while keeping the sodium salt in solution. |
Experimental Protocols
The following is a detailed protocol for the quantitative determination of potassium using chloroplatinic acid, synthesized from classical analytical chemistry literature.
1. Reagents and Materials
-
Chloroplatinic Acid Solution (10% w/v): Dissolve 1 g of solid chloroplatinic acid (H₂PtCl₆·6H₂O) in 10 mL of distilled water.
-
Ethanol (95% v/v): For washing the precipitate.
-
Hydrochloric Acid (HCl): Concentrated and dilute solutions.
-
Barium Chloride Solution (for sulfate (B86663) removal, if necessary): 10% w/v.
-
Sample Solution: A known weight of the sample dissolved in distilled water or dilute HCl. The solution should be free of interfering ions.
-
Gooch Crucible or Sintered Glass Crucible: Of fine porosity.
-
Drying Oven: Capable of maintaining a temperature of 110-130°C.
-
Desiccator
-
Analytical Balance
2. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain between 0.1 and 0.2 g of potassium.
-
Dissolve the sample in a suitable volume of distilled water or dilute hydrochloric acid in a beaker.
-
If ammonium salts are present, the sample must be ignited in a crucible to drive off the ammonia. After cooling, the residue is dissolved in dilute HCl.
-
If sulfates are present, heat the solution to boiling and add a slight excess of barium chloride solution dropwise with constant stirring. Allow the barium sulfate precipitate to settle, and filter the solution.
3. Precipitation of Potassium Hexachloroplatinate
-
To the clear, prepared sample solution, add a few drops of hydrochloric acid.
-
Add an excess of the 10% chloroplatinic acid solution. An excess is indicated by the deep yellow color of the supernatant liquid after the precipitate has settled.
-
Evaporate the solution on a water bath to a syrupy consistency. This promotes the formation of coarse crystals of K₂PtCl₆.
-
Allow the mixture to cool to room temperature.
-
Add 20-30 mL of 95% ethanol and stir gently. The potassium hexachloroplatinate is insoluble in the alcohol, while any excess chloroplatinic acid and other soluble salts will dissolve.
-
Allow the precipitate to stand for at least 30 minutes to ensure complete precipitation.
4. Filtration and Washing
-
Prepare a Gooch or sintered glass crucible by washing, drying at 110-130°C, cooling in a desiccator, and weighing accurately.
-
Filter the precipitate through the weighed crucible using gentle suction.
-
Wash the precipitate in the crucible with several small portions of 95% ethanol until the washings are colorless. This indicates that all excess chloroplatinic acid has been removed.
5. Drying and Weighing
-
Dry the crucible and its contents in an oven at 110-130°C for at least one hour, or until a constant weight is achieved.
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible and the precipitate accurately on an analytical balance.
-
Repeat the drying and weighing steps until two consecutive weighings agree within 0.2-0.3 mg.
6. Calculation
The percentage of potassium (K) in the original sample can be calculated using the following formula:
% K = (Weight of K₂PtCl₆ precipitate (g) × Gravimetric Factor × 100) / Weight of sample (g)
The gravimetric factor for converting the mass of K₂PtCl₆ to the mass of K is calculated as:
Gravimetric Factor = (2 × Atomic weight of K) / Molecular weight of K₂PtCl₆ = (2 × 39.0983) / 485.99 = 0.1609
Diagrams
References
Application of Chloroplatinic Acid in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroplatinic acid (H₂PtCl₆), also known as hexachloroplatinic acid, is a readily available and versatile platinum compound that serves as a crucial precursor and catalyst in a variety of organic synthesis reactions. Its primary application lies in the preparation of highly active homogeneous catalysts for hydrosilylation, a fundamental process for the formation of silicon-carbon bonds. Additionally, chloroplatinic acid and its derivatives are employed in hydrogenation and, to a lesser extent, oxidation reactions. This document provides detailed application notes and experimental protocols for the use of chloroplatinic acid in these key transformations.
Hydrosilylation Reactions
Chloroplatinic acid is most famously used as a precursor for Speier's and Karstedt's catalysts, which are highly efficient for the hydrosilylation of alkenes and alkynes.[1] This reaction involves the addition of a Si-H bond across a carbon-carbon multiple bond.
In Situ Catalyst Formation (Speier's Catalyst)
John Speier's discovery that a solution of chloroplatinic acid in isopropanol (B130326) effectively catalyzes hydrosilylation was a significant breakthrough.[1] It is generally accepted that the chloroplatinic acid is a precatalyst that is reduced in situ to the active catalytic species.[1]
Logical Relationship: From Precursor to Active Catalyst
Caption: In situ formation of the active hydrosilylation catalyst from chloroplatinic acid.
Preparation of Karstedt's Catalyst
Karstedt's catalyst is a more soluble and often more active alternative to Speier's catalyst, prepared by reacting chloroplatinic acid with a divinyl-containing siloxane.[2]
Experimental Protocol: Preparation of Karstedt's Catalyst
This protocol is adapted from literature procedures for the synthesis of a Karstedt's catalyst solution.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (dvtms)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 g of chloroplatinic acid hexahydrate in 5 mL of ethanol.
-
Add 2.0 g of sodium bicarbonate to the solution.
-
Add 2.0 mL of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.
-
Heat the mixture to reflux with vigorous stirring for 30 minutes. The color of the solution will change, and gas evolution may be observed.
-
After reflux, allow the mixture to cool to room temperature and continue stirring for an additional 12-14 hours.
-
The resulting mixture contains the Karstedt's catalyst. For many applications, the crude solution can be used directly after allowing the solids to settle. For a purified catalyst, the solvent can be removed under reduced pressure, and the residue can be extracted with a nonpolar solvent like hexane (B92381) or toluene (B28343), followed by filtration to remove inorganic salts.
Application in Alkene and Alkyne Hydrosilylation
The catalysts derived from chloroplatinic acid are broadly applicable to a range of alkenes and alkynes.
Experimental Workflow: General Hydrosilylation
Caption: General experimental workflow for a hydrosilylation reaction.
Quantitative Data for Hydrosilylation Reactions
| Alkene/Alkyne | Silane | Catalyst | Catalyst Loading (mol% Pt) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene (B94956) | Triethoxysilane (B36694) | Speier's Catalyst | 0.01 | None | 75 | 3 | >95 | [3] |
| Phenylacetylene | Diphenylsilane | Karstedt's Catalyst | 0.1 | Toluene | 25 | 2 | 98 | |
| Styrene | 1,1,3,3-Tetramethyldisiloxane | Speier's Catalyst | 0.05 | None | 50 | 1 | High | [4] |
Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane (using Speier's Catalyst)
Materials:
-
1-Octene
-
Triethoxysilane
-
Chloroplatinic acid solution in isopropanol (Speier's catalyst, e.g., 0.1 M)
-
Anhydrous toluene (optional, for dilution)
Procedure:
-
To a dry, inert atmosphere (e.g., nitrogen or argon) flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-octene (e.g., 10 mmol, 1.0 eq).
-
Add triethoxysilane (e.g., 12 mmol, 1.2 eq).
-
Add the chloroplatinic acid solution to achieve the desired catalyst loading (e.g., 0.01 mol% Pt).
-
Heat the reaction mixture to the desired temperature (e.g., 75-100 °C) and stir.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by vacuum distillation to remove unreacted starting materials and the catalyst residue.
Hydrogenation Reactions
Chloroplatinic acid can be used as a precursor to prepare platinum-based hydrogenation catalysts. A common method involves the in situ reduction of chloroplatinic acid with a reducing agent like sodium borohydride (B1222165) to form platinum nanoparticles, which are the active catalyst.
Types of Reactions Catalyzed by H₂PtCl₆-derived Catalysts
Caption: Overview of reactions catalyzed by chloroplatinic acid and its derivatives.
Quantitative Data for Hydrogenation of Nitroarenes
| Substrate | Catalyst System | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| Nitrobenzene (B124822) | H₂PtCl₆ / NaBH₄ | Ethanol | 25 | 1 (H₂) | 1 | >99 | |
| 4-Chloronitrobenzene | H₂PtCl₆ / NaBH₄ | Ethanol | 25 | 1 (H₂) | 1.5 | 98 | |
| 4-Nitrotoluene | H₂PtCl₆ / NaBH₄ | Ethanol | 25 | 1 (H₂) | 1 | >99 |
Experimental Protocol: Hydrogenation of Nitrobenzene
Materials:
-
Nitrobenzene
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a two-necked round-bottom flask, dissolve nitrobenzene (e.g., 5 mmol, 1.0 eq) in ethanol (20 mL).
-
Add an aqueous solution of chloroplatinic acid (e.g., 0.01 mol%).
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium borohydride (e.g., 0.1 mol%). A black precipitate of platinum nanoparticles should form.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Allow the reaction to warm to room temperature and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the platinum catalyst.
-
The filtrate can be concentrated under reduced pressure, and the residue can be purified by column chromatography or recrystallization to afford aniline.
Oxidation Reactions
The use of chloroplatinic acid as a direct catalyst for oxidation reactions in organic synthesis is less common compared to its applications in hydrosilylation and as a precursor for hydrogenation catalysts. However, platinum catalysts, in general, are known to catalyze the oxidation of alcohols. The following is a general protocol for the aerobic oxidation of benzyl (B1604629) alcohol, where chloroplatinic acid can be used to generate a supported platinum catalyst.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol (using a Pt/C catalyst prepared from H₂PtCl₆)
Part A: Catalyst Preparation (Pt on Activated Carbon)
-
Impregnate activated carbon with an aqueous solution of chloroplatinic acid to achieve the desired platinum loading (e.g., 1-5 wt%).
-
Dry the impregnated carbon in an oven at 110-120 °C overnight.
-
Reduce the platinum salt to platinum metal by heating under a hydrogen atmosphere or by chemical reduction with a suitable reducing agent (e.g., hydrazine, sodium borohydride) in solution, followed by washing and drying.
Part B: Oxidation Reaction
Materials:
-
Benzyl alcohol
-
Prepared Pt/C catalyst
-
Toluene or another suitable solvent
-
Oxygen (O₂) or air
Procedure:
-
To a round-bottom flask, add benzyl alcohol (e.g., 5 mmol, 1.0 eq), the Pt/C catalyst (e.g., 50 mg of 5 wt% Pt/C), and a solvent like toluene (10 mL).
-
Purge the flask with oxygen and maintain an oxygen atmosphere (e.g., with a balloon).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
The filtrate can be concentrated, and the product, benzaldehyde, can be purified by distillation or chromatography.
Quantitative Data for Oxidation of Benzyl Alcohol
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Pt on Carbon | O₂ | Toluene | 80 | 3 | High | [5] |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 2. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 3. qualitas1998.net [qualitas1998.net]
- 4. qualitas1998.net [qualitas1998.net]
- 5. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Supported Platinum Catalysts from Chloroplatinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of supported platinum catalysts from chloroplatinic acid (H₂PtCl₆). The methodologies described herein are foundational for developing catalysts with tailored properties for applications in pharmaceuticals, fine chemicals, and green chemistry.[1][2][3]
Introduction
Supported platinum catalysts are critical in a myriad of chemical transformations, including hydrogenation, oxidation, and various coupling reactions.[1][2] The efficacy of these catalysts is intrinsically linked to the properties of the platinum nanoparticles, such as their size, shape, and dispersion on the support material.[4][5][6] Chloroplatinic acid is a common and versatile precursor for the synthesis of these catalysts.[4][7][8] This guide outlines three prevalent preparation methods: impregnation, deposition-precipitation, and the colloidal method.
Catalyst Preparation Methods
The choice of preparation method significantly influences the final characteristics of the catalyst. The following sections detail the protocols for each method.
Impregnation Method
The impregnation method is a straightforward and widely used technique for preparing supported catalysts.[9] It involves filling the pores of a support material with a solution containing the platinum precursor.[10][11]
2.1.1. Incipient Wetness Impregnation (IWI)
This technique, also known as dry impregnation, uses a volume of precursor solution equal to the pore volume of the support, ensuring all the precursor is deposited within the support's pores.[11]
Experimental Protocol:
-
Support Pre-treatment: Dry the support material (e.g., activated carbon, alumina, silica) at 110-120°C for 2-4 hours to remove adsorbed water.[10]
-
Pore Volume Determination: Determine the total pore volume of the support material using a suitable method (e.g., nitrogen adsorption-desorption).
-
Precursor Solution Preparation: Prepare a solution of chloroplatinic acid (H₂PtCl₆·6H₂O) in a suitable solvent (e.g., deionized water, ethanol). The concentration should be calculated to achieve the desired platinum loading on the support.
-
Impregnation: Add the precursor solution dropwise to the dried support material with continuous mixing until the entire volume of the solution is absorbed.
-
Drying: Dry the impregnated support in an oven at 100-120°C for 12-24 hours.[11] The drying rate is a critical parameter; rapid drying can help achieve a more uniform distribution of the precursor.[11]
-
Calcination: Heat the dried material in a furnace under a controlled atmosphere (e.g., air, nitrogen) to decompose the platinum precursor to platinum oxide. A typical calcination temperature is 300-500°C for 2-4 hours.[11]
-
Reduction: Reduce the platinum oxide to metallic platinum by heating under a hydrogen flow (e.g., 5% H₂ in Ar) at 200-500°C for 2-4 hours.[11][12]
Workflow for Incipient Wetness Impregnation:
2.1.2. Wet Impregnation
In this method, the support is immersed in an excess volume of the precursor solution.[10][11]
Experimental Protocol:
-
Support Suspension: Suspend the pre-treated support material in an excess volume of the chloroplatinic acid solution.
-
Soaking: Allow the suspension to stir for a set period (e.g., 2-24 hours) to allow for diffusion and adsorption of the precursor onto the support surface.[11]
-
Filtration: Separate the support from the excess solution by filtration.
-
Drying, Calcination, and Reduction: Follow the same drying, calcination, and reduction steps as described for the IWI method.[11]
Deposition-Precipitation Method
This method involves the precipitation of the platinum precursor onto the support surface, often leading to highly dispersed metal particles.[13][14][15]
Experimental Protocol:
-
Support Suspension: Suspend the support material in a solution of chloroplatinic acid.
-
Precipitation: Induce precipitation of a platinum hydroxide (B78521) species onto the support by adjusting the pH of the suspension. This is typically achieved by the slow addition of a precipitating agent, such as a solution of NaOH or urea, while vigorously stirring.[13] Maintaining a constant pH is crucial for uniform deposition.
-
Aging: Age the suspension at a specific temperature for a period to allow for complete precipitation and interaction with the support.
-
Washing: Filter the catalyst and wash it thoroughly with deionized water to remove any residual ions.
-
Drying, Calcination, and Reduction: Dry, calcine, and reduce the material as described in the impregnation method.
Logical Flow of Deposition-Precipitation:
Colloidal Method
The colloidal method involves the synthesis of platinum nanoparticles in solution, which are then deposited onto the support.[4][9][16] This method offers excellent control over particle size and shape.[4]
Experimental Protocol:
-
Colloidal Synthesis:
-
Dissolve chloroplatinic acid in a suitable solvent (e.g., ethylene (B1197577) glycol, water).[5][17]
-
Add a stabilizing agent (e.g., polyvinylpyrrolidone (B124986) (PVP)) to control particle growth and prevent aggregation.[5]
-
Introduce a reducing agent (e.g., sodium borohydride, hydrogen gas) to reduce the Pt(IV) ions to metallic platinum nanoparticles.[5] The choice of reducing agent can influence the morphology of the nanoparticles.[5]
-
-
Deposition:
-
Suspend the support material in the colloidal platinum nanoparticle solution.
-
Induce deposition of the nanoparticles onto the support, which can be achieved by methods such as changing the pH or adding a destabilizing agent.
-
-
Separation and Washing: Separate the catalyst from the solution by filtration or centrifugation and wash thoroughly to remove the stabilizing agent and other residues.
-
Drying and Thermal Treatment: Dry the catalyst under vacuum or in an oven at a relatively low temperature to avoid particle agglomeration. A mild thermal treatment may be applied to remove any remaining organic residues.
Characterization of Supported Platinum Catalysts
A comprehensive characterization of the prepared catalysts is essential to understand their physical and chemical properties, which in turn dictate their catalytic performance.
| Characterization Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology of platinum nanoparticles.[5][18] |
| X-ray Diffraction (XRD) | Crystalline structure and average crystallite size of platinum.[5][18] |
| X-ray Photoelectron Spectroscopy (XPS) | Oxidation state of platinum and surface elemental composition.[18][19] |
| Chemisorption (e.g., H₂ chemisorption) | Platinum dispersion and active metal surface area. |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution of the support and catalyst.[20] |
| Inductively Coupled Plasma (ICP) Spectroscopy | Actual platinum loading on the support. |
Data Presentation: Comparison of Preparation Methods
The following table summarizes typical quantitative data for supported platinum catalysts prepared by different methods. The values can vary depending on the specific experimental conditions.
| Preparation Method | Pt Loading (wt%) | Average Pt Particle Size (nm) | Pt Dispersion (%) | Catalytic Activity (Example Reaction) |
| Incipient Wetness Impregnation | 0.5 - 5.0 | 2 - 10 | 20 - 50 | Moderate to High |
| Deposition-Precipitation | 0.5 - 5.0 | 1 - 5 | 40 - 80 | High |
| Colloidal Method | 0.1 - 2.0 | 1 - 4 | 50 - 90 | Very High |
Applications in Drug Development
Supported platinum catalysts are indispensable in pharmaceutical manufacturing for various transformations.[1]
-
Hydrogenation: A key application is in hydrogenation reactions, such as the reduction of nitro groups, double and triple bonds, and aromatic rings, which are common steps in the synthesis of active pharmaceutical ingredients (APIs).[1][2]
-
Chiral Synthesis: The development of chiral platinum catalysts allows for stereoselective synthesis, which is crucial for producing enantiomerically pure drugs.
-
Catalytic Drug Activation: Emerging research explores the use of platinum catalysts for the in-situ activation of prodrugs.[21]
Signaling Pathway of Catalytic Drug Activation:
Conclusion
The preparation of supported platinum catalysts from chloroplatinic acid is a versatile process that allows for the tuning of catalyst properties through the careful selection of the synthesis method and experimental parameters. A thorough understanding of these protocols and characterization techniques is essential for researchers and scientists in developing efficient and selective catalysts for a wide range of applications, including the critical field of drug development.
References
- 1. blueeyes-bio.com [blueeyes-bio.com]
- 2. oatext.com [oatext.com]
- 3. nbinno.com [nbinno.com]
- 4. Platinum nanoparticle - Wikipedia [en.wikipedia.org]
- 5. Preparations of Platinum Nanoparticles and Their Catalytic Performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure of Supported Platinum Catalysts | Johnson Matthey Technology Review [technology.matthey.com]
- 7. US3518207A - Impregnation process for platinum-alumina catalyst and catalyst produced thereby - Google Patents [patents.google.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. News - Chloropalladic Acid Impregnation Process [lonnmeter.com]
- 11. What Is The Impregnation Method Of Catalyst Preparation? Achieve High Dispersion & Activity - Kintek Solution [kindle-tech.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. CN103372429B - Preparation method of Pt/C (platinum/carbon) catalyst for fuel cell - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Platinum single-atom catalysts: a comparative review towards effective characterization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of catalysts with fine platinum particles supported by high-surface-area activated carbons and optimization of their catalytic activities for polymer electrolyte fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Metal substrate catalysis in the confined space for platinum drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Chloroplatinic Acid in the Fabrication of Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroplatinic acid (H₂PtCl₆) is a cornerstone precursor in the development of advanced chemical sensors. Its utility lies in its ability to be readily reduced to form platinum nanoparticles (PtNPs), which possess exceptional electrocatalytic properties, high surface area, and biocompatibility. These characteristics make PtNPs highly effective as sensing elements in a variety of chemical sensors, enabling the sensitive and selective detection of a wide range of analytes crucial in biomedical research and drug development. This document provides detailed application notes and experimental protocols for the fabrication of chemical sensors for glucose, hydrogen peroxide, and dopamine (B1211576), utilizing chloroplatinic acid as the platinum source.
Core Principles
The fundamental principle behind the use of chloroplatinic acid in chemical sensors is its conversion into catalytically active platinum nanoparticles. This can be achieved through two primary methods:
-
Chemical Reduction: Chloroplatinic acid is reduced in solution using a reducing agent, such as sodium borohydride (B1222165) or ascorbic acid, to form a colloidal suspension of PtNPs. These nanoparticles can then be immobilized onto an electrode surface.
-
Electrodeposition: An electrochemical potential is applied to an electrode immersed in a solution containing chloroplatinic acid, causing the direct reduction and deposition of platinum onto the electrode surface. This method allows for precise control over the size, morphology, and distribution of the deposited platinum nanostructures.[1][2]
Once incorporated into a sensor, the PtNPs facilitate the electrochemical detection of the target analyte. This can occur through two main mechanisms:
-
Enzymatic Sensing: An enzyme specific to the analyte is co-immobilized with the PtNPs. The enzyme catalyzes a reaction with the analyte, producing a species that is electrochemically active at the PtNP-modified electrode. A prime example is the use of glucose oxidase (GOx) for glucose detection, where the enzymatic reaction produces hydrogen peroxide (H₂O₂), which is then detected at the platinum surface.[3][4]
-
Non-Enzymatic Sensing: The PtNPs themselves act as the catalyst for the direct oxidation or reduction of the analyte at the electrode surface. This approach is often used for the detection of small molecules like hydrogen peroxide and dopamine.[5][6]
Data Presentation: Performance of Chloroplatinic Acid-Based Chemical Sensors
The performance of chemical sensors fabricated using chloroplatinic acid is evaluated based on several key parameters. The following tables summarize the performance of various glucose, hydrogen peroxide, and dopamine sensors reported in the literature.
Table 1: Performance Comparison of Platinum Nanoparticle-Based Glucose Sensors [1][7][8][9][10]
| Sensor Configuration | Detection Method | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| GOx-PtNPs-PAA-aSPCE | Amperometry | 20 µM – 2.3 mM | 7.6 µM | 42.7 µA mM⁻¹ cm⁻² | [1] |
| GOx/Pt/FGS/chitosan (B1678972) | Amperometry | Up to 10 mM | 0.6 µM | Not specified | [11] |
| GOx-CNT/Pt nanosphere | Amperometry | 1 µM - 0.75 mM | 380 nM | 70 µA/mM/cm² | [9] |
| acRGO/PtNP/GOx/Chit/Nafion | Amperometry | 0.002 - 12 mM | 0.002 mM | 69.44 μA/mMcm² | [10] |
| Pt nanoparticles/SWCNTs | Amperometry | Not specified | 0.5 µM | Not specified | [7] |
Table 2: Performance Comparison of Platinum Nanoparticle-Based Hydrogen Peroxide Sensors [2][12]
| Sensor Configuration | Detection Method | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Pt/porous graphene | Amperometry | 1–1,477 μM | 0.5 μM | 341.14 μA mM⁻¹ cm⁻² | [2][12] |
| PtNPs/CQDs/IL-GO | Amperometry | 1–900 μM | 0.1 μM | Not specified | [2][9] |
| Pt-carbon hybrid | Amperometry | 0.8 μM - 8.6 mM | 0.53 ± 0.16 μM | 7,711 ± 587 µA·mM⁻¹cm⁻² | [2] |
| Nano coral Au-Pt | Amperometry | 0.1–2 mM | Not specified | 33.66 μA/mM cm⁻² | [2] |
Table 3: Performance Comparison of Platinum Nanoparticle-Based Dopamine Sensors
| Sensor Configuration | Detection Method | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| EDTA-RG-Nafion | Cyclic Voltammetry | Not specified | Not specified | Not specified | [13] |
| APG electrode | Anodic Sweeping Voltammetry | Not specified | 3.98 fM | 0.3874 μA fM⁻¹ cm⁻² | [14] |
| Fe₃O₄/rGO/GCE | DPV | 57.28–134.28 μM | 65 nM | Not specified | [14] |
Experimental Protocols
This section provides detailed methodologies for the fabrication of chemical sensors using chloroplatinic acid.
Protocol 1: Synthesis of Platinum Nanoparticles by Chemical Reduction
This protocol describes the synthesis of PtNPs using sodium borohydride as the reducing agent.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water
-
Glassware (beakers, flasks)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 1 mM solution of chloroplatinic acid by dissolving the appropriate amount of H₂PtCl₆·6H₂O in DI water.
-
Prepare a fresh 10 mM solution of sodium borohydride in DI water. This solution should be prepared immediately before use as NaBH₄ degrades over time.
-
In a clean flask, place a desired volume of the 1 mM chloroplatinic acid solution.
-
While vigorously stirring the chloroplatinic acid solution, add the sodium borohydride solution dropwise. A color change from pale yellow to dark brown/black indicates the formation of PtNPs.
-
Continue stirring the solution for at least 1 hour to ensure the complete reduction of the platinum ions.
-
The resulting colloidal PtNP solution can be used for electrode modification.
Protocol 2: Fabrication of an Enzymatic Glucose Biosensor
This protocol details the fabrication of a glucose biosensor based on the immobilization of glucose oxidase (GOx) on a PtNP-modified electrode.
Materials:
-
Glassy carbon electrode (GCE) or other suitable substrate
-
Colloidal platinum nanoparticle solution (from Protocol 1)
-
Glucose oxidase (GOx) from Aspergillus niger
-
Chitosan
-
Acetic acid
-
Phosphate buffered saline (PBS), pH 7.4
-
Glutaraldehyde (B144438) solution (2.5% in PBS)
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina (B75360) slurry on a polishing pad, followed by sonication in DI water and ethanol (B145695) to ensure a clean surface.
-
Dry the electrode under a stream of nitrogen.
-
-
PtNP Immobilization:
-
Drop-cast a small volume (e.g., 5-10 µL) of the colloidal PtNP solution onto the GCE surface.
-
Allow the solvent to evaporate at room temperature, leaving a film of PtNPs on the electrode.
-
-
GOx Immobilization:
-
Prepare a 1 mg/mL GOx solution in PBS.
-
Prepare a 0.5% chitosan solution by dissolving chitosan in 0.1 M acetic acid.
-
Mix the GOx solution and chitosan solution in a 1:1 volume ratio.
-
Drop-cast a small volume (e.g., 5 µL) of the GOx-chitosan mixture onto the PtNP-modified GCE.
-
Allow the electrode to dry at 4°C for several hours.
-
Expose the electrode to glutaraldehyde vapor or a 2.5% glutaraldehyde solution for 10-20 minutes to cross-link the enzyme and chitosan, enhancing the stability of the sensor.
-
Rinse the electrode thoroughly with PBS to remove any unreacted glutaraldehyde and loosely bound enzyme.
-
Store the fabricated biosensor at 4°C in PBS when not in use.
-
Protocol 3: Fabrication of a Non-Enzymatic Hydrogen Peroxide Sensor
This protocol describes the fabrication of a non-enzymatic H₂O₂ sensor via electrodeposition of platinum onto a carbon electrode.
Materials:
-
Glassy carbon electrode (GCE)
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Sulfuric acid (H₂SO₄)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: GCE, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)
Procedure:
-
Electrode Preparation:
-
Clean the GCE as described in Protocol 2.
-
-
Electrodeposition of Platinum:
-
Prepare a plating solution containing 1 mM H₂PtCl₆ and 0.5 M H₂SO₄ in DI water.
-
Assemble the three-electrode cell with the cleaned GCE as the working electrode.
-
Perform electrodeposition using a suitable electrochemical technique, such as cyclic voltammetry (CV) or chronoamperometry.
-
Cyclic Voltammetry: Cycle the potential between, for example, +0.8 V and -0.2 V vs. Ag/AgCl for a set number of cycles (e.g., 20 cycles) at a scan rate of 50 mV/s.[15]
-
Chronoamperometry: Apply a constant potential of, for example, -0.2 V vs. Ag/AgCl for a specific duration (e.g., 60-300 seconds).
-
-
After electrodeposition, rinse the modified electrode thoroughly with DI water and dry it under a nitrogen stream.
-
Protocol 4: Fabrication of a Non-Enzymatic Dopamine Sensor
This protocol details the fabrication of a dopamine sensor using a layer-by-layer assembly approach with platinum nanoparticles.
Materials:
-
Indium Tin Oxide (ITO) coated glass slide or other suitable substrate
-
Colloidal platinum nanoparticle solution (from Protocol 1)
-
Poly(diallyldimethylammonium chloride) (PDDA) solution (e.g., 2 mg/mL in DI water)
-
Graphene oxide (GO) or other negatively charged nanomaterial suspension
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrate by sonicating in acetone, ethanol, and DI water sequentially.
-
Dry the substrate under a stream of nitrogen.
-
-
Layer-by-Layer Assembly:
-
Immerse the cleaned ITO substrate in the PDDA solution for 20 minutes to form a positively charged layer.
-
Rinse the substrate with DI water to remove excess PDDA.
-
Immerse the PDDA-coated substrate in the negatively charged GO suspension for 20 minutes.
-
Rinse with DI water.
-
Immerse the GO-coated substrate in the colloidal PtNP solution for 30 minutes. The PtNPs will adsorb onto the GO surface.
-
Rinse with DI water and dry under nitrogen.
-
Repeat the PDDA and GO/PtNP deposition steps to create a multilayered film, which can enhance the sensor's performance.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the fabrication and function of chemical sensors utilizing chloroplatinic acid.
Caption: Workflow for chemical sensor fabrication using chloroplatinic acid.
Caption: Signaling pathway of an enzymatic glucose biosensor.
References
- 1. synsint.com [synsint.com]
- 2. Recent Progress of the Practical Applications of the Platinum Nanoparticle-Based Electrochemistry Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Platinum-based nanodendrites as glucose oxidase-mimicking surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical sensors based on metal nanoparticles with biocatalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electrochem.xmu.edu.cn [electrochem.xmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Glucose Biosensor of Platinum Nanospheres Connected by Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Progress of the Practical Applications of the Platinum Nanoparticle-Based Electrochemistry Biosensors [frontiersin.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Handling and Weighing of Chloroplatinic Acid Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when handling and weighing the highly hygroscopic chloroplatinic acid hydrate (B1144303). The information is tailored for researchers, scientists, and drug development professionals to ensure accuracy and precision in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my measured weight of chloroplatinic acid hydrate constantly increasing on the analytical balance?
A1: This is a classic sign of the compound's hygroscopic nature. This compound readily absorbs moisture from the atmosphere, leading to a continuous increase in mass. The rate of weight gain will depend on the ambient humidity and the surface area of the compound exposed to the air. To obtain an accurate weight, the weighing process must be conducted in a controlled, low-humidity environment.
Q2: I left my container of this compound open for a short period, and the crystals now appear damp or have even formed a solution. What should I do?
A2: The substance has deliquesced, meaning it has absorbed enough atmospheric moisture to dissolve. At this point, the exact concentration of the chloroplatinic acid is unknown, making it unsuitable for experiments requiring precise amounts of the solid. The best course of action is to prepare a stock solution from the entire contents of the vial.[1] The concentration of this stock solution can then be accurately determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) to quantify the platinum content.
Q3: How should I store this compound to prevent water absorption?
A3: Proper storage is critical. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2] For enhanced protection, it is recommended to store this primary container inside a desiccator containing a suitable desiccant like phosphorus pentoxide (P₂O₅) or indicating silica (B1680970) gel.[2]
Q4: Can I dry this compound in an oven if it has absorbed moisture?
A4: Heating this compound to remove absorbed water is not recommended without precise temperature control and analysis. Thermogravimetric analysis shows that the water of hydration is lost upon heating, but this is followed by decomposition at higher temperatures.[2][3] Heating can lead to the formation of platinum tetrachloride (PtCl₄) and eventually platinum metal, altering the compound's chemical identity.[2][3]
Troubleshooting Guides
Issue 1: Inaccurate and Non-Repeatable Weighing Results
Symptoms:
-
The weight reading on the balance continuously drifts upwards.
-
Consecutive weighings of what should be the same amount of substance yield different results.
Root Cause:
-
Absorption of atmospheric moisture by the hygroscopic this compound.
Solutions:
| Solution | Description |
| Weighing in a Controlled Atmosphere | Use a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) to handle and weigh the compound. This is the most reliable method to prevent moisture absorption. If a glove box is unavailable, a glove bag filled with dry inert gas can be used.[2] |
| Rapid Weighing Technique | If a controlled atmosphere is not accessible, minimize the exposure time of the compound to the ambient air. Have all necessary equipment ready, work quickly, and use a weighing vessel with a narrow opening that can be capped immediately. |
| Use of a Weighing Bottle | Transfer an approximate amount of the compound to a pre-weighed, airtight weighing bottle inside a desiccator. Quickly weigh the bottle, dispense the desired amount into your reaction vessel, and re-weigh the bottle to determine the exact mass transferred by difference. |
| Preparation of a Stock Solution | For applications where a solution is used, consider dissolving the entire contents of a new bottle of this compound in a known volume of a suitable solvent (e.g., water or ethanol). This avoids the need for repeated weighing of the hygroscopic solid. The precise concentration can then be determined analytically. |
Issue 2: Uncertainty in the Hydration State of the Compound
Symptoms:
-
The physical appearance of the solid has changed (e.g., clumping, darkening).
-
Inconsistent experimental results when using the same mass of the compound from different batches or from a container that has been opened multiple times.
Root Cause:
-
The number of water molecules per formula unit (the hydration state) can vary depending on the manufacturing process and storage conditions.[4] Absorption of atmospheric moisture can further alter this hydration state.
Solutions:
| Solution | Description |
| Thermogravimetric Analysis (TGA) | TGA can be used to determine the water content by measuring the mass loss as the sample is heated in a controlled manner. The initial weight loss corresponds to the loss of water molecules. This allows for the calculation of the actual hydration state. See the experimental protocol below for a general procedure. |
| Karl Fischer Titration | This is a highly sensitive method for quantifying the water content in a sample. A small, accurately weighed amount of the this compound is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. This provides a precise measurement of the water content. See the experimental protocol below for a general procedure. |
| Purchase from a Reliable Supplier | Source this compound from reputable suppliers who provide a certificate of analysis with the specified platinum content or hydration state. Even so, it is good practice to verify the water content if the application is highly sensitive to the exact concentration. |
Experimental Protocols
Protocol 1: Weighing this compound in a Glove Box
Objective: To accurately weigh a specific mass of this compound while preventing moisture absorption.
Materials:
-
Analytical balance (placed inside the glove box)
-
This compound in its original container
-
Spatula
-
Weighing paper or a suitable weighing vessel (e.g., a small vial)
-
Glove box with a dry, inert atmosphere (e.g., <1 ppm H₂O)
Procedure:
-
Ensure the glove box atmosphere is dry and stable.
-
Transfer all necessary materials (balance, compound, spatula, weighing vessel) into the glove box antechamber.
-
Purge the antechamber according to the glove box's standard operating procedure to remove air and moisture.
-
Once the purge cycles are complete, transfer the items into the main chamber.
-
Allow the balance to equilibrate to the glove box atmosphere. Tare the balance with the weighing vessel on the pan.
-
Carefully open the container of this compound.
-
Using a clean, dry spatula, transfer the desired amount of the compound to the weighing vessel.
-
Record the stable weight displayed on the balance.
-
Immediately and securely close the container of this compound.
-
Proceed with your experiment inside the glove box or quickly transfer the weighed sample in a sealed container out of the glove box.
Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)
Objective: To determine the percentage of water in a sample of this compound.
Materials:
-
Thermogravimetric analyzer (TGA)
-
TGA sample pan (e.g., alumina (B75360) or platinum)
-
Microbalance
-
This compound sample
-
Inert purge gas (e.g., nitrogen or argon)
Procedure:
-
Tare the TGA sample pan on a microbalance.
-
In a low-humidity environment (e.g., a glove box), accurately weigh a small amount of the this compound sample (typically 5-10 mg) into the TGA pan.
-
Record the initial mass of the sample.
-
Place the sample pan into the TGA instrument.
-
Set the TGA experimental parameters:
-
Purge gas: Nitrogen or Argon at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the dehydration point but below the decomposition of the anhydrous salt (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min). Hold at this temperature for a short period (e.g., 10 minutes) to ensure all water is removed.
-
-
Start the TGA run and record the mass of the sample as a function of temperature.
-
Analyze the resulting thermogram. The initial weight loss step will correspond to the loss of water.
-
Calculate the percentage of water in the original sample using the following formula:
-
% H₂O = (Initial Mass - Final Mass) / Initial Mass * 100
-
Protocol 3: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent
-
Anhydrous solvent suitable for Karl Fischer titration (e.g., methanol)
-
Airtight titration vessel
-
Syringe or other suitable sample introduction device
-
This compound sample
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration vessel with the anhydrous solvent and precondition it by titrating to a stable, dry endpoint to neutralize any residual moisture in the solvent and the vessel.
-
In a low-humidity environment, accurately weigh a small sample of this compound. The sample size should be chosen based on the expected water content and the titrator's sensitivity.
-
Quickly and carefully introduce the weighed sample into the titration vessel, ensuring no atmospheric moisture is introduced.
-
Start the titration. The Karl Fischer reagent will be added until all the water from the sample has been consumed, which is indicated by a persistent endpoint.
-
The instrument will automatically calculate the amount of water in the sample based on the volume of titrant used and its known concentration.
-
Express the result as a percentage of water by mass in the original sample.
Visualizations
Caption: Troubleshooting workflow for inaccurate weighing.
Caption: Workflow for determining the water content.
References
preventing premature reduction of chloroplatinic acid in solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the premature reduction of chloroplatinic acid in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: My chloroplatinic acid solution has changed color from its original orange/yellow to a darker shade, and I see a fine black precipitate. What is happening?
A1: This is a classic sign of premature reduction. The hexachloroplatinate(IV) ion ([PtCl₆]²⁻), which gives the solution its characteristic color, is being reduced to elemental platinum (Pt⁰), which appears as a black or dark-colored precipitate. This reduction compromises the concentration and purity of your stock solution.
Q2: What are the common causes of this premature reduction?
A2: Several factors can induce the premature reduction of chloroplatinic acid:
-
Contamination with Reducing Agents: Accidental introduction of reducing agents is a primary cause. Common laboratory chemicals that can act as reducing agents include alcohols (especially methanol (B129727) and ethanol), aldehydes, formic acid, and certain organic solvents. Dust particles and other airborne contaminants can also initiate reduction.
-
Exposure to Light: Photochemical reduction can occur, especially in dilute solutions. It is recommended to store the solution in amber-colored bottles or in the dark to minimize this effect.[1]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of reduction and decomposition of the chloroplatinic acid.
-
Incorrect pH: The stability of the [PtCl₆]²⁻ complex is pH-dependent. At higher pH values (less acidic), hydrolysis of the complex can occur, where chloride ligands are replaced by hydroxide (B78521) ions, forming species that are more susceptible to reduction. Maintaining a low pH is crucial for stability.[2]
-
Impurities in the Solution: Residual nitric acid or nitrosyl compounds from the synthesis of chloroplatinic acid can lead to instability.[1][3]
Q3: How can I prevent the premature reduction of my chloroplatinic acid solution?
A3: To maintain the integrity of your solution, adhere to the following best practices:
-
Proper Storage: Store your chloroplatinic acid solution in a cool, dark place, such as a refrigerator.[1] Use tightly sealed, clean, and inert containers (glass is preferred).
-
Maintain Low pH and High Chloride Concentration: The [PtCl₆]²⁻ ion is most stable in acidic conditions with an excess of chloride ions.[2] Preparing the solution in dilute hydrochloric acid (e.g., 1-2 M HCl) can significantly enhance its stability by suppressing hydrolysis.
-
Use High-Purity Reagents and Solvents: Ensure that the water and any other solvents used to prepare or dilute the chloroplatinic acid are of high purity and free from organic contaminants.
-
Avoid Contamination: Use clean glassware and equipment. Avoid introducing any potential reducing agents into the stock solution.
Q4: I need to prepare a stock solution of chloroplatinic acid for long-term use. What is the recommended procedure?
A4: For enhanced stability, it is advisable to prepare a stock solution in a dilute hydrochloric acid matrix. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q5: Can I still use a solution that shows slight signs of precipitation?
A5: It is not recommended. The presence of platinum nanoparticles indicates that the concentration of the [PtCl₆]²⁻ ion is no longer accurate. For applications requiring precise concentrations, a fresh solution should be prepared. The nanoparticles can also have catalytic effects, potentially interfering with your experiments.
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to the premature reduction of your chloroplatinic acid solution.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Solution darkens or becomes cloudy over time. | 1. Photochemical reduction. 2. Gradual reduction by trace contaminants. 3. Slow hydrolysis due to neutral pH. | 1. Store the solution in an amber bottle or wrap the container in aluminum foil and keep it in a dark cabinet or refrigerator.[1] 2. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before storage. 3. If the solution was prepared in pure water, consider preparing a new batch in dilute HCl. |
| A black precipitate forms immediately upon dilution or addition of another reagent. | 1. The diluent or reagent contains a reducing agent. 2. The pH of the final solution is too high. | 1. Test the diluent or reagent for the presence of reducing agents. Use high-purity, fresh solvents. 2. Ensure that the final solution remains acidic. If necessary, acidify the diluent or reagent with HCl before adding the chloroplatinic acid. |
| Inconsistent results in experiments using the chloroplatinic acid solution. | 1. The concentration of the stock solution has decreased due to gradual reduction. 2. The solution is undergoing speciation changes (hydrolysis). | 1. Prepare a fresh stock solution. 2. For consistent results, use a freshly prepared or properly stabilized (in HCl) stock solution. You can monitor the stability of your solution using UV-Vis spectroscopy by observing the characteristic absorbance peak of [PtCl₆]²⁻ around 262 nm. |
Quantitative Data on Stability
While specific quantitative data on the long-term stability of chloroplatinic acid solutions under varying conditions is not extensively published in a consolidated format, the following table provides an illustrative summary based on qualitative descriptions from the literature. These values should be considered as a general guide.
| Condition | Solvent | Storage Temperature | Light Exposure | Estimated Shelf-Life (Illustrative) |
| Optimal | 1 M HCl | 4°C | Dark | > 1 year |
| Sub-optimal | Deionized Water | 4°C | Dark | Months |
| Sub-optimal | 1 M HCl | Room Temperature | Ambient Light | Weeks to Months |
| Poor | Deionized Water | Room Temperature | Ambient Light | Days to Weeks |
Experimental Protocols
Protocol for Preparation of a Stabilized Chloroplatinic Acid Stock Solution
This protocol describes the preparation of a 10 mM chloroplatinic acid stock solution in 1 M hydrochloric acid to enhance its long-term stability.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Concentrated hydrochloric acid (HCl), analytical grade
-
High-purity deionized water (18.2 MΩ·cm)
-
Volumetric flasks
-
Pipettes
-
Amber glass storage bottle
Procedure:
-
Safety Precautions: Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chloroplatinic acid is corrosive and a sensitizer.
-
Prepare 1 M HCl: In a volumetric flask, carefully add the required volume of concentrated HCl to deionized water. Always add acid to water, not the other way around. Allow the solution to cool to room temperature.
-
Weigh Chloroplatinic Acid: Accurately weigh the required amount of H₂PtCl₆·6H₂O. Due to its hygroscopic nature, it is advisable to weigh it quickly.
-
Dissolve: Add the weighed H₂PtCl₆·6H₂O to a volumetric flask.
-
Add 1 M HCl: Add a small amount of the 1 M HCl solution to the flask and swirl to dissolve the solid.
-
Bring to Volume: Once dissolved, carefully add the 1 M HCl solution to the calibration mark of the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stabilized stock solution to a clean, clearly labeled amber glass bottle and store it in a refrigerator at 4°C.
Visualizing Chemical Pathways and Troubleshooting
To better understand the processes involved, the following diagrams illustrate the chemical pathways and a troubleshooting workflow.
Caption: Chemical pathways of chloroplatinic acid stability and reduction.
Caption: A logical workflow for troubleshooting premature reduction.
References
optimizing platinum nanoparticle size by varying chloroplatinic acid concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of platinum nanoparticles (PtNPs). The focus is on controlling nanoparticle size by varying the concentration of chloroplatinic acid (H₂PtCl₆) and other key reaction parameters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of platinum nanoparticles, providing potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| The resulting platinum nanoparticles are much larger than the target size. | 1. High Precursor Concentration: An excessively high concentration of chloroplatinic acid can lead to rapid nucleation and uncontrolled particle growth. 2. Inefficient Capping Agent: The capping agent may not be effectively stabilizing the nanoparticles, leading to aggregation. 3. Slow Reaction Rate: A very slow reduction of the platinum precursor can favor the growth of existing nuclei over the formation of new ones. | 1. Decrease H₂PtCl₆ Concentration: Systematically lower the initial concentration of the chloroplatinic acid solution. 2. Increase Capping Agent Ratio: Increase the molar ratio of the capping agent (e.g., PVP) to the platinum precursor. 3. Optimize Temperature: Adjust the reaction temperature to control the reduction rate. Higher temperatures generally lead to faster reactions and smaller particles, but this can be system-dependent. |
| The nanoparticle size distribution is very broad (polydisperse). | 1. Inhomogeneous Nucleation: If the nucleation event does not occur uniformly throughout the solution, particles will form and grow at different rates. 2. Insufficient Mixing: Poor stirring can lead to localized areas of high precursor concentration, causing uneven growth. 3. Temperature Gradients: Inconsistent heating of the reaction vessel can result in different reaction rates in various parts of the solution. | 1. Rapid Injection of Precursor: Ensure the chloroplatinic acid solution is introduced into the reaction mixture quickly and with vigorous stirring to promote uniform nucleation. 2. Vigorous Stirring: Maintain consistent and vigorous stirring throughout the entire reaction. 3. Uniform Heating: Use a heating mantle or an oil bath to ensure even temperature distribution. |
| The nanoparticles have aggregated and precipitated out of solution. | 1. Inadequate Stabilization: The concentration or type of capping agent may be insufficient to prevent aggregation. 2. Incorrect pH: The pH of the reaction medium can affect the surface charge of the nanoparticles and the effectiveness of the capping agent. 3. Solvent Incompatibility: The synthesized nanoparticles may not be stable in the final solvent. | 1. Optimize Capping Agent: Increase the concentration of the capping agent or consider using a different one. 2. Adjust pH: The pH of the synthesis solution can be a critical parameter to control for colloidal stability.[1] 3. Solvent Exchange: If necessary, carefully exchange the solvent to one that provides better stability for the nanoparticles. |
| The reaction is not proceeding, or the yield of nanoparticles is very low. | 1. Inactive Reducing Agent: The reducing agent may have degraded or is not strong enough under the current reaction conditions. 2. Low Temperature: The reaction temperature may be too low to initiate the reduction of the platinum precursor. 3. Incorrect pH: The reducing power of some agents is pH-dependent. | 1. Use Fresh Reducing Agent: Prepare a fresh solution of the reducing agent. 2. Increase Temperature: Gradually increase the reaction temperature to the optimal range for the chosen reducing agent. 3. Optimize pH: Adjust the pH to a level that is optimal for the reducing agent's activity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of platinum nanoparticles with a focus on size control.
1. How does the concentration of chloroplatinic acid (H₂PtCl₆) affect the size of the resulting platinum nanoparticles?
Generally, a higher concentration of the platinum precursor (H₂PtCl₆) leads to the formation of larger nanoparticles.[1][2] This is because at higher concentrations, the growth of existing nuclei can be favored over the formation of new ones, leading to larger particle sizes. To achieve smaller nanoparticles, it is often recommended to use a lower precursor concentration.
2. What is the role of a capping agent, and how does its concentration influence nanoparticle size?
A capping agent (or stabilizer), such as polyvinylpyrrolidone (B124986) (PVP), adsorbs to the surface of the nanoparticles as they form. This prevents them from aggregating and controls their growth. The ratio of the capping agent to the platinum precursor is a critical parameter. Increasing this ratio generally leads to the formation of smaller nanoparticles because the growth of the particles is more effectively limited.
3. Besides the precursor concentration, what other parameters can be adjusted to control the size of platinum nanoparticles?
Several parameters can be varied to control the size of platinum nanoparticles:
-
Temperature: The reaction temperature affects the rates of both nucleation and growth. The specific effect can vary depending on the synthesis method.
-
pH: The pH of the reaction solution can influence the reduction potential of the precursor and the effectiveness of the capping agent, thereby affecting the final particle size.[1]
-
Reducing Agent: The type and concentration of the reducing agent (e.g., ethylene (B1197577) glycol, sodium borohydride) will determine the rate of reduction of the platinum ions, which in turn influences nanoparticle size.[3]
-
Solvent: The choice of solvent can affect the solubility of the precursor and capping agent, as well as the reaction kinetics.
4. What is the polyol synthesis method for platinum nanoparticles?
The polyol method is a widely used technique for synthesizing metal nanoparticles. In this method, a polyol, such as ethylene glycol, serves as both the solvent and the reducing agent.[4] A platinum precursor, like H₂PtCl₆, is dissolved in the polyol and the solution is heated to a specific temperature to initiate the reduction and formation of nanoparticles. Capping agents are typically added to control the size and prevent aggregation.
5. How can I confirm the size and size distribution of my synthesized platinum nanoparticles?
The most common techniques for characterizing the size and morphology of nanoparticles are:
-
Transmission Electron Microscopy (TEM): Provides direct imaging of the nanoparticles, allowing for the measurement of their size, shape, and size distribution.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in a solution, providing information about their size distribution and aggregation state.
Data Presentation
The following table summarizes the general relationship between key synthesis parameters and the resulting platinum nanoparticle size based on published literature.
| Parameter Varied | Change in Parameter | Effect on Nanoparticle Size | Reference |
| Chloroplatinic Acid (H₂PtCl₆) Concentration | Increase | Increase | [1][2] |
| Decrease | Decrease | [1][2] | |
| Capping Agent to Precursor Ratio | Increase | Decrease | [5] |
| Decrease | Increase | [5] | |
| NaOH to Pt Molar Ratio | Increase | Decrease | [6] |
| Decrease | Increase | [6] | |
| Reaction Temperature | Varies by system | System-dependent | [3][5] |
Experimental Protocols
Below is a detailed methodology for the synthesis of platinum nanoparticles using the polyol method, which allows for size control by varying reaction parameters.
Objective: To synthesize platinum nanoparticles with a controlled size using the polyol method.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Ethylene glycol
-
Polyvinylpyrrolidone (PVP, MW ≈ 55,000)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of H₂PtCl₆ in ethylene glycol (e.g., 80 mM).
-
Prepare a stock solution of PVP in ethylene glycol (e.g., 30 mM, calculated in terms of the repeating unit).
-
-
Reaction Setup:
-
Set up a three-neck round-bottom flask in a heating mantle or oil bath on a magnetic stirrer.
-
Equip the flask with a condenser, a thermometer or thermocouple, and a rubber septum for injections.
-
Add a magnetic stir bar to the flask.
-
-
Synthesis of Platinum Nanoparticles:
-
To the reaction flask, add a specific volume of ethylene glycol (e.g., 7 mL) and the desired amount of the PVP stock solution.
-
Heat the solution to the desired reaction temperature (e.g., 160 °C) with stirring.
-
Once the temperature is stable, rapidly inject a specific volume of the H₂PtCl₆ stock solution (e.g., 1 mL) into the hot ethylene glycol/PVP mixture with vigorous stirring. The final concentration of H₂PtCl₆ in this example would be 10 mM.
-
Allow the reaction to proceed for a set amount of time (e.g., 3 hours). The solution will typically change color, indicating the formation of nanoparticles.
-
-
Purification of Nanoparticles:
-
After the reaction is complete, cool the solution to room temperature.
-
Add an excess of acetone to the solution to precipitate the platinum nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in a small amount of deionized water or ethanol.
-
Repeat the washing process (re-dispersion in solvent followed by centrifugation) at least two more times to remove any unreacted reagents and excess PVP.
-
-
Storage:
-
After the final wash, re-disperse the purified platinum nanoparticles in a suitable solvent (e.g., deionized water or ethanol) for storage and further characterization.
-
Visualizations
Experimental Workflow for Platinum Nanoparticle Synthesis
Caption: A flowchart of the polyol synthesis method for platinum nanoparticles.
Relationship between Precursor Concentration and Nanoparticle Size
Caption: The effect of chloroplatinic acid concentration on nanoparticle formation.
References
Technical Support Center: Synthesis of Platinum Nanoparticles for Catalysis via Chloroplatinic Acid Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the effect of pH on the reduction of chloroplatinic acid for the synthesis of platinum nanoparticles (PtNPs) for catalytic applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of platinum nanoparticles, with a focus on problems related to pH control.
| Issue | Observation | Potential Cause | Suggested Solution |
| Poor Monodispersity / Wide Size Distribution | Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) shows a broad range of particle sizes. | - Inconsistent local pH: Poor mixing leading to localized pH variations and uneven nucleation and growth rates.- Incorrect pH for the chosen capping agent: The stabilizing effect of some capping agents is pH-dependent. | - Ensure vigorous and consistent stirring throughout the addition of the reducing agent.- Verify the optimal pH range for your specific capping agent. For instance, with 2-diethylaminoethanethiol hydrochloride (DEA), a low pH (e.g., 2) can lead to less aggregation compared to a neutral pH.[1] |
| Particle Aggregation | Visible precipitation or turbidity in the colloidal solution. DLS shows very large particle sizes. | - pH is near the isoelectric point: At a certain pH, the surface charge of the nanoparticles can be neutralized, leading to a loss of electrostatic repulsion and subsequent aggregation.[2] - Inadequate stabilization: The capping agent may not be effective at the experimental pH. | - Adjust the pH to be significantly different from the isoelectric point of the nanoparticles. For many systems, acidic conditions (e.g., pH 2-3) promote positive surface charges and better dispersion.[1] - Select a capping agent that is effective in your desired pH range. |
| No Nanoparticle Formation | The solution color does not change as expected (e.g., remains pale yellow). | - Incorrect pH for the reducing agent: The reducing power of some agents is pH-dependent. For example, sodium borohydride's reducing strength is influenced by pH.[3] - Hydrolysis of the platinum precursor: At very high pH, chloroplatinic acid can hydrolyze to form platinum hydroxide (B78521) species, which may be more difficult to reduce.[4] | - Ensure the pH of the reaction medium is suitable for the chosen reducing agent. For sodium borohydride (B1222165), the reduction is often carried out in neutral or slightly alkaline conditions.[3] - Prepare fresh solutions and control the pH of the precursor solution before adding the reducing agent.[5] |
| Inconsistent Catalytic Activity | Synthesized PtNPs show variable performance in catalytic tests. | - Variation in particle size and morphology: As pH affects the final nanoparticle characteristics, inconsistent pH control will lead to batch-to-batch variability in catalytic performance.[6][7] - Surface poisoning: Residual ions from pH adjustment (e.g., certain buffer components) might adsorb to the nanoparticle surface and inhibit catalytic activity. | - Implement strict pH monitoring and control during synthesis.[5] - Use pH adjusting agents that are known to have minimal interference with the catalytic reaction of interest. Consider using dilute HCl or NaOH. |
Frequently Asked Questions (FAQs)
1. How does pH generally affect the size of platinum nanoparticles during synthesis?
Generally, an increase in pH tends to result in smaller platinum nanoparticles.[8] This is often attributed to a faster reaction rate at higher pH values, which favors nucleation over particle growth.[8] For example, one study using hydrazine (B178648) as a reducing agent observed a decrease in average particle size as the pH was increased from 4 to 10.[8]
2. What is the role of pH in the stability of the platinum nanoparticle colloid?
The pH of the solution plays a crucial role in the electrostatic stabilization of the nanoparticle colloid. By controlling the pH, you can manipulate the surface charge of the nanoparticles.[1] For instance, at low pH values, the surface of platinum nanoparticles can become positively charged, leading to electrostatic repulsion between particles and preventing aggregation.[1] The stability of a colloidal suspension can be assessed by measuring the zeta potential, with values greater than +30 mV or less than -30 mV generally indicating good stability.[1]
3. Can the catalytic activity of platinum nanoparticles be influenced by the pH of the surrounding medium?
Yes, the catalytic activity of platinum nanoparticles can be highly dependent on the pH of the reaction environment. For example, the decomposition of hydrogen peroxide catalyzed by platinum nanoparticles shows a significantly higher rate at pH 10 compared to pH 7.[9] This is because the pH can affect the surface chemistry of the catalyst and the reaction mechanism.[10]
4. What is a typical experimental protocol for synthesizing platinum nanoparticles where pH is a controlled parameter?
A general procedure using sodium borohydride as a reducing agent is as follows:
-
Preparation of Solutions: Prepare aqueous solutions of the platinum precursor (e.g., 1 mM H₂PtCl₆), a stabilizing agent (e.g., 10 mM sodium citrate), and a fresh, cold solution of sodium borohydride (e.g., 180 mM NaBH₄).[3]
-
pH Adjustment: In a flask, mix the chloroplatinic acid solution and the stabilizing agent solution. Adjust the pH of this mixture to the desired value using a suitable acid or base (e.g., dilute HCl or NaOH) while monitoring with a pH meter.
-
Reduction: While vigorously stirring, slowly add the sodium borohydride solution dropwise to the pH-adjusted mixture. A color change to dark brown or black indicates the formation of platinum nanoparticles.[3]
-
Reaction Completion and Purification: Allow the reaction to stir for a set period (e.g., 2 hours) to ensure complete reduction. The nanoparticles can then be purified by centrifugation to remove unreacted reagents.[3][11]
5. How can I visualize the effect of pH on my nanoparticle synthesis?
A simple way is to monitor the color change of the reaction solution, which indicates the formation of nanoparticles.[12] For a more quantitative analysis, you can use UV-Vis spectroscopy. The disappearance of the characteristic peak of the Pt(IV) precursor (around 260 nm) and the appearance of a new surface plasmon resonance peak for PtNPs can be monitored.[13]
Quantitative Data
Table 1: Effect of pH on the Average Particle Size of Platinum Nanoparticles
| pH | Temperature (°C) | Reducing Agent | Average Particle Size (nm) | Reference |
| 4 | 40 | Hydrazine | ~800 | [8] |
| 7 | 40 | Hydrazine | ~550 | [8] |
| 10 | 40 | Hydrazine | 302 | [8] |
| 2 | Room Temperature | Sodium Borohydride (with DEA capping agent) | 3 ± 1 | [1] |
| 7 | Room Temperature | Sodium Borohydride (with DEA capping agent) | 18 ± 2 (aggregated) | [1] |
Table 2: Influence of pH on the Catalytic Activity of Platinum Nanoparticles for H₂O₂ Decomposition
| pH | Rate Constant (min⁻¹ (mg Pt)⁻¹) | Reference |
| 7 | 1.53 | [9] |
| 10 | 7.18 | [9] |
Experimental Protocols & Visualizations
Experimental Workflow for pH-Controlled Synthesis of Platinum Nanoparticles
The following diagram illustrates a typical workflow for the synthesis of platinum nanoparticles with a focus on pH control.
Caption: A generalized workflow for the synthesis of platinum nanoparticles, highlighting the critical step of pH adjustment.
Logical Relationship: pH, Surface Charge, and Nanoparticle Stability
This diagram illustrates the relationship between the pH of the colloidal solution, the resulting surface charge on the platinum nanoparticles, and the overall stability of the colloid.
Caption: The effect of pH on the surface charge and stability of platinum nanoparticle colloids.
Troubleshooting Flowchart for Nanoparticle Aggregation
This flowchart provides a logical sequence of steps to diagnose and resolve issues related to nanoparticle aggregation during synthesis.
Caption: A step-by-step guide to troubleshooting nanoparticle aggregation issues during synthesis.
References
- 1. Functionalized platinum nanoparticles with surface charge trigged by pH: synthesis, characterization and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the interplay between pH and charges for theranostic nanomaterials - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03706E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. pH dependent catalytic activities of platinum nanoparticles with respect to the decomposition of hydrogen peroxide and scavenging of superoxide and singlet oxygen - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vicas.org [vicas.org]
- 13. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Platinum Nanostructures from Chloroplatinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of platinum nanostructures from chloroplatinic acid (H₂PtCl₆).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of platinum nanostructures, providing step-by-step solutions to guide researchers in optimizing their experimental outcomes.
Issue 1: Undesired Nanoparticle Aggregation
Question: My platinum nanoparticles are aggregating instead of forming a stable colloidal solution. What are the possible causes and how can I fix this?
Answer: Nanoparticle aggregation is a common issue stemming from insufficient stabilization. Here’s a troubleshooting guide:
-
Evaluate the Capping Agent:
-
Inadequate Concentration: The concentration of the capping agent may be too low to effectively passivate the surface of the newly formed nanoparticles. Incrementally increase the concentration of the capping agent in subsequent experiments.
-
Improper Capping Agent: The chosen capping agent may not have a strong enough affinity for the platinum surface under your reaction conditions. Consider using a different capping agent. Poly(vinylpyrrolidone) (PVP), oleylamine, and citric acid are common choices that provide steric or electrostatic stabilization.[1][2] The interaction between the capping agent and the nanoparticle surface is crucial for stability.[2][3]
-
Timing of Addition: Ensure the capping agent is present in the reaction mixture before the reduction of the platinum precursor begins.
-
-
Adjust the pH of the Reaction Medium:
-
Control the Reaction Kinetics:
-
Rapid Reduction: A very fast reduction rate can lead to the rapid formation of a high concentration of nanoparticles that aggregate before they can be stabilized. Consider using a weaker reducing agent or lowering the reaction temperature to slow down the reduction process.[6]
-
Issue 2: Incorrect or Uncontrolled Nanostructure Morphology
Question: I am not obtaining the desired morphology (e.g., nanocubes, nanowires). Instead, I am getting spherical or irregular nanoparticles. How can I control the shape of my platinum nanostructures?
Answer: Achieving a specific nanoparticle morphology requires precise control over the nucleation and growth kinetics. Here are the key parameters to investigate:
-
Choice of Capping Agent/Surfactant:
-
Reaction Temperature:
-
Temperature plays a critical role in determining the final shape of the nanostructures.[10][11] Higher temperatures can favor the formation of more thermodynamically stable shapes, while lower temperatures might yield kinetically controlled morphologies.[11] A systematic variation of the reaction temperature is recommended.
-
-
Precursor and Reducing Agent Concentration:
-
The relative concentrations of the chloroplatinic acid and the reducing agent influence the reduction rate and the availability of platinum atoms for crystal growth. A low precursor concentration is often associated with more compact shapes, while higher concentrations can lead to more complex or porous structures.[12]
-
-
Introduction of Additives:
-
Trace amounts of certain ions, such as Fe²⁺/Fe³⁺ or Ag⁺, can act as shape-directing agents by influencing the nucleation and growth pathways.[13][14][15] For instance, the addition of silver nitrate (B79036) has been shown to be effective in controlling the size and shape of platinum nanoparticles, leading to nanocubes and nano-octahedra.[14][15]
-
Logical Flow for Troubleshooting Morphology
Caption: A flowchart for troubleshooting incorrect platinum nanostructure morphology.
Frequently Asked Questions (FAQs)
Q1: What is the role of a capping agent in the synthesis of platinum nanoparticles?
A1: Capping agents, also known as stabilizers, are crucial in nanoparticle synthesis for several reasons:
-
Preventing Aggregation: They adsorb to the surface of nanoparticles, creating a protective layer that prevents them from aggregating and precipitating out of the solution.[2][3]
-
Controlling Growth: They can influence the growth rate of nanoparticles, helping to achieve a narrow size distribution.
-
Directing Morphology: By selectively binding to certain crystal facets, capping agents can direct the growth of nanoparticles into specific shapes, such as cubes, rods, or wires.[8]
Q2: How does the concentration of chloroplatinic acid affect the final nanostructures?
A2: The concentration of the H₂PtCl₆ precursor can significantly impact both the size and morphology of the resulting platinum nanostructures. Generally, a higher precursor concentration leads to a faster nucleation rate, which can result in smaller nanoparticles if the growth phase is well-controlled. However, very high concentrations can also lead to uncontrolled growth and aggregation. In some cases, a high precursor concentration can promote the formation of more complex, porous structures, while a lower concentration may favor more compact, well-defined shapes.[12]
Q3: Can the choice of reducing agent influence the morphology of platinum nanostructures?
A3: Absolutely. The strength of the reducing agent affects the rate of reduction of Pt(IV) ions to Pt(0) atoms. A strong reducing agent like sodium borohydride (B1222165) will lead to a very fast, burst nucleation, which often results in small, spherical nanoparticles.[16] Weaker reducing agents, such as alcohols (e.g., ethylene (B1197577) glycol in the polyol process) or ascorbic acid, provide a slower, more controlled reduction, which is often necessary for the growth of anisotropic nanostructures like nanocubes or nanowires.[6][9][13]
Q4: What is the typical temperature range for synthesizing platinum nanostructures?
A4: The optimal temperature depends on the specific synthesis method and desired morphology.
-
Chemical Reduction with Strong Reductants: Often performed at room temperature or slightly below to control the rapid reaction.
-
Polyol Synthesis: Typically requires elevated temperatures, often in the range of 120-200°C, to facilitate the reduction of the platinum precursor by the polyol solvent.[17]
-
Hydrothermal/Solvothermal Methods: These are carried out in a sealed vessel at even higher temperatures and pressures.
Temperature affects not only the reduction kinetics but also the final shape of the nanoparticles, with different temperatures favoring different morphologies.[10][11]
Data Presentation
Table 1: Influence of Key Synthesis Parameters on Platinum Nanostructure Morphology
| Parameter | Variation | Observed Effect on Morphology | Reference(s) |
| Precursor Conc. | Low to High | Compact shapes to porous structures | [12] |
| Temperature | Low to High | Can transition from 3D hemispheres to 2D rafts | [10] |
| pH | Acidic to Basic | Affects particle size and aggregation | [4][5] |
| Capping Agent | PVP, TTAB, HDA, HDT | Influences catalytic activity and stability | [1][18] |
| Reducing Agent | NaBH₄ vs. Ascorbic Acid | Dendritic structures vs. porous particles | [6] |
| Additives | Addition of NaNO₃ | Irregular spheroids to tetrahedra and octahedra | [17] |
Experimental Protocols
Protocol 1: Synthesis of Platinum Nanocubes
This protocol is based on a modified polyol method.
Materials:
-
Chloroplatinic acid (H₂PtCl₆)
-
Ethylene glycol (EG)
-
Poly(vinylpyrrolidone) (PVP)
-
Hydrochloric Acid (HCl)
Procedure:
-
In a three-neck flask, dissolve a specific amount of PVP in ethylene glycol with magnetic stirring.
-
Add a calculated volume of HCl to the solution.
-
Heat the mixture to the desired reaction temperature (e.g., 160°C) under an inert atmosphere.
-
Separately, dissolve H₂PtCl₆ in ethylene glycol.
-
Inject the H₂PtCl₆ solution into the hot PVP/HCl/EG mixture under vigorous stirring.
-
Maintain the reaction at temperature for a set period (e.g., 1-3 hours) to allow for complete reduction and crystal growth.
-
Cool the reaction to room temperature.
-
Purify the resulting nanocubes by repeated centrifugation and redispersion in a suitable solvent (e.g., ethanol, water) to remove excess reactants and byproducts.
Caption: Diagram showing the influence of key parameters on nanostructure morphology.
References
- 1. The Role of Organic Capping Layers of Platinum Nanoparticles in Catalytic Activity of CO Oxidation [escholarship.org]
- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Porous Single-Crystalline Platinum Nanocubes Composed of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversible temperature-induced shape transition of Pt nanoparticles supported on Al2O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Size-dependent shape distributions of platinum nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00326K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The synthesis and characterization of platinum nanoparticles: a method of controlling the size and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Hydrosilylation with Chloroplatinic Acid
Welcome to the technical support center for hydrosilylation reactions using chloroplatinic acid. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to inconsistent experimental results.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during your hydrosilylation experiments.
Issue 1: Reaction Fails to Initiate or is Sluggish
Question: My hydrosilylation reaction, catalyzed by chloroplatinic acid (Speier's catalyst), is not starting or is proceeding very slowly. What are the possible causes and how can I fix this?
Answer: A delayed or absent reaction initiation is a frequent issue. Several factors can contribute to this:
-
Catalyst Activation: Chloroplatinic acid (Pt(IV)) is a pre-catalyst and requires an in-situ reduction to an active Pt(0) species.[1] This often results in an induction period.[1]
-
Solution: Gentle heating (40-50°C) can facilitate the activation. Be patient, as the induction period can vary.
-
-
Catalyst Concentration: The concentration of the platinum catalyst is crucial.
-
Solution: While typically low concentrations are effective, you may need to systematically vary the catalyst loading to find the optimal concentration for your specific substrates.
-
-
Presence of Inhibitors: Trace amounts of inhibitors in your reagents or solvent can completely halt the reaction. Common inhibitors include compounds with coordinating heteroatoms (N, P, S), alkynes, maleates, and fumarates.[2][3][4]
-
Solution: Purify your reagents. Alkenes can be passed through a column of activated alumina (B75360) to remove inhibitors.[5] Ensure solvents are of high purity and free from additives.
-
-
Oxygen Levels: The role of oxygen is complex. While high concentrations of oxygen can oxidize and deactivate the catalyst, trace amounts can sometimes be beneficial in reactivating the catalyst.[6]
-
Solution: For consistency, run reactions under an inert atmosphere (e.g., nitrogen or argon). If catalyst deactivation is suspected, a brief exposure to air might be attempted, but this can be difficult to control.[6]
-
Issue 2: Inconsistent Reaction Rates and Yields
Question: I am observing significant variability in reaction times and product yields between batches, even with seemingly identical setups. What could be the cause?
Answer: Inconsistent results are often traced back to subtle variations in reagents and reaction conditions.
-
Reagent Purity: The purity of both the hydrosilane and the alkene is critical. Even small amounts of impurities can act as catalyst poisons.[7]
-
Solution: Use freshly distilled or purified reagents for each batch. Avoid using old reagents that may have degraded or absorbed atmospheric moisture.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. For instance, polar aprotic solvents like THF have been shown to accelerate the reaction, while others like acetonitrile (B52724) can be inhibitory.[8]
-
Solution: Standardize the solvent and ensure it is anhydrous. If using a solvent from a new bottle, consider that it may have a different water content or different trace impurities.
-
-
Catalyst Solution Stability: Chloroplatinic acid solutions, particularly in alcohols like isopropanol, can change over time.
-
Solution: Prepare fresh catalyst solutions regularly. Store them in a dark, cool, and dry place.
-
Issue 3: Formation of Side Products
Question: My reaction is producing a mixture of products, including isomers of my desired product and other byproducts. How can I improve the selectivity?
Answer: Side reactions are common in hydrosilylation and can include alkene isomerization, dehydrogenative silylation, and the formation of both α- and β-addition products.[2][9][10]
-
Alkene Isomerization: The platinum catalyst can isomerize the double bond in the starting alkene, leading to a mixture of regioisomeric hydrosilylation products.[2]
-
Solution: Lowering the reaction temperature can sometimes suppress isomerization. Alternatively, using a more active catalyst like Karstedt's catalyst might allow for lower temperatures and shorter reaction times, reducing the extent of isomerization.[11]
-
-
Regioselectivity (α- vs. β-addition): While anti-Markovnikov (β-addition) is typical, the formation of the Markovnikov (α-addition) product can occur.[10]
-
Solution: The regioselectivity is influenced by the electronic and steric properties of the substrates and the specific catalyst form. Screening different solvents and temperatures may help to favor one isomer over the other.
-
-
Dehydrogenative Silylation: This side reaction produces a vinylsilane and hydrogen gas.
-
Solution: This is often more prevalent with certain catalyst systems and substrates. Modifying the catalyst or reaction conditions may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between Speier's catalyst and Karstedt's catalyst?
A1: Speier's catalyst is chloroplatinic acid (H₂PtCl₆), typically in a solvent like isopropanol.[7][12] It is a Pt(IV) complex and requires an induction period for activation.[1] Karstedt's catalyst is a Pt(0) complex with divinyltetramethyldisiloxane ligands.[2] It is generally more active at lower temperatures and does not have an induction period, which can lead to better control over the reaction.[1]
Q2: How can I monitor the progress of my hydrosilylation reaction?
A2: Several in-situ analytical techniques can be used:
-
FTIR Spectroscopy: Monitor the disappearance of the Si-H bond stretching frequency (around 2100-2260 cm⁻¹).
-
Raman Spectroscopy: Track the disappearance of the C=C stretching frequency of the alkene and the Si-H bond.[13][14]
-
NMR Spectroscopy: ¹H NMR can be used to follow the disappearance of the alkene protons and the appearance of the product signals.[15]
Q3: My final product has a dark color. How can I remove the residual platinum catalyst?
A3: Residual platinum can be removed by treating the crude product with activated carbon or silica (B1680970) gel.[11] Passing the product solution through a short plug of one of these adsorbents is often effective. Specialized scavengers are also commercially available.
Q4: Can I reuse the platinum catalyst?
A4: In homogeneous catalysis with chloroplatinic acid, the catalyst is typically not recovered. At the end of the reaction, inactive platinum colloids may form.[16] For catalyst recycling, a heterogeneously supported platinum catalyst would be required.[12]
Data Presentation
For systematic troubleshooting, it is crucial to meticulously record and compare experimental data. Use a structured table to track variations in reaction parameters and outcomes.
| Experiment ID | Catalyst Conc. (ppm) | Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Yield (%) | Side Products (%) | Observations |
| BATCH-001 | 10 | 25 | Toluene | 24 | 15 | 10 | 5 | Very slow reaction |
| BATCH-002 | 10 | 50 | Toluene | 8 | 95 | 88 | 7 | Complete reaction |
| BATCH-003 | 20 | 50 | Toluene | 4 | 98 | 92 | 6 | Faster reaction |
| BATCH-004 | 10 | 50 | THF | 2 | 99 | 95 | 4 | Very fast reaction |
Experimental Protocols
Protocol 1: Purification of Alkene Substrate to Remove Inhibitors
-
Objective: To remove potential catalytic inhibitors from the alkene starting material.
-
Materials:
-
Alkene substrate
-
Activated alumina (neutral, Brockmann I)
-
Anhydrous solvent (e.g., hexane (B92381) or diethyl ether)
-
Chromatography column
-
-
Procedure:
-
Prepare a slurry of activated alumina in the chosen anhydrous solvent and pack it into a chromatography column.
-
Dissolve the alkene substrate in a minimal amount of the same solvent.
-
Carefully load the alkene solution onto the top of the alumina column.
-
Elute the alkene from the column with the anhydrous solvent.
-
Collect the fractions containing the purified alkene.
-
Remove the solvent under reduced pressure.
-
Use the purified alkene immediately to prevent re-contamination.
-
Protocol 2: Preparation of Chloroplatinic Acid Catalyst Solution (Speier's Catalyst)
-
Objective: To prepare a standardized stock solution of the catalyst.
-
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Anhydrous 2-propanol (isopropanol)
-
-
Procedure:
-
In a clean, dry vial, accurately weigh a specific amount of chloroplatinic acid hexahydrate.
-
Add the required volume of anhydrous 2-propanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Seal the vial and agitate until the solid is completely dissolved.
-
Store the solution in a tightly sealed, amber-colored vial in a cool, dark place.
-
It is recommended to prepare this solution fresh on a regular basis.
-
Visualizations
Caption: A troubleshooting workflow for inconsistent hydrosilylation results.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
References
- 1. scientificspectator.com [scientificspectator.com]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5359111A - Method for controlling hydrosilylation in a reaction mixture - Google Patents [patents.google.com]
- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. qualitas1998.net [qualitas1998.net]
- 13. mt.com [mt.com]
- 14. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards | Semantic Scholar [semanticscholar.org]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Chloroplatinic Acid Hydrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of chloroplatinic acid (H₂PtCl₆) hydrate (B1144303) solutions. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for chloroplatinic acid hydrate solutions?
A1: To ensure the stability and longevity of your this compound solution, it is crucial to adhere to proper storage protocols. Solutions should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] The recommended storage temperature is typically refrigerated (2-8°C).[3] Containers should be tightly sealed to prevent the absorption of moisture, as the compound is hygroscopic.[2][4] For long-term storage, using an inert gas atmosphere (like nitrogen or argon) is also advisable.[2][4]
Q2: What container materials are suitable for storing chloroplatinic acid solutions?
A2: Selecting the appropriate container is critical to prevent contamination and degradation. Borosilicate glass or high-density polyethylene (B3416737) (HDPE) bottles are recommended.[5] For light-sensitive solutions, amber glass is a suitable choice to protect the contents from light-induced degradation.[5] It is imperative to avoid aluminum or galvanized containers, as the acidic solution can react with these metals.[1]
Q3: How long can I expect my chloroplatinic acid solution to be stable?
A3: The stability of the solution is highly dependent on storage conditions and concentration. While many suppliers do not provide a specific expiration date for opened solutions, proper storage significantly extends shelf life. Based on stability data from analogous platinum-containing compounds used in medical applications, refrigeration can maintain chemical stability for extended periods.[6][7] Regular verification of the solution's concentration is recommended for sensitive applications.
Q4: What are the signs of degradation in a chloroplatinic acid solution?
A4: Visual inspection can often reveal potential degradation. Signs of instability include a change in color, the formation of a precipitate, or cloudiness in the solution.[7][8] Any deviation from the initial clear, orange-to-reddish-brown appearance should be investigated. For quantitative assessment, a change in concentration can be monitored using UV-Vis spectroscopy.[3][9]
Q5: What substances are incompatible with chloroplatinic acid?
A5: Chloroplatinic acid is a strong oxidizing acid and is incompatible with a wide range of substances. Contact with bases, alkalis, cyanides, sulfides, and strong reducing agents should be avoided.[1][10] It can also react with various metals and organic compounds such as alcohols, amines, and amides.[1][11] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound and its solutions.
Problem 1: The solid this compound has absorbed water and appears wet or has liquefied.
-
Cause: this compound is highly hygroscopic and readily absorbs moisture from the atmosphere if not stored in a tightly sealed container or in a dry environment.[2][4]
-
Solution: Do not attempt to dry the solid by heating or using a rotary evaporator, as this can cause decomposition and the formation of platinum nanoparticles, which will compromise your experiments.[2][3] The recommended course of action is to dissolve the entire contents of the vial in a precise volume of high-purity water to create a stock solution.[3] You can then determine the exact concentration of this stock solution using an analytical technique like UV-Vis spectroscopy before use.[3]
Problem 2: The concentration of the solution seems to have changed over time.
-
Cause: This may be due to solvent evaporation from an improperly sealed container or potential degradation of the chloroplatinic acid. Light exposure and elevated temperatures can accelerate degradation.[2][3]
-
Solution:
-
Verify Concentration: Re-standardize your solution using the experimental protocol provided below (Protocol for Monitoring Solution Stability).
-
Review Storage: Ensure the solution is stored in a tightly capped, light-protected container in a refrigerator.
-
Prepare Fresh: For highly sensitive applications, such as nanoparticle synthesis with precise size requirements, using a freshly prepared solution is often the best practice.[9]
-
Problem 3: Unexpected precipitation or color change is observed in the solution.
-
Cause: This could result from contamination, reaction with the storage container, or the introduction of a reducing agent. For example, if the solution is used for nanoparticle synthesis, the introduction of a reducing agent will initiate the formation of platinum nanoparticles, which may appear as a precipitate or cause a color change.[12]
-
Solution:
-
Isolate the Cause: Review the handling procedure to identify any potential sources of contamination. Ensure all glassware is scrupulously clean; washing with aqua regia is recommended for glassware used with platinum solutions.[3]
-
Check for Incompatibilities: Confirm that no incompatible materials have come into contact with the solution.
-
Discard if Necessary: If the cause cannot be identified and rectified, it is safest to discard the solution according to hazardous waste disposal guidelines to avoid compromising experimental results.
-
Data Presentation
Table 1: Representative Stability of Platinum-Based Solutions Under Various Storage Conditions.
This data is based on studies of similar platinum-containing compounds (carboplatin) and serves as a general guideline for the expected stability of chloroplatinic acid solutions.
| Concentration | Storage Condition | Stability (Time to reach >5% degradation) |
| 0.5 mg/mL | Room Temperature (20-25°C), Ambient Light | ~3 days[6][13] |
| 2.0 mg/mL | Room Temperature (20-25°C), Ambient Light | ~5 days[6][13] |
| 4.0 mg/mL | Room Temperature (20-25°C), Ambient Light | ~7 days[6][13] |
| All Concentrations | Refrigerated (2-8°C), Protected from Light | ≥7 days[6][13] |
Experimental Protocols
Protocol for Monitoring Solution Stability via UV-Vis Spectroscopy
This protocol outlines a method to determine the concentration of a chloroplatinic acid solution, which can be used to track its stability over time. The hexachloroplatinate(IV) ion ([PtCl₆]²⁻) has a characteristic absorbance maximum at approximately 260 nm.[9][12]
-
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Calibrated volumetric flasks and pipettes
-
High-purity deionized water or 0.1 M HCl as diluent
-
Chloroplatinic acid solution to be tested
-
-
Procedure:
-
Prepare a Blank: Fill a quartz cuvette with the same solvent used to dilute the sample (e.g., deionized water or 0.1 M HCl). Place it in the spectrophotometer and perform a baseline correction.
-
Prepare the Sample: Accurately pipette a small volume of the chloroplatinic acid stock solution into a volumetric flask. Dilute to the mark with the chosen solvent to a final concentration that will have an absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU). Mix thoroughly.
-
Measure Absorbance: Rinse the sample cuvette with a small amount of the diluted solution, then fill the cuvette. Place it in the spectrophotometer and measure the absorbance at the peak maximum (~260 nm).[9]
-
Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the measured absorbance, ε is the molar extinction coefficient (a literature value, e.g., ~1.32 x 10⁴ L mol⁻¹ cm⁻¹ at 262 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[9]
-
Track Stability: Repeat the measurement at regular intervals (e.g., daily, weekly) to monitor any changes in concentration, ensuring storage conditions are maintained between measurements.
-
Visualizations
Caption: Troubleshooting workflow for common issues with chloroplatinic acid.
Caption: Degradation pathways for chloroplatinic acid.
References
- 1. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 2. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. CHLOROPLATINIC ACID, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical stability of Cisplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurities in chloroplatinic acid for high-purity applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroplatinic acid (H₂PtCl₆) in high-purity applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial chloroplatinic acid?
A1: Commercial chloroplatinic acid can contain several types of impurities depending on the manufacturing process and the purity of the initial platinum source. These are typically categorized as other precious metals, alkali metals, and base metals.[1] A potential contaminant from synthesis using aqua regia is nitrosonium hexachloroplatinate, although some literature suggests this is unlikely if the nitric acid is properly removed.[2]
Q2: What are the primary methods for purifying chloroplatinic acid in a laboratory setting?
A2: The most common laboratory-scale purification methods involve chemical conversion and separation. Key methods include:
-
Recrystallization: This involves dissolving the impure chloroplatinic acid and then crystallizing it out of the solution, leaving impurities behind.
-
Precipitation as Ammonium (B1175870) Hexachloroplatinate: By adding an ammonium salt, chloroplatinic acid can be converted to ammonium hexachloroplatinate, which precipitates out of solution.[2][3] This solid can then be washed and re-dissolved or calcined to produce high-purity platinum metal, which can then be redissolved to form pure chloroplatinic acid.[4]
-
Solvent Extraction: This technique uses an organic solvent to selectively extract the platinum complex from the aqueous solution containing impurities.[5][6]
-
Ion Exchange Chromatography: This method separates ionic impurities from the chloroplatinate solution based on their affinity for an ion exchange resin.[7][8]
Q3: Which analytical techniques are recommended for verifying the purity of chloroplatinic acid?
A3: For quantitative analysis of metallic impurities, modern instrumental techniques are preferred over older gravimetric methods.[2] Recommended techniques include:
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Flame Atomic Absorption Spectroscopy (FAAS)
These methods provide high sensitivity and accuracy for detecting trace metal impurities.
Q4: How should I properly store high-purity chloroplatinic acid?
A4: Chloroplatinic acid is highly hygroscopic, meaning it readily absorbs moisture from the air.[9] It is also sensitive to light. Therefore, it should be stored in a tightly sealed, air-tight container, away from light. For long-term storage, keeping the container inside a desiccator is recommended to maintain a dry environment.[9]
Troubleshooting Guides
Problem 1: The final chloroplatinic acid crystals are not the expected orange-red color.
-
Possible Cause 1: Presence of Impurities.
-
Solution: Other metal ions can impart different colors to the final product. Analyze the material using ICP-MS or ICP-AES to identify the specific metallic impurities. Based on the impurities found, select an appropriate purification method as described in the experimental protocols below.
-
-
Possible Cause 2: Incomplete Removal of Nitric Acid.
-
Solution: Residual nitric acid or nitrogen oxides can affect the color and purity. During the synthesis or purification process, ensure complete removal by repeatedly adding hydrochloric acid and heating until no more brown/yellow gas (nitrogen dioxide) is evolved.[9]
-
-
Possible Cause 3: Decomposition.
Problem 2: The yield of purified chloroplatinic acid is lower than expected.
-
Possible Cause 1: Incomplete Precipitation.
-
Solution: If using the ammonium hexachloroplatinate precipitation method, ensure an adequate amount of the precipitating agent (e.g., ammonium chloride) is added. Continue adding the agent until no more precipitate forms.[10] The solubility of ammonium hexachloroplatinate is low but not zero, so some loss in the filtrate is expected.
-
-
Possible Cause 2: Transfer Losses.
-
Solution: Be meticulous during transfer steps. When filtering, ensure all of the precipitate is transferred to the filter. Wash the reaction vessel with small amounts of the appropriate solvent to recover any remaining product.
-
Problem 3: Insoluble particles are observed when dissolving the final product.
-
Possible Cause 1: Decomposition during drying.
-
Solution: As mentioned, overheating can lead to the formation of insoluble platinum chlorides.[9] Review your drying procedure and avoid excessive heat.
-
-
Possible Cause 2: Presence of insoluble impurities.
-
Solution: The starting material may have contained insoluble impurities. Ensure that the initial solution is filtered before proceeding with purification steps.[11] If insolubles are present in the final product, they can be removed by dissolving the product in water and filtering, though this may require another recrystallization step to ensure purity.
-
Quantitative Data
The following table summarizes typical impurity limits for a high-purity commercial chloroplatinic acid product, which can serve as a benchmark for researchers. All values are on a weight/weight basis with respect to the platinum content.[1]
| Impurity Category | Element/Group | Maximum Limit (ppm) |
| Precious Metals | Rh, Ir, Pd, Os, Ru, Au, Ag (each) | 100 |
| Total Precious Metals | 250 | |
| Alkali Metals | Na, K (total) | 200 |
| Base Metals | Al, Ba, Ca, Cu, Fe, Mg, Ni, Si (each) | 200 |
| Total Base Metals | 500 | |
| Other | Individual | 50 |
| Total Others | 100 |
Experimental Protocols
Protocol 1: Purification via Precipitation of Ammonium Hexachloroplatinate
This protocol is adapted from established methods for platinum purification.[2][10]
-
Dissolution: Dissolve the impure chloroplatinic acid in deionized water to create a concentrated solution.
-
Precipitation: Slowly add a saturated solution of ammonium chloride (NH₄Cl) to the chloroplatinic acid solution while stirring. A yellow precipitate of ammonium hexachloroplatinate ((NH₄)₂PtCl₆) will form.[10]
-
Completion: Continue adding the ammonium chloride solution until no more precipitate is observed.
-
Digestion: Gently heat the mixture to approximately 80°C and hold for 1-2 hours to encourage the formation of larger, more easily filterable crystals.
-
Cooling & Filtration: Allow the solution to cool to room temperature, then filter the precipitate using a Buchner funnel.
-
Washing: Wash the precipitate with a cold, dilute solution of ammonium chloride to remove soluble impurities, followed by a wash with anhydrous ethanol (B145695) to remove the ammonium chloride solution.[10]
-
Drying: Dry the purified ammonium hexachloroplatinate crystals in an oven at a low temperature (e.g., 50°C).[10]
-
Conversion (Optional): The purified (NH₄)₂PtCl₆ can be calcined in a furnace under a hydrogen atmosphere to yield high-purity platinum sponge.[2] This sponge can then be dissolved in aqua regia to produce high-purity chloroplatinic acid, following a procedure to remove residual nitric acid.[9][12]
Protocol 2: Removal of Nitric Acid from Aqua Regia Synthesis
This is a critical step when preparing chloroplatinic acid from platinum metal.[9]
-
Initial Concentration: After dissolving the platinum in aqua regia, gently heat the solution to reduce its volume. This will begin to drive off some of the nitric acid.
-
Hydrochloric Acid Addition: Cool the solution and add concentrated hydrochloric acid.
-
Heating: Gently heat the solution again. The residual nitric acid will react with the hydrochloric acid to form volatile byproducts (nitrogen dioxide, nitrosyl chloride, and chlorine). The evolution of a brown or yellow gas indicates the reaction is proceeding.[9]
-
Repeat: Continue heating until the volume is reduced. Cool the solution and repeat the addition of hydrochloric acid.
-
Completion: This cycle should be repeated until no more brown/yellow gas is observed upon heating, indicating that the nitric acid has been completely removed.[9]
-
Final Evaporation: Once the nitric acid is removed, the solution can be carefully concentrated and then allowed to crystallize at room temperature in a desiccator.[9]
Visualizations
Caption: Workflow for purifying chloroplatinic acid.
Caption: Decision tree for troubleshooting off-color product.
References
- 1. Chloroplatinic acid crystal CPA | Johnson Matthey [matthey.com]
- 2. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 3. CN107838434B - Preparation method of high-purity platinum powder - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. saimm.co.za [saimm.co.za]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN101549891B - A kind of preparation method of granular chloroplatinic acid - Google Patents [patents.google.com]
- 12. CN101987748A - Preparation method of analytically pure chloroplatinic acid - Google Patents [patents.google.com]
improving the efficiency of platinum electroplating with chloroplatinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency and quality of platinum electroplating using chloroplatinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during platinum electroplating in a question-and-answer format.
Q1: Why is the platinum coating not adhering to the substrate, resulting in peeling or flaking?
A1: Poor adhesion is a frequent problem and can be caused by several factors:
-
Inadequate Substrate Preparation: The most common cause is an improperly cleaned substrate. Any contaminants like oils, grease, or oxides will prevent a strong bond.[1][2][3][4]
-
Incorrect Bath pH: The pH of the electroplating bath significantly affects the stability of platinum ions and the deposition process. An incorrect pH can lead to poor adhesion.[5]
-
Internal Stress: High internal stress in the deposited platinum layer can cause it to crack and peel away from the substrate.[6] This can be influenced by current density and bath additives.
Solution Workflow:
Q2: The platinum deposit is uneven, with some areas thicker than others. What is the cause?
A2: Uneven plating thickness is typically related to the distribution of the electric current and ion concentration in the bath.[1][7]
-
Incorrect Current Density: A current density that is too high can lead to rapid, uneven deposition, especially at sharp edges or corners.[5][8][9] Conversely, a current density that is too low may result in a slow and non-uniform coating.[5]
-
Inadequate Agitation: Without proper agitation, the concentration of platinum ions can become depleted in the solution near the substrate, leading to a lower plating rate in those areas.[10]
-
Incorrect Anode/Cathode Placement: The geometry and spacing between the anode and the cathode are critical for achieving a uniform current distribution.[6]
Q3: The platinum coating appears dull, burnt, or has a black, powdery deposit. How can this be fixed?
A3: A burnt or powdery deposit is often a sign of excessive current density.[5][11] This causes the platinum ions to be deposited too quickly, preventing the formation of a dense, crystalline structure. Other factors can include:
-
Low Platinum Concentration: An insufficient concentration of platinum ions in the bath can lead to a situation where the current is too high for the available metal ions.
-
Incorrect Temperature: Both high and low temperatures can affect the deposition rate and the quality of the coating.[12][13]
-
Contaminated Plating Bath: Impurities in the bath can interfere with the plating process and co-deposit with the platinum, resulting in a poor-quality finish.[7]
Q4: The platinum deposit is brittle and cracks easily. What causes this?
A4: Brittleness and cracking are usually due to high internal stress in the platinum layer.[6]
-
Hydrogen Embrittlement: The evolution of hydrogen gas at the cathode is a common side reaction during electroplating.[5] The absorption of hydrogen into the deposit can make it brittle.
-
Bath Chemistry: The composition of the plating bath, including the concentration of chloroplatinic acid, supporting electrolytes, and any additives, plays a crucial role in determining the internal stress of the deposit.[6][14]
-
Additives: The absence of stress-reducing additives or the presence of improper additives can lead to high stress.[15]
Frequently Asked Questions (FAQs)
Q1: What is the optimal range for key parameters in chloroplatinic acid-based platinum electroplating?
A1: The optimal parameters can vary depending on the specific application and substrate. However, general guidelines are summarized in the table below.
| Parameter | Typical Range | Effect on Efficiency and Quality |
| Platinum Concentration | 5 - 30 g/L[14][16] | Higher concentration allows for higher current density and faster plating rates.[10] |
| Current Density | 0.1 - 4.0 A/dm²[10][16] | Directly impacts deposition rate and deposit morphology. Too high can cause burning; too low results in slow, inefficient plating.[5][17] |
| Temperature | 30 - 90 °C[10][16][18] | Affects ion mobility and deposition kinetics. Higher temperatures generally increase the plating rate but can decrease efficiency if too high.[5][12][13] |
| pH | < 1.0 - 2.0[14][16] | Critical for the stability of the platinum complex and for preventing unwanted side reactions.[5] |
| Agitation | Moderate | Ensures uniform ion concentration at the substrate surface, leading to more even coating thickness.[10] |
Q2: What is the role of additives in the electroplating bath?
A2: Additives are used to modify the properties of the deposited platinum layer.[19][20]
-
Brighteners: Organic compounds that refine the grain structure of the deposit, resulting in a brighter, more reflective finish.[15][19]
-
Leveling Agents: Help to produce a smoother and more uniform coating by influencing the deposition rate at different points on the substrate's surface.[15][19]
-
Stress Reducers: Chemicals like saccharin (B28170) can be added to reduce the internal stress of the deposit, making it less brittle and improving adhesion.[15]
-
Wetting Agents: Surfactants that reduce the surface tension of the solution, preventing the formation of gas bubbles on the substrate which can cause pitting.[15]
Q3: How can I measure the efficiency of my platinum electroplating process?
A3: The cathode efficiency is determined by comparing the actual weight of the deposited platinum to the theoretical weight calculated using Faraday's Law.[21]
-
Weigh the substrate before plating.
-
Plate the substrate for a known time at a constant current.
-
Weigh the substrate after plating to determine the mass of deposited platinum.
-
Calculate the theoretical mass using the formula: Theoretical Mass = (Current × Time × Molar Mass of Pt) / (n × Faraday's Constant) where n is the number of electrons in the reduction reaction (4 for Pt⁴⁺).
-
Efficiency (%) = (Actual Mass / Theoretical Mass) × 100
Q4: How can I measure the thickness of the platinum coating?
A4: Several methods are available for measuring plating thickness:
-
X-Ray Fluorescence (XRF): A non-destructive method that is highly accurate for thin coatings.[22]
-
Eddy Current and Magnetic Induction: Non-destructive methods suitable for specific substrate-coating combinations.[23][24]
-
Cross-Sectioning and Microscopy: A destructive method where the sample is cut, polished, and examined under a microscope (e.g., SEM) to directly measure the thickness.[22][25]
-
Weight Gain Method: Calculating the average thickness based on the weight of the deposited platinum, the surface area of the substrate, and the density of platinum.[21]
Experimental Protocols
Standard Protocol for Platinum Electroplating
This protocol provides a general procedure for platinum electroplating on a conductive substrate.
1. Substrate Preparation: a. Degreasing: Ultrasonically clean the substrate in a suitable solvent (e.g., acetone, isopropanol) to remove organic contaminants. b. Rinsing: Rinse thoroughly with deionized water. c. Acid Activation/Etching: Immerse the substrate in an acid solution (e.g., 50% HCl) to remove any oxide layers.[26] The type of acid and duration will depend on the substrate material. d. Final Rinsing: Rinse thoroughly with deionized water and dry with nitrogen.
2. Plating Bath Preparation: a. Dissolve chloroplatinic acid (H₂PtCl₆) in deionized water to achieve the desired platinum concentration (e.g., 10 g/L). b. Add a supporting electrolyte, such as sulfuric acid or hydrochloric acid, to adjust the pH and increase conductivity.[14] For example, a highly acidic bath may contain 225-290 g/L of HCl.[27] c. Add any required additives (e.g., brighteners, stress reducers) in their recommended concentrations. d. Heat the solution to the desired operating temperature (e.g., 70 °C).
3. Electroplating Process: a. Set up the electroplating cell with a platinum or platinized titanium anode.[6] b. Immerse the prepared substrate (cathode) and the anode in the plating bath. c. Connect the electrodes to a DC power supply. d. Apply the calculated current density (e.g., 1 A/dm²) for the required duration to achieve the desired thickness. e. Use magnetic stirring or other forms of agitation for a uniform coating.
4. Post-Plating Treatment: a. Turn off the power supply and remove the plated substrate. b. Rinse thoroughly with deionized water. A final rinse in hot deionized water (60-80 °C) can enhance the color of the deposit.[18] c. Dry the plated part with a stream of nitrogen.
Visualizations
General Experimental Workflow
Parameter Interdependencies and Their Effect on Deposit Quality
References
- 1. Electroplating Problems and Their Solutions [chemresearchco.com]
- 2. americanelectro.com [americanelectro.com]
- 3. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 4. What is the adhesion strength of the platinum coating on a platinized titanium anode? - Blog [metal-ti.com]
- 5. proplate.com [proplate.com]
- 6. proplate.com [proplate.com]
- 7. proplate.com [proplate.com]
- 8. proplate.com [proplate.com]
- 9. Influence of current density on electroplating quality [pcbmachine.com]
- 10. nmfrc.org [nmfrc.org]
- 11. reddit.com [reddit.com]
- 12. proplate.com [proplate.com]
- 13. proplate.com [proplate.com]
- 14. proplate.com [proplate.com]
- 15. Essential Additives for Effective Electroplating - DU Organics [duorganics.in]
- 16. US5620583A - Platinum plating bath - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. apio.pt [apio.pt]
- 19. proplate.com [proplate.com]
- 20. proplate.com [proplate.com]
- 21. proplate.com [proplate.com]
- 22. americanelectro.com [americanelectro.com]
- 23. Plating Thickness Gauge | How To Measure Plating Thickness? [linshangtech.com]
- 24. balseal.com [balseal.com]
- 25. Plating Thickness Measurements - SEM Lab Inc. [semlab.com]
- 26. nmfrc.org [nmfrc.org]
- 27. tandfonline.com [tandfonline.com]
Validation & Comparative
Catalyst Showdown: Chloroplatinic Acid vs. Karstedt's Catalyst for Hydrosilylation
An essential guide for researchers, scientists, and drug development professionals on selecting the optimal platinum catalyst for hydrosilylation reactions. This document provides an objective, data-driven comparison of chloroplatinic acid and Karstedt's catalyst, complete with experimental insights.
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry, critical for synthesizing materials ranging from silicone polymers to complex pharmaceutical intermediates. The success of this reaction—in terms of yield, purity, and efficiency—is profoundly influenced by the choice of catalyst. Two of the most prevalent platinum-based catalysts are chloroplatinic acid (often used as Speier's catalyst) and Karstedt's catalyst. While both are effective, they offer distinct advantages and disadvantages in performance, handling, and cost.
Performance Metrics: A Quantitative Comparison
The selection between these two catalysts often begins with a top-level comparison of their key operational parameters. Karstedt's catalyst generally offers higher activity at lower temperatures and concentrations, while chloroplatinic acid presents a lower-cost alternative.
| Parameter | Chloroplatinic Acid (Speier's Catalyst) | Karstedt's Catalyst |
| Typical Catalyst Loading | 10 - 100 ppm | 1 - 10 ppm |
| Typical Reaction Temperature | Often requires heating (e.g., 50-100 °C) | Room temperature or mild heating (< 50 °C)[1] |
| Induction Period | Present; requires in-situ reduction of Pt(IV) to active Pt(0)[2] | None; catalyst is a pre-formed Pt(0) complex[2] |
| Selectivity | Can be lower, with potential for side reactions like olefin isomerization[3][4] | Generally high anti-Markovnikov selectivity with minimal byproducts[5] |
| Activity | Highly effective, but less active than Karstedt's catalyst | Extremely high activity, with reported turnover frequencies (TOF) up to 5.2 x 10⁶ hr⁻¹[6] |
| Stability | Prone to precipitation; deliquescent properties can be a drawback[7] | High stability in solution, allowing for easy and precise dosing[1] |
Understanding the Catalytic Pathways
Both catalysts are generally understood to operate via the Chalk-Harrod mechanism. The primary distinction lies in the initiation step. Chloroplatinic acid, a Pt(IV) salt, must first be reduced in the reaction medium to an active Pt(0) species, which results in a characteristic induction period.[2] In contrast, Karstedt's catalyst is a stable Pt(0) complex that can enter the catalytic cycle directly, leading to rapid reaction initiation.
Figure 1. Activation and catalytic cycle comparison. Chloroplatinic acid requires an initial reduction step, whereas Karstedt's catalyst, a Pt(0) complex, can directly initiate the hydrosilylation cycle.
Experimental Protocol and Comparative Data
To illustrate the practical performance differences, a standard hydrosilylation of 1-octene (B94956) with 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) (MD'M) is presented.
Experimental Procedure:
-
Setup: A round-bottom flask equipped with a magnetic stir bar and a condenser is placed under an inert nitrogen or argon atmosphere.
-
Reagents: To the flask, add 1-octene (1.0 equivalent).
-
Catalyst Addition:
-
For Speier's Catalyst: Add a solution of chloroplatinic acid in isopropanol (B130326) to achieve a final concentration of 50 ppm Pt relative to the reactants.
-
For Karstedt's Catalyst: Add a solution of Karstedt's catalyst in xylene to achieve a final concentration of 5 ppm Pt relative to the reactants.
-
-
Reaction Initiation: Add MD'M (1.05 equivalents) to the mixture.
-
Reaction Conditions:
-
Speier's Catalyst: Heat the reaction mixture to 70 °C.
-
Karstedt's Catalyst: Maintain the reaction mixture at 30 °C.
-
-
Monitoring: Monitor the reaction progress by taking aliquots at specified time intervals and analyzing them via Gas Chromatography (GC) to determine the conversion of 1-octene.
Representative Reaction Profile:
| Reaction Time | 1-Octene Conversion (%) (Speier's Catalyst @ 70°C) | 1-Octene Conversion (%) (Karstedt's Catalyst @ 30°C) |
| 5 min | ~5% (Induction period) | > 90% |
| 15 min | ~25% | > 99% |
| 30 min | ~50% | > 99% |
| 60 min | ~85% | > 99% |
| 120 min | > 98% | > 99% |
Note: Data are representative and intended for comparative purposes. Actual results will vary with substrate purity, solvent, and exact conditions.
Catalyst Selection Workflow
The choice of catalyst is a balance between required performance and economic constraints. This workflow provides a decision-making framework for catalyst selection in a new hydrosilylation application.
Figure 2. A decision workflow for hydrosilylation catalyst selection based on key project and chemical constraints.
Conclusion and Recommendations
Karstedt's catalyst is the premier choice for applications demanding high reactivity, mild reaction conditions, and exceptional selectivity.[8] Its Pt(0) nature eliminates induction periods, allowing for predictable and rapid reactions even at room temperature.[1][2] While the initial purchase price is higher, the lower required loadings, reduced energy costs from lower reaction temperatures, and cleaner product profiles (minimizing downstream purification) can make it more economical for high-value applications, particularly in pharmaceuticals and electronics.
Chloroplatinic acid (Speier's catalyst) remains a workhorse in the industry, primarily due to its low cost.[9] It is a suitable option for large-scale industrial processes involving robust substrates that are not sensitive to higher temperatures.[10] Users must, however, account for the induction period in their process control and be prepared for potential side reactions that may necessitate more rigorous product purification.
References
- 1. Karstedt catalysts | Johnson Matthey [matthey.com]
- 2. scientificspectator.com [scientificspectator.com]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aiche.org [aiche.org]
- 7. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 8. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 9. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5359111A - Method for controlling hydrosilylation in a reaction mixture - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Platinum Nanoparticle Size Synthesized from Chloroplatinic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis and Validation Methodologies for Platinum Nanoparticles
The synthesis of platinum nanoparticles (PtNPs) from chloroplatinic acid is a cornerstone of various scientific and biomedical applications, from catalysis to drug delivery. The precise size of these nanoparticles is a critical determinant of their functionality. This guide provides a comparative analysis of common chemical reduction methods for PtNP synthesis and the principal techniques for validating their size, supported by experimental data and detailed protocols.
Unveiling the Nanoscale: A Head-to-Head Comparison of Synthesis and Sizing
The choice of reducing agent in the synthesis of PtNPs from chloroplatinic acid significantly influences the resulting nanoparticle size and size distribution. Here, we compare two widely used reducing agents: the strong and rapid-acting sodium borohydride (B1222165), and the milder reducing agent, citric acid (in a methanol (B129727) medium). The resulting nanoparticles are then analyzed using three common sizing techniques: Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).
| Synthesis Method | Reducing Agent | Validation Technique | Average Particle Size (nm) | Observations |
| Method A | Sodium Borohydride | TEM | 2-5 | Provides direct measurement of the metallic core, showing well-dispersed, spherical nanoparticles. |
| DLS | 15-30 | Measures the hydrodynamic diameter, which includes the metallic core, capping agent, and solvent layer, resulting in a larger apparent size.[1][2][3] | ||
| XRD | 3-6 | Estimates the crystalline domain size, which is generally in good agreement with TEM results for single-crystal nanoparticles. | ||
| Method B | Citric Acid / Methanol | TEM | 2-3 | Results in smaller and often more uniform nanoparticles due to the dual role of citrate (B86180) as a reducing and capping agent.[4] |
| DLS | 10-25 | Similar to Method A, the hydrodynamic diameter is larger than the core size observed by TEM. | ||
| XRD | 2-4 | The calculated crystallite size aligns well with the direct measurements from TEM. |
In-Depth Experimental Protocols
Reproducibility in nanoparticle synthesis and characterization is paramount. The following are detailed methodologies for the synthesis and size validation of PtNPs.
Synthesis of Platinum Nanoparticles
Method A: Sodium Borohydride Reduction
This method is known for its simplicity and the rapid formation of PtNPs.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Sodium citrate (as a capping agent)
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of chloroplatinic acid.
-
Prepare a 10 mM aqueous solution of sodium citrate.
-
In a flask, mix the chloroplatinic acid solution and the sodium citrate solution.
-
While stirring vigorously, add a freshly prepared, ice-cold 10 mM solution of sodium borohydride dropwise.
-
A color change to dark brown or black indicates the formation of PtNPs.
-
Continue stirring for 1-2 hours to ensure the complete reduction and stabilization of the nanoparticles.
Method B: Citric Acid / Methanol Reduction
This "green" synthesis approach utilizes a weaker reducing agent and can offer better control over particle size.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Trisodium (B8492382) citrate dihydrate
-
Methanol
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of chloroplatinic acid.
-
In a round-bottom flask, add 45 mL of methanol and 5 mL of the 0.1 M chloroplatinic acid solution.
-
Add 0.17 g of trisodium citrate dihydrate powder to the mixture.
-
Heat the mixture to 80°C under reflux with constant stirring.
-
The reaction is complete when the solution color changes from yellow to dark brown.
-
Allow the solution to cool to room temperature.
Validation of Nanoparticle Size
Transmission Electron Microscopy (TEM)
TEM provides direct visualization and measurement of individual nanoparticles.
Procedure:
-
Place a drop of the diluted PtNP solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Insert the grid into the TEM instrument.
-
Acquire images at various magnifications.
-
Use image analysis software to measure the diameters of a statistically significant number of nanoparticles (typically >100) to determine the average size and size distribution.
Dynamic Light Scattering (DLS)
DLS measures the size of particles in a solution by analyzing the fluctuations in scattered light due to Brownian motion.
Procedure:
-
Dilute the PtNP solution with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Initiate the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).
X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure and estimate the average crystallite size of the nanoparticles.
Procedure:
-
Prepare a sample by drop-casting the concentrated PtNP solution onto a zero-background sample holder and allowing it to dry.
-
Place the sample in the XRD instrument.
-
Perform a scan over a relevant 2θ range.
-
Identify the diffraction peaks corresponding to platinum.
-
Use the Scherrer equation on the full width at half maximum (FWHM) of a prominent diffraction peak (e.g., (111)) to calculate the average crystallite size.
Visualizing the Workflow: From Synthesis to Validation
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Workflow for Platinum Nanoparticle Synthesis.
Caption: Workflow for Nanoparticle Size Validation.
Understanding the Discrepancies: A Logical Relationship
The different size validation techniques measure distinct physical properties of the nanoparticles, leading to variations in the obtained size values. This relationship is crucial for accurate data interpretation.
Caption: Relationship between Nanoparticle Components and Measurement Techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation [eureka.patsnap.com]
- 3. Comparison of Particle Size (Diameter) Measured by TEM and DLS (Dynamic Light Scattering) | Malvern Panalytical [malvernpanalytical.com]
- 4. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of platinum precursors for catalyst preparation
For Researchers, Scientists, and Drug Development Professionals
The selection of a platinum precursor is a critical first step in the synthesis of supported platinum catalysts, profoundly influencing the final catalyst's performance. The choice of precursor impacts key characteristics such as platinum particle size, dispersion on the support material, and the electronic state of the platinum, all of which dictate the catalyst's activity, selectivity, and stability in a given chemical transformation. This guide provides a comparative analysis of common platinum precursors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Overview of Common Platinum Precursors
The most frequently employed platinum precursors in catalyst preparation can be broadly categorized into inorganic salts and organometallic complexes. Each class offers distinct advantages and disadvantages related to solubility, decomposition temperature, and interaction with support materials.
| Precursor Name | Chemical Formula | Class | Key Characteristics |
| Hexachloroplatinic Acid | H₂PtCl₆ | Inorganic Salt | Highly soluble in water and polar solvents; widely used and cost-effective; presence of chloride can be detrimental to some catalytic reactions and may require removal steps. |
| Platinum(IV) Nitrate | Pt(NO₃)₄ | Inorganic Salt | Chloride-free alternative; can lead to highly dispersed platinum species, including single atoms, which can enhance catalytic activity.[1] |
| Platinum(II) Acetylacetonate | Pt(acac)₂ | Organometallic | Soluble in organic solvents; chloride-free; typically decomposes at lower temperatures than inorganic salts, which can be advantageous for temperature-sensitive supports.[1] |
| Tetraammineplatinum(II) Chloride | [Pt(NH₃)₄]Cl₂ | Inorganic Salt | Water-soluble; the ammine ligands can influence the interaction with the support surface. |
| Platinum(II) Chloride | PtCl₂ | Inorganic Salt | Lower solubility in water compared to H₂PtCl₆; requires specific conditions for effective deposition.[1] |
| Platinum(IV) Chloride | PtCl₄ | Inorganic Salt | Similar to PtCl₂, with platinum in a higher oxidation state.[1] |
Performance Comparison of Platinum Precursors
The choice of precursor has a demonstrable impact on the resulting catalyst's physical and chemical properties, which in turn affects its performance in catalysis. The following tables summarize experimental data from various studies, highlighting these differences.
Table 1: Influence of Precursor on Platinum Particle Size and Dispersion
| Precursor | Support | Preparation Method | Pt Particle Size (nm) | Dispersion/State | Reference |
| H₂PtCl₆ | N-graphene | Impregnation | Atomically dispersed | High | [2] |
| Pt(NO₃)₄ | N-graphene | Impregnation | Nanocrystals | Lower than H₂PtCl₆ | [2] |
| Pt(acac)₂ | - | High-temperature polyol | ~2.0 | - | [1] |
| PtCl₂ | - | High-temperature polyol | ~3.6 | - | [1] |
| PtCl₄ | - | High-temperature polyol | ~6.4 | - | [1] |
| H₂PtCl₆·H₂O | - | High-temperature polyol | ~6.2 | - | [1] |
Note: The data for Pt(acac)₂, PtCl₂, PtCl₄, and H₂PtCl₆·H₂O were obtained in the synthesis of FePt nanoparticles and may not be directly comparable to the Pt/N-graphene system.
Table 2: Comparative Catalytic Performance
| Precursor | Catalyst System | Reaction | Key Performance Metric | Reference |
| H₂PtCl₆ | Pt/N-graphene | Formic Acid Decomposition | More active than Pt(NO₃)₄ precursor | [2] |
| Pt(NO₃)₄ | Pt/N-graphene | Formic Acid Decomposition | Less active than H₂PtCl₆ precursor | [2] |
| Pt(acac)₂ | FePt NPs | Methanol (B129727) Oxidation | Resulted in nearly equiatomic FePt | [1] |
| H₂PtCl₆·H₂O | FePt NPs | Methanol Oxidation | Highest catalytic response (as Fe₁₉Pt₈₁) | [1] |
Experimental Protocols
The following are generalized experimental protocols for the preparation of supported platinum catalysts using the incipient wetness impregnation method, which can be adapted for different precursors and supports.
Protocol 1: Preparation of Pt/Al₂O₃ from Hexachloroplatinic Acid (H₂PtCl₆)
-
Support Pre-treatment: Dry the γ-Al₂O₃ support at 120°C for 4 hours to remove adsorbed water.
-
Pore Volume Determination: Determine the pore volume of the dried Al₂O₃ support by water titration.
-
Precursor Solution Preparation: Prepare an aqueous solution of H₂PtCl₆. The concentration should be calculated to achieve the desired platinum loading (e.g., 1 wt.%) in a volume of solution equal to the pore volume of the support.
-
Impregnation: Add the H₂PtCl₆ solution dropwise to the dried Al₂O₃ support with continuous mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support at room temperature for 12 hours, followed by drying in an oven at 110°C for 4 hours.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. A typical procedure involves ramping the temperature to 400°C at a rate of 5°C/min and holding for 3 hours.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen (e.g., 5% H₂ in Ar). Ramp the temperature to 400°C at a rate of 5°C/min and hold for 2 hours.
-
Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas flow (e.g., Ar or N₂) before exposure to air to prevent rapid oxidation.
Protocol 2: Preparation of Pt/C from Platinum(II) Acetylacetonate (Pt(acac)₂)
-
Support Pre-treatment: Dry the carbon support (e.g., Vulcan XC-72) at 100°C for 4 hours.
-
Pore Volume Determination: Determine the pore volume of the dried carbon support.
-
Precursor Solution Preparation: Dissolve the calculated amount of Pt(acac)₂ in a suitable organic solvent (e.g., toluene (B28343) or acetone) to achieve the desired platinum loading. The volume of the solution should be equal to the pore volume of the support.
-
Impregnation: Add the Pt(acac)₂ solution dropwise to the dried carbon support with continuous mixing in a fume hood.
-
Solvent Evaporation: Remove the solvent by gentle heating under vacuum or in a rotary evaporator.
-
Decomposition/Reduction: Place the impregnated support in a tube furnace. Under an inert atmosphere (e.g., Ar), ramp the temperature to the decomposition temperature of Pt(acac)₂ (typically around 200-250°C) and hold for 2 hours. This step can be followed by a reduction step under hydrogen flow as described in Protocol 1, if complete reduction is required.
-
Passivation and Storage: Cool the catalyst to room temperature under an inert gas flow before handling.
Logical Workflow for Precursor Selection
The selection of an appropriate platinum precursor is a multi-faceted decision that depends on the desired catalyst properties and the specific application. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A flowchart illustrating the decision-making process for selecting a suitable platinum precursor.
This guide provides a foundational understanding of how the choice of platinum precursor can significantly influence the properties and performance of the final catalyst. Researchers are encouraged to consider the specific requirements of their catalytic system when selecting a precursor and to perform thorough characterization to correlate the precursor choice with the observed catalytic behavior.
References
A Comparative Guide to Potassium Determination: Chloroplatinic Acid vs. ICP-MS
For researchers, scientists, and drug development professionals, the accurate determination of potassium is a critical aspect of quality control, formulation development, and research. This guide provides a detailed comparison of two prominent analytical techniques for potassium quantification: the classical gravimetric method using chloroplatinic acid and the modern instrumental technique of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
This comparison delves into the accuracy, precision, and underlying principles of each method, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific analytical needs.
At a Glance: Key Performance Metrics
The choice between the chloroplatinic acid method and ICP-MS often hinges on the specific requirements of the analysis, including desired accuracy, sample throughput, and budget constraints. The following table summarizes the key quantitative performance characteristics of each method.
| Feature | Chloroplatinic Acid Method (Gravimetric) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Precipitation of potassium as insoluble potassium hexachloroplatinate (K₂PtCl₆), followed by gravimetric measurement. | Ionization of potassium atoms in a high-temperature plasma, followed by mass-to-charge ratio separation and detection. |
| Accuracy | High, but susceptible to systematic errors from co-precipitation of impurities and solubility of the precipitate. Errors can range from a few tenths of a milligram to nearly a milligram. | Very high, with typical recoveries of 95-105%. Isotope dilution ICP-MS offers even higher accuracy. |
| Precision | Good, but dependent on meticulous technique. Relative standard deviations (RSD) are typically in the range of 0.5% to 2%. | Excellent, with RSDs often below 1% and can be as low as 0.1-0.5% with internal standardization. |
| Detection Limit | Milligram (mg) range. | Parts-per-billion (ppb) to parts-per-trillion (ppt) range. |
| Sample Throughput | Low; time-consuming and labor-intensive. | High; capable of analyzing a large number of samples in a short period. |
| Interferences | Co-precipitation of ammonium, rubidium, and cesium salts. Solubility of K₂PtCl₆ in the wash liquid. | Isobaric interferences (e.g., ³⁹Ar¹H⁺ on ³⁹K⁺), polyatomic interferences, and matrix effects. These can be mitigated with collision/reaction cells or high-resolution instruments. |
| Cost (per sample) | High reagent cost (chloroplatinic acid is expensive). | Lower consumable cost per sample, but high initial instrument cost. |
Experimental Protocols: A Step-by-Step Look
Detailed and standardized experimental procedures are paramount to achieving accurate and reproducible results. Below are the methodologies for potassium determination using both chloroplatinic acid and ICP-MS.
Gravimetric Determination using Chloroplatinic Acid (Based on AOAC Official Method Principles)
This method relies on the selective precipitation of potassium from a sample solution.
1. Sample Preparation:
- Accurately weigh a representative portion of the sample.
- For solid samples, dissolve in an appropriate solvent (e.g., water or dilute acid). For liquid samples, use a precisely measured volume.
- Remove any interfering substances. Ammonium salts must be removed by ignition. Sulfates may need to be precipitated with barium chloride.
2. Precipitation:
- Acidify the sample solution with a few drops of hydrochloric acid.
- Add a sufficient excess of chloroplatinic acid solution (H₂PtCl₆) to ensure complete precipitation of potassium as potassium hexachloroplatinate (K₂PtCl₆).
- Gently heat the solution to promote the formation of a crystalline precipitate and then allow it to cool and stand for several hours, or overnight, to ensure complete precipitation.
3. Filtration and Washing:
- Filter the precipitate through a pre-weighed Gooch or sintered glass crucible.
- Wash the precipitate with a small amount of cold water or ethanol (B145695) to remove any soluble impurities. The wash liquid should be used sparingly to minimize dissolution of the precipitate.
4. Drying and Weighing:
- Dry the crucible containing the precipitate in an oven at a temperature of 120-130°C to a constant weight.
- Cool the crucible in a desiccator to prevent moisture absorption and then weigh it accurately.
5. Calculation:
- The weight of the potassium is calculated from the weight of the K₂PtCl₆ precipitate using the gravimetric factor (K/K₂PtCl₆).
Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This instrumental method offers high sensitivity and throughput.
1. Sample Preparation:
- Accurately weigh or measure a representative portion of the sample.
- Digest the sample using an appropriate acid mixture (e.g., nitric acid and hydrochloric acid) in a microwave digestion system to bring the potassium into solution and to destroy the sample matrix.
- Dilute the digested sample to a suitable volume with deionized water to bring the potassium concentration within the calibrated range of the instrument.
2. Instrument Calibration:
- Prepare a series of calibration standards of known potassium concentrations from a certified reference material.
- Use the calibration standards to generate a calibration curve by plotting the instrument response (ion counts per second) against the concentration.
3. Sample Analysis:
- Introduce the prepared sample solution into the ICP-MS instrument. The sample is nebulized into a fine aerosol and introduced into the argon plasma.
- In the plasma, the potassium atoms are ionized.
- The ions are then extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
- The detector measures the intensity of the signal for the potassium isotopes (typically ³⁹K and ⁴¹K).
4. Data Analysis:
- The concentration of potassium in the sample is determined by comparing its signal intensity to the calibration curve.
- Internal standards are often used to correct for instrumental drift and matrix effects, improving accuracy and precision.
Visualizing the Workflow
To better understand the procedural flow of each method, the following diagrams, generated using Graphviz, illustrate the key steps.
Conclusion: Making an Informed Decision
Both the chloroplatinic acid method and ICP-MS offer viable pathways for the determination of potassium, each with distinct advantages and limitations.
The chloroplatinic acid method , as a classical gravimetric technique, can provide accurate results when performed with meticulous care. Its primary drawbacks are the high cost of the reagent, the labor-intensive and time-consuming nature of the procedure, and its susceptibility to errors from co-precipitation and precipitate solubility. It is a method best suited for applications where high accuracy is required for a small number of samples, and where the cost and time are not primary constraints.
In contrast, ICP-MS stands out as a modern, high-throughput technique with exceptional sensitivity and precision. Its ability to perform multi-element analysis simultaneously and its very low detection limits make it ideal for a wide range of applications, from trace element analysis in pharmaceutical products to routine quality control in various industries. While the initial capital investment for an ICP-MS instrument is substantial, the lower cost per sample and high throughput can make it a more economical choice for laboratories with a large volume of samples. The primary challenges with ICP-MS lie in managing spectral interferences and matrix effects, which can be effectively addressed with modern instrumentation and methodologies.
For researchers, scientists, and drug development professionals, the choice between these two methods will ultimately depend on a careful evaluation of the specific analytical requirements, sample matrix, desired level of accuracy and precision, sample throughput needs, and budgetary considerations. For routine, high-volume, and trace-level potassium analysis, ICP-MS is unequivocally the superior choice. The chloroplatinic acid method, while historically significant and capable of high accuracy, is now largely relegated to specialized applications or as a reference method where its specific chemical properties are advantageous.
A Comparative Guide to the Electrochemical Performance of Platinum Films from Various Plating Baths
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of platinum films electrodeposited from different plating bath compositions. The performance of these films is critical in a wide range of applications, including catalysis, sensing, and the development of medical devices. This document summarizes key quantitative data from experimental studies and provides detailed methodologies for the electrochemical characterization techniques employed.
Overview of Platinum Plating Baths
The characteristics of an electrodeposited platinum film are significantly influenced by the composition of the plating bath. Three common types of platinum plating baths are compared in this guide:
-
Chloroplatinic Acid (H₂PtCl₆) Based Baths: These are traditional and widely used baths, typically acidic in nature. The platinum is present as the hexachloroplatinate anion ([PtCl₆]²⁻).
-
"P-salt" (Amine-based) Baths: These baths use platinum(II) ammine complexes, such as diamminedinitritoplatinum(II) (Pt(NH₃)₂(NO₂)₂), often in a phosphate-buffered solution. They are generally operated at neutral to slightly alkaline pH.
-
"Q-salt" (Alkaline) Baths: These baths are based on platinum(IV) complexes, such as hexahydroxyplatinate ([Pt(OH)₆]²⁻), and operate under alkaline conditions.
The choice of plating bath, along with operating parameters like pH, temperature, and current density, dictates the resulting film's morphology, grain size, and, consequently, its electrochemical performance.[1][2]
Comparative Electrochemical Data
The following table summarizes key electrochemical performance parameters for platinum films deposited from the different plating baths. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented represents typical values and ranges reported in various studies.
| Plating Bath Type | Electrochemically Active Surface Area (ECSA) (mC/cm²) | Roughness Factor (RF) | Charge Transfer Resistance (Rct) (Ω·cm²) | Key Characteristics & Remarks |
| Chloroplatinic Acid (H₂PtCl₆) | 15 - 40 | 70 - 190 | 50 - 200 | Often produces films with high surface area and good catalytic activity. The morphology can be controlled by additives and deposition parameters.[3][4][5] |
| "P-salt" (Amine-based) | 10 - 25 | 50 - 120 | 100 - 300 | Generally yields dense and smooth deposits. The lower ECSA compared to H₂PtCl₆ baths can be attributed to a more uniform surface. Coatings from 'P' salt have been reported to offer good corrosion resistance.[6] |
| "Q-salt" (Alkaline) | 5 - 15 | 25 - 70 | 200 - 500 | Typically produces bright and less porous films. The lower surface area may be suitable for applications where a smooth, well-defined surface is critical. The deposition rate can be high, with current efficiencies reaching over 50%.[6] |
Note: The values presented are indicative and can vary significantly based on the specific plating conditions (e.g., current density, temperature, additives, and substrate).
Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments used to characterize the platinum films.
Electrochemical Cell Setup
A standard three-electrode electrochemical cell is used for all measurements.
-
Working Electrode: The platinum film electrodeposited on a suitable substrate (e.g., glassy carbon, gold, or titanium).
-
Counter Electrode: A platinum wire or foil with a surface area significantly larger than the working electrode.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. All potentials should be reported against the chosen reference.
Cyclic Voltammetry (CV) for ECSA Determination
The Electrochemically Active Surface Area (ECSA) is a measure of the real surface area of the platinum film that is accessible to the electrolyte and electrochemically active. It is commonly determined by measuring the charge associated with the adsorption or desorption of a monolayer of hydrogen (Hupd method) or the oxidation of a monolayer of adsorbed carbon monoxide (CO stripping method).
3.2.1. Hydrogen Underpotential Deposition (Hupd) Method
-
Electrolyte: 0.5 M H₂SO₄ solution, thoroughly deaerated by purging with high-purity nitrogen or argon for at least 30 minutes prior to and during the experiment.
-
Procedure:
-
Cycle the potential of the working electrode in the range of -0.2 V to 1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for several cycles to clean and stabilize the platinum surface.
-
Record a stable cyclic voltammogram in the potential window for hydrogen adsorption/desorption, typically between -0.2 V and 0.4 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.
-
-
ECSA Calculation:
-
Integrate the area under the hydrogen desorption peaks in the anodic scan, after correcting for the double-layer charging current.
-
The charge (Q_H) is then used to calculate the ECSA using the following equation: ECSA (cm²) = Q_H / (0.210 mC/cm² × scan rate) where 0.210 mC/cm² is the charge associated with the desorption of a monolayer of hydrogen on polycrystalline platinum.
-
3.2.2. CO Stripping Voltammetry
-
Electrolyte: 0.5 M H₂SO₄ solution.
-
Procedure:
-
Purge the electrolyte with high-purity CO gas for at least 20 minutes while holding the working electrode potential at a value where CO adsorbs onto the platinum surface (e.g., 0.1 V vs. Ag/AgCl).
-
Purge the electrolyte with high-purity nitrogen or argon for at least 30 minutes to remove all dissolved CO, while maintaining the electrode potential.
-
Scan the potential in the positive direction (e.g., from 0.1 V to 1.2 V vs. Ag/AgCl) at a scan rate of 20 mV/s. The oxidation of the adsorbed CO monolayer will produce a distinct peak.
-
-
ECSA Calculation:
-
Integrate the area under the CO stripping peak, after correcting for the baseline current.
-
The charge (Q_CO) is used to calculate the ECSA using the following equation: ECSA (cm²) = Q_CO / (0.420 mC/cm² × scan rate) where 0.420 mC/cm² is the charge required for the oxidation of a monolayer of CO on polycrystalline platinum.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the interfacial properties of the platinum film, including the charge transfer resistance (Rct), which is inversely proportional to the rate of the Faradaic reaction at the electrode surface.
-
Electrolyte: A solution containing a well-behaved redox couple, such as 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl. The electrolyte should be deaerated.
-
Procedure:
-
Set the DC potential of the working electrode to the formal potential of the redox couple, which can be determined from a cyclic voltammogram.
-
Apply a small amplitude AC sinusoidal voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).
-
The data is fitted to an appropriate equivalent electrical circuit model (e.g., a Randles circuit) to extract the value of the charge transfer resistance (Rct). A smaller Rct value indicates faster electron transfer kinetics.[7]
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical experimental workflow for the electrochemical comparison of platinum films from different plating baths.
Caption: Experimental workflow for comparing platinum films.
This guide provides a foundational understanding of the electrochemical differences between platinum films derived from various common plating baths. For specific applications, it is recommended to perform direct comparative experiments under the intended operating conditions to select the most suitable plating process.
References
- 1. proplate.com [proplate.com]
- 2. nmfrc.org [nmfrc.org]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. Insight towards Nucleation Mechanism and Change in Morphology for Nanostructured Platinum Thin Film Directly Grown on Carbon Substrate via Electrochemical Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmfrc.org [nmfrc.org]
- 7. proplate.com [proplate.com]
A Comparative Guide to the Catalytic Activity of Platinum Nanoparticles: The Impact of Reducing Agents
For researchers, scientists, and drug development professionals, the choice of reducing agent in the synthesis of platinum (Pt) nanoparticles is a critical determinant of their subsequent catalytic performance. This guide provides an objective comparison of Pt nanoparticles synthesized using different reducing agents, supported by experimental data, to aid in the selection of the most suitable synthesis strategy for specific catalytic applications.
The catalytic prowess of platinum nanoparticles is intrinsically linked to their physical and chemical properties, such as size, shape, and surface characteristics. The reducing agent employed during synthesis plays a pivotal role in dictating these properties. This guide delves into the comparative catalytic activities of Pt nanoparticles prepared with commonly used reducing agents, focusing on key performance indicators for reactions like methanol (B129727) oxidation and the oxygen reduction reaction.
Comparative Performance Data
The following table summarizes the quantitative data on the catalytic activity of Pt nanoparticles synthesized with different reducing agents. The data has been compiled from various studies to provide a comparative overview.
| Reducing Agent | Average Particle Size (nm) | Electrochemically Active Surface Area (ECSA) (m²/g) | Onset Potential for Methanol Oxidation (V vs. RHE) | Mass Activity for Methanol Oxidation (mA/mg_Pt) | Mass Activity for Oxygen Reduction Reaction (A/mg_Pt @ 0.9V) |
| Sodium Borohydride (B1222165) (NaBH₄) | 2.5 - 5.7 | 74.4 | ~0.45 | 229.1 | ~0.15 |
| Ethylene (B1197577) Glycol | 1.0 - 5.0 | 40 - 80 | ~0.40 | ~150 - 300 | ~0.25 |
| Formic Acid | ~3.0 | ~60 | ~0.42 | ~200 | ~0.20 |
| Citrate | 3 - 10 | 20 - 50 | ~0.50 | ~100 - 180 | ~0.10 |
| Hydrogen (H₂) Gas | 2 - 8 | 30 - 70 | ~0.48 | ~150 - 250 | ~0.18 |
Note: The values presented are indicative and can vary based on specific synthesis conditions such as precursor concentration, temperature, pH, and the presence of stabilizing agents.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis of Pt nanoparticles using two common reducing agents.
Synthesis of Pt Nanoparticles using Sodium Borohydride
This method is known for its rapid reduction at room temperature, often yielding small and well-dispersed nanoparticles.
Materials:
-
Chloroplatinic acid (H₂PtCl₆) solution (e.g., 1 mM in deionized water)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM in deionized water, freshly prepared and kept cold)
-
Stabilizing agent (e.g., sodium citrate, 1 wt%)
-
Deionized water
Procedure:
-
In a flask, add the chloroplatinic acid solution and the stabilizing agent.
-
Stir the mixture vigorously on a magnetic stirrer.
-
Slowly add the freshly prepared, cold sodium borohydride solution dropwise to the platinum precursor solution.
-
A color change to dark brown or black indicates the formation of Pt nanoparticles.
-
Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reduction.
-
The resulting colloidal suspension can be purified by centrifugation and washing to remove unreacted reagents.
Synthesis of Pt Nanoparticles using Ethylene Glycol (Polyol Method)
The polyol method utilizes ethylene glycol as both the solvent and the reducing agent, typically at elevated temperatures. This method allows for good control over particle size and shape.
Materials:
-
Chloroplatinic acid (H₂PtCl₆)
-
Ethylene glycol
-
Polyvinylpyrrolidone (PVP) (stabilizing agent)
-
Acetone
-
Deionized water
Procedure:
-
Dissolve a specific amount of H₂PtCl₆ and PVP in ethylene glycol in a three-neck flask.
-
Heat the solution to a specific temperature (e.g., 160 °C) under constant stirring and a nitrogen atmosphere.
-
Maintain the temperature for a set duration (e.g., 2-3 hours) to allow for the complete reduction of the platinum precursor.
-
After cooling to room temperature, precipitate the Pt nanoparticles by adding acetone.
-
Collect the nanoparticles by centrifugation, and wash them multiple times with a mixture of ethanol (B145695) and deionized water to remove any residual ethylene glycol and PVP.
-
Dry the purified Pt nanoparticles under vacuum.
Visualizing the Assessment Workflow
The following diagram illustrates the general workflow for assessing the catalytic activity of synthesized Pt nanoparticles.
Caption: Workflow for assessing Pt nanoparticle catalytic activity.
Logical Relationships in Catalytic Performance
The choice of reducing agent initiates a cascade of effects that ultimately determine the catalytic performance of the Pt nanoparticles. The diagram below illustrates these relationships.
Caption: Influence of reducing agent on catalytic performance.
A Comparative Guide to Analytical Methods for Metal Analysis: Chloroplatinic Acid-Based Spectrophotometry vs. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical techniques for the quantification of platinum: the traditional UV-Vis spectrophotometric method involving chloroplatinic acid and the modern, high-sensitivity Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document presents a side-by-side look at the performance of these methods, supported by experimental data and detailed protocols to aid in methodological decisions.
Performance Comparison
The following table summarizes the key validation parameters for the UV-Vis spectrophotometric determination of platinum, primarily through the direct measurement of the hexachloroplatinate(IV) ion (PtCl₆²⁻), and a validated ICP-MS method for platinum analysis.
| Validation Parameter | UV-Vis Spectrophotometry (Chloroplatinic Acid) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Linearity | 2 x 10⁻⁶ to 7 x 10⁻⁶ mol L⁻¹ (r=0.9990)[1][2] | 0.5 - 50 ng/mL (R² > 0.995)[3] |
| Accuracy | Recovery: 97.6% to 105.0%[4] | 85-115% of true value[3][5] |
| Precision (Repeatability) | RSD: 1.1% to 2.1%[4] | RSD ≤ 15%[3] |
| Precision (Intermediate) | Data not readily available in a single comprehensive study. | RSD ≤ 15%[3] |
| Limit of Detection (LOD) | 4.7 x 10⁻⁷ mol L⁻¹[1][2] | < 1 ng/mL[6] |
| Limit of Quantification (LOQ) | Not explicitly stated in the direct PtCl₆²⁻ measurement studies. | 0.5 ng/mL (ppb)[3] |
Experimental Protocols
UV-Vis Spectrophotometric Determination of Platinum
This protocol is based on the direct measurement of the absorbance of the hexachloroplatinate(IV) ion in a hydrochloric acid medium.
a. Instrumentation: A calibrated UV-Visible spectrophotometer capable of measuring absorbance at 260 nm.
b. Reagents and Materials:
-
Chloroplatinic acid (H₂PtCl₆) standard solution (e.g., 1000 ppm)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Volumetric flasks and pipettes
c. Standard Solution Preparation:
-
Prepare a stock solution of platinum (e.g., 100 ppm) by diluting the certified standard solution with 0.1 M HCl.
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from approximately 2 x 10⁻⁶ to 7 x 10⁻⁶ mol L⁻¹ in 0.1 M HCl.[1][2]
d. Sample Preparation:
-
Accurately weigh the sample containing platinum.
-
Dissolve the sample in a suitable solvent. If the sample is not in a chloride matrix, it needs to be digested and converted to the chloroplatinate form. This may involve digestion with aqua regia followed by evaporation with HCl to remove nitric acid.
-
Dilute the prepared sample solution with 0.1 M HCl to a concentration expected to fall within the calibration range.
e. Measurement:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Use 0.1 M HCl as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of platinum in the sample solution from the calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Analysis of Platinum
This protocol outlines a general procedure for the quantification of platinum in various matrices using ICP-MS.
a. Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) equipped with a sample introduction system (nebulizer and spray chamber) and a detector.
b. Reagents and Materials:
-
Certified platinum standard solution (e.g., 1000 µg/mL)
-
High-purity nitric acid (HNO₃)
-
High-purity hydrochloric acid (HCl) (if required for sample digestion)
-
High-purity deionized water (>18 MΩ·cm)
-
Internal standard solution (e.g., Iridium, Rhenium)
-
Volumetric flasks and pipettes
c. Standard Solution Preparation:
-
Prepare a stock solution of platinum (e.g., 10 µg/mL) by diluting the certified standard in 2-5% nitric acid.
-
Prepare a series of calibration standards, typically ranging from 0.5 to 50 ng/mL, by serial dilution of the stock solution in 2-5% nitric acid.[3]
-
Spike all standards and samples with an internal standard to correct for matrix effects and instrumental drift.
d. Sample Preparation:
-
Accurately weigh or measure the sample.
-
For solid samples or complex matrices, a digestion step is required. A common method is microwave-assisted acid digestion using a mixture of concentrated nitric acid and hydrochloric acid.[7]
-
After digestion, dilute the sample with high-purity deionized water to a final acid concentration of 2-5%.[7] The final dilution factor should be chosen to ensure the platinum concentration falls within the linear range of the calibration curve.
e. Measurement:
-
Optimize the ICP-MS instrument parameters (e.g., RF power, gas flow rates, lens voltages) for platinum analysis.
-
Aspirate the blank, calibration standards, and prepared samples into the plasma.
-
Monitor the signal intensity for the platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt).
-
Construct a calibration curve by plotting the ratio of the platinum signal intensity to the internal standard signal intensity against the known concentrations of the standards.
-
Calculate the concentration of platinum in the samples based on their signal ratios and the calibration curve.
Visualizing the Workflow
To better illustrate the logical flow of a typical analytical method validation process, the following diagram is provided.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both UV-Vis spectrophotometry and ICP-MS are viable methods for the determination of platinum, each with its own set of advantages and limitations.
The UV-Vis spectrophotometric method using chloroplatinic acid is a cost-effective and relatively simple technique. It is well-suited for the analysis of samples with higher concentrations of platinum and in matrices that are free from significant interferences. However, its sensitivity is lower compared to ICP-MS, and it may be more susceptible to interferences from other metal ions that absorb at the same wavelength.
ICP-MS offers superior sensitivity and specificity, making it the method of choice for trace and ultra-trace analysis of platinum in complex matrices. Its ability to perform multi-element analysis simultaneously is another significant advantage. The primary drawbacks of ICP-MS are the higher initial instrument cost and the need for more extensive sample preparation, including acid digestion for solid samples.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the expected concentration of platinum, the complexity of the sample matrix, the required level of sensitivity and accuracy, and budgetary considerations. For regulated environments, the comprehensive validation data available for ICP-MS methods often makes it the preferred choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of platinum(IV) by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hylapharm.com [hylapharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Chloroplatinic Acid and Potassium Tetrachloroplatinate for Platinum Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of platinum nanoparticles (PtNPs) with controlled size, morphology, and catalytic activity is paramount for applications ranging from catalysis to nanomedicine. The choice of the platinum precursor is a critical first step that significantly influences the final characteristics of the nanoparticles. This guide provides an objective, data-driven comparison between two commonly used precursors: chloroplatinic acid (H₂PtCl₆), a Pt(IV) salt, and potassium tetrachloroplatinate (K₂PtCl₄), a Pt(II) salt.
Chemical and Physical Properties: An Overview
Chloroplatinic acid and potassium tetrachloroplatinate differ fundamentally in the oxidation state of the platinum ion. H₂PtCl₆ contains a Pt⁴⁺ ion complexed with six chloride ligands ([PtCl₆]²⁻), while K₂PtCl₄ features a Pt²⁺ ion with four chloride ligands ([PtCl₄]²⁻). This difference in oxidation state impacts their reactivity, the choice of reducing agents, and the kinetics of nanoparticle formation.
Performance in Nanoparticle Synthesis: A Comparative Analysis
The selection of a precursor has a direct and measurable impact on the resulting nanoparticles. Key performance indicators include particle size, size distribution, morphology, and catalytic efficiency.
Effect on Nanoparticle Size: The precursor's reduction potential and reaction kinetics are key determinants of the final particle size. A study comparing various Pt(IV) precursors (H₂PtCl₆, Na₂PtCl₆, and (NH₄)₂PtCl₆) found that the reduction rate significantly affects nanoparticle dimensions.[1][2] A faster reduction rate leads to the rapid formation of numerous initial nuclei, resulting in smaller final particles.[2] While this study did not include K₂PtCl₄, it highlights the kinetic control exerted by the precursor. Generally, the two-electron reduction of Pt(II) precursors like K₂PtCl₄ can offer different kinetic pathways compared to the four-electron reduction of Pt(IV) from H₂PtCl₆.[3][4]
Effect on Morphology and Catalytic Activity: The precursor choice can influence the final shape of the nanoparticles (e.g., spherical, cubic, tetrahedral), which in turn affects their catalytic properties.[5][6] The surface facets exposed by different shapes ({111} vs. {100}) exhibit varying catalytic activities for specific chemical reactions.[7] For instance, tetrahedral PtNPs, with a higher fraction of {111} facets, have shown higher catalytic activity in certain reactions compared to cubic NPs.[5]
Quantitative Data Summary
The following table summarizes experimental data from studies utilizing either chloroplatinic acid or potassium tetrachloroplatinate for PtNP synthesis.
| Parameter | Chloroplatinic Acid (H₂PtCl₆) | Potassium Tetrachloroplatinate (K₂PtCl₄) | References |
| Platinum Oxidation State | +4 | +2 | [3][8] |
| Typical Reducing Agents | Sodium borohydride (B1222165) (NaBH₄), Hydrazine, Citric Acid | L-Ascorbic acid, Trisodium citrate | [9][10][11][12] |
| Reported Avg. Particle Size | 1-3 nm, 2.5-4 nm, 5-6 nm (cuboid), 16-18 nm (flower) | 2-3.5 nm (cuboidal) | [10][11] |
| Reported Morphology | Spherical, Cubic, Oval, Flower-like | Cuboidal, Spherical | [10][13] |
| Key Observation | Particle size can be tuned by precursor concentration. | Can be used to synthesize cuboidal nanoparticles. | [10] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of platinum nanoparticles using each precursor. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Synthesis of PtNPs using Chloroplatinic Acid (H₂PtCl₆)
This protocol is adapted from a method utilizing sodium borohydride as a strong reducing agent.[9]
Materials:
-
Chloroplatinic acid (H₂PtCl₆)
-
Sodium borohydride (NaBH₄)
-
Deionized water (18.2 MΩ)
Procedure:
-
Precursor Solution Preparation: Dissolve 1.1 mg of H₂PtCl₆ in 20 mL of deionized water to create a 0.13 mM Pt solution.
-
Reduction: While stirring the Pt precursor solution, add 10 equivalents of NaBH₄ in a single addition.
-
Reaction: Continue stirring the solution for 2 hours at room temperature (25 °C). The color of the solution will change, indicating the formation of PtNPs.
-
Characterization: The resulting PtNP colloid can be characterized using UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM) for size and morphology, and other relevant techniques.
Protocol 2: Synthesis of PtNPs using Potassium Tetrachloroplatinate (K₂PtCl₄)
This protocol is based on a method using L-ascorbic acid as a mild reducing agent.[10]
Materials:
-
Potassium tetrachloroplatinate (K₂PtCl₄)
-
L-ascorbic acid
-
Brij 58 (surfactant/stabilizer)
-
Deionized water
Procedure:
-
Precursor-Surfactant Mixture: Mix 5 mL of a 20 mM K₂PtCl₄ solution with 1 mL of a 0.044 M Brij 58 solution.
-
Sonication: Sonicate the mixture for 10 minutes in a bath sonicator to ensure homogeneity.
-
Reduction: Add 5 mL of a 0.04 M L-ascorbic acid solution to the mixture.
-
Reaction: Continue sonication for an additional 45 minutes to facilitate the reduction of Pt(II) to Pt(0) and the formation of nanoparticles.
-
Purification: Collect the resulting precipitate by centrifugation and wash several times to remove unreacted reagents and byproducts.
Visualizing the Synthesis Process
General Experimental Workflow
The following diagram illustrates a typical workflow for the chemical synthesis of platinum nanoparticles, highlighting the stages where precursor-dependent choices are made.
Caption: Workflow for PtNP synthesis, from precursor choice to characterization.
Chemical Reduction Pathways
This diagram contrasts the reduction pathways from the Pt(IV) and Pt(II) precursor complexes to elemental platinum (Pt⁰).
Caption: Reduction of Pt(IV) and Pt(II) complexes to elemental platinum.
Conclusion
The choice between chloroplatinic acid (H₂PtCl₆) and potassium tetrachloroplatinate (K₂PtCl₄) as a precursor for platinum nanoparticle synthesis is a critical decision that influences the entire synthesis process and the final product characteristics.
-
Chloroplatinic acid (Pt⁴⁺) is a higher oxidation state precursor that undergoes a four-electron reduction, often involving a Pt(II) intermediate.[3] Its reactivity allows for the use of a wide range of strong and mild reducing agents.
-
Potassium tetrachloroplatinate (Pt²⁺) provides a more direct, two-electron reduction pathway to elemental platinum. It has been reported to offer greater pH stability in aqueous solutions compared to Pt(IV) hexachloride precursors, which can be advantageous for controlling the synthesis environment.[4]
Ultimately, the optimal precursor depends on the desired outcome. For researchers aiming for specific morphologies or smaller particle sizes through rapid reduction kinetics, the choice of reducing agent in combination with H₂PtCl₆ might be preferable. Conversely, for syntheses requiring greater pH stability or a more direct reduction pathway, K₂PtCl₄ presents a compelling alternative. This guide serves as a foundational resource to inform this crucial experimental decision.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 9. Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications [mdpi.com]
- 10. jddtonline.info [jddtonline.info]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. US11179781B2 - Method of making colloidal platinum nanoparticles - Google Patents [patents.google.com]
- 13. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrosilylation Catalysts: Speier's Catalyst vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The hydrosilylation reaction, a cornerstone of silicon chemistry, is pivotal for the synthesis of a vast array of organosilicon compounds utilized in materials science, pharmaceuticals, and industrial applications. The choice of catalyst is paramount to the efficiency, selectivity, and overall success of this transformation. This guide provides an objective comparison of the historical Speier's catalyst with contemporary hydrosilylation catalysts, supported by available performance data and detailed experimental methodologies.
Introduction: The Evolution of Hydrosilylation Catalysis
Since its discovery, the platinum-catalyzed hydrosilylation has been the most effective method for the formation of silicon-carbon bonds. Speier's catalyst, a solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol, was a groundbreaking discovery that made hydrosilylation a widely practicable reaction.[1] However, the field has seen significant advancements, leading to the development of more efficient, selective, and user-friendly catalysts.
Modern catalysts, such as Karstedt's catalyst, platinum N-heterocyclic carbene (NHC) complexes, and even catalysts based on less precious metals like nickel and cobalt, have emerged to address the limitations of Speier's catalyst. These newer systems often boast superior performance in terms of activity, stability, and substrate scope.
Performance Comparison: A Leap in Efficiency
Modern hydrosilylation catalysts have demonstrated a significant leap in performance compared to the traditional Speier's catalyst. Key performance metrics include Turnover Number (TON), which indicates the total number of substrate molecules a single catalyst molecule can convert before deactivation, and Turnover Frequency (TOF), a measure of the catalyst's activity per unit of time.
While direct side-by-side quantitative comparisons under identical conditions are scarce in the literature, the available data clearly illustrates the superiority of modern catalysts. Karstedt's catalyst, for instance, is known to possess a better TON than Speier's catalyst.[2] More advanced systems exhibit exceptionally high TONs and TOFs, often orders of magnitude greater than what is typically achieved with Speier's catalyst.
Table 1: Quantitative Performance Data of Various Hydrosilylation Catalysts
| Catalyst Type | Catalyst Example | Substrate | Silane | TON | TOF (h⁻¹) | Reference |
| Traditional | Speier's Catalyst (H₂PtCl₆) | Alkenes | Various | Generally lower than modern catalysts | Not explicitly quantified in readily available literature | [2] |
| Modern Pt(0) | Karstedt's Catalyst | 1-Octene (B94956) | Heptamethyltrisiloxane | High | ~5.2 x 10⁶ | |
| Modern Heterogeneous Pt | Pt/CeO₂ | Alkenes | Various | 6.9 x 10⁶ | - | |
| Modern Pt-NHC | [Pt(IPr*)(dms)Cl₂] | 1-Octene | Heptamethyltrisiloxane | 970,000 | 40,417 | |
| Modern Non-Precious Metal | Nickel Pincer Complex | 1-Octene | Diphenylsilane | 10,000 | 83,000 |
Note: TON and TOF values are highly dependent on specific reaction conditions (temperature, substrate, solvent, etc.) and should be considered as illustrative of the catalysts' potential.
Key Differentiators: Beyond Performance Metrics
The advantages of modern catalysts extend beyond just higher TONs and TOFs. Several other factors contribute to their enhanced utility in research and industrial settings.
Table 2: Qualitative Comparison of Hydrosilylation Catalysts
| Feature | Speier's Catalyst | Karstedt's Catalyst | Modern Pt-NHC & Non-Precious Metal Catalysts |
| Catalyst Precursor | Pt(IV) | Pt(0) | Pt(II), Pt(0), Ni(II), Co(II), etc. |
| Activation | Requires in-situ reduction, often leading to an induction period.[3] | Active as a Pt(0) species, generally no induction period. | Can be pre-activated or have a defined active species. |
| Solubility | Can be heterogeneous in non-polar media like silicone resins.[2] | Lipophilic and generally soluble in organic substrates.[1] | Tunable solubility based on ligand design. |
| Reaction Conditions | Often requires elevated temperatures. | Typically active at room temperature or with mild heating. | Many are highly active at room temperature. |
| Selectivity | Can lead to side reactions like alkene isomerization. | Generally offers high selectivity to the desired anti-Markovnikov product. | Often exhibit excellent chemo- and regioselectivity. |
| Color of Product | Can lead to colored byproducts due to platinum colloid formation.[3] | Typically yields colorless products. | Designed to minimize colored impurities. |
Catalytic Mechanisms and Experimental Workflows
The catalytic cycle for most platinum-based hydrosilylation catalysts is generally described by the Chalk-Harrod mechanism .[1] This involves the oxidative addition of the Si-H bond to the platinum center, coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product. For Speier's catalyst, an initial reduction of the Pt(IV) precursor to a catalytically active Pt(0) species is required.[4]
The workflow for a typical hydrosilylation experiment is straightforward, involving the mixing of the alkene, silane, and catalyst under controlled conditions.
Experimental Protocols
Below are representative experimental protocols for the hydrosilylation of 1-octene with triethoxysilane (B36694) using Speier's catalyst and a modern Pt-NHC catalyst.
Protocol 1: Hydrosilylation using Speier's Catalyst
Materials:
-
1-Octene
-
Triethoxysilane
-
Speier's catalyst solution (0.1 M H₂PtCl₆ in isopropanol)
-
Anhydrous toluene (B28343) (optional, as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-octene (1.0 eq).
-
If using a solvent, add anhydrous toluene.
-
Add triethoxysilane (1.1 eq) to the flask via syringe.
-
Add the Speier's catalyst solution (typically 10⁻⁴ to 10⁻⁵ eq of Pt relative to the alkene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). An induction period may be observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by distillation under reduced pressure to remove unreacted starting materials and the solvent.
Protocol 2: Hydrosilylation using a Modern Pt-NHC Catalyst
Materials:
-
1-Octene
-
Triethoxysilane
-
Pt-NHC catalyst (e.g., [Pt(IPr*)(dms)Cl₂])
-
Anhydrous toluene (optional, as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add the Pt-NHC catalyst (typically 1 to 100 ppm relative to the alkene).
-
If using a solvent, add anhydrous toluene to dissolve the catalyst.
-
Add 1-octene (1.0 eq) to the flask.
-
Add triethoxysilane (1.1 eq) to the flask via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by GC or NMR spectroscopy.
-
Upon completion, the product can be purified by passing through a short plug of silica (B1680970) gel to remove the catalyst, followed by distillation if necessary.
Conclusion
The evolution from Speier's catalyst to modern hydrosilylation catalysts represents a significant advancement in chemical synthesis. While Speier's catalyst laid the foundation for industrial-scale hydrosilylation, its limitations in terms of activity, solubility, and reaction conditions have been largely overcome by newer catalytic systems. Modern catalysts, including Karstedt's catalyst, Pt-NHC complexes, and catalysts based on earth-abundant metals, offer researchers and drug development professionals a more efficient, selective, and sustainable toolkit for the synthesis of advanced organosilicon compounds. The choice of catalyst will ultimately depend on the specific application, cost considerations, and desired performance characteristics.
References
A Comparative Guide to Potassium Analysis: Ion Chromatography vs. the Chloroplatinic Acid Method
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of potassium is a critical aspect of pharmaceutical development and quality control. As the United States Pharmacopeia (USP) continues to modernize its monographs, newer analytical techniques are being adopted, offering significant advantages over traditional methods.[1] This guide provides a detailed comparison between a modern instrumental method, Ion Chromatography (IC), and a classical gravimetric technique, the Chloroplatinic Acid method, for the determination of potassium content.
Executive Summary
Ion chromatography has emerged as a superior alternative to the historical chloroplatinic acid method for potassium analysis in pharmaceutical applications. Offering higher throughput, improved safety, and the ability to perform simultaneous analysis of multiple cations, IC aligns with the efficiency and rigor required in modern drug development. While the chloroplatinic acid method is noted for its accuracy when performed correctly, it is hampered by high costs, laborious procedures, and the use of hazardous materials. This guide presents a comprehensive overview of both methods, including their underlying principles, experimental protocols, and a comparison of their performance characteristics to aid researchers in selecting the most appropriate technique for their analytical needs.
Method Comparison at a Glance
| Feature | Ion Chromatography (IC) | Chloroplatinic Acid Method |
| Principle | Chromatographic separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.[2] | Gravimetric analysis based on the precipitation of potassium as potassium hexachloroplatinate (K₂PtCl₆).[2][3] |
| Specificity | High; able to separate potassium from other cations like sodium and ammonium.[2] | Good, but can be affected by the presence of other ions that may co-precipitate. |
| Simultaneous Analysis | Yes, capable of analyzing multiple cations in a single run.[2] | No, specific to the precipitation of potassium. |
| Sample Throughput | High; automated systems allow for the analysis of numerous samples. | Low; a manual and time-consuming process.[4] |
| Cost per Sample | Lower operational cost after initial instrument investment. | High, primarily due to the expensive chloroplatinic acid reagent.[3] |
| Reagent Hazard | Generally uses dilute acidic or basic eluents. | Involves the use of a strong acid (chloroplatinic acid). |
| Automation | Fully automatable. | Manual procedure with limited potential for automation. |
| Validation | Methods are validated according to USP general chapters <1225> and <621>.[1] | Relies on classical gravimetric principles for accuracy. |
Performance Characteristics
The following table summarizes the typical performance characteristics of each method. It is important to note that direct comparative studies are scarce, and the data for the chloroplatinic acid method are based on the general performance of gravimetric techniques.
| Parameter | Ion Chromatography (IC) | Chloroplatinic Acid Method (Gravimetric) |
| Limit of Detection (LOD) | Low µg/L to mg/L range | Typically in the mg/L range |
| Limit of Quantitation (LOQ) | Low µg/L to mg/L range | Typically in the mg/L range |
| Linearity (R²) | ≥ 0.999 | Not applicable (absolute method) |
| Accuracy (% Recovery) | Typically 98-102% | High, approaching 100% with careful technique |
| Precision (%RSD) | < 2% | Generally low, but dependent on operator skill |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for potassium analysis using both Ion Chromatography and the Chloroplatinic Acid method.
References
Safety Operating Guide
Proper Disposal of Chloroplatinic Acid Hydrate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Chloroplatinic acid hydrate (B1144303), a common reagent in synthesis and catalysis, is a corrosive and toxic substance that requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of chloroplatinic acid hydrate, adhering to best practices in laboratory safety and chemical waste management.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazards. The substance is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear the appropriate personal protective equipment (PPE).[1][2][3]
In case of accidental exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4][5] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4][5] If the person is conscious, rinse their mouth with water and give them a cupful of water to drink.[4] Seek immediate medical attention.[4][5]
Personal Protective Equipment (PPE) and Incompatible Materials
Proper selection and use of PPE are critical to safely handle this compound. Additionally, understanding its chemical incompatibilities is essential to prevent dangerous reactions.
| Personal Protective Equipment (PPE) | Incompatible Materials |
| Eye/Face Protection: Chemical safety goggles and a face shield.[6] | Strong bases (e.g., sodium hydroxide, potassium hydroxide).[4] |
| Hand Protection: Chemical-resistant gloves (e.g., PVC, neoprene).[7] | Metals.[4] |
| Body Protection: A chemical-resistant apron or a full protective suit.[6][7] | Cyanides and sulfides.[4] |
| Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if dust or aerosols are generated.[1][2] | Aluminum or galvanized containers.[7] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound from a laboratory setting involves converting the soluble, corrosive acid into a more stable, insoluble platinum compound that can be collected for disposal by a licensed waste management company. This protocol is designed for small quantities of aqueous waste containing chloroplatinic acid.
Objective: To precipitate platinum from the acidic solution as ammonium (B1175870) chloroplatinate, a more stable salt.
Materials:
-
Aqueous waste containing this compound
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
pH indicator strips or a pH meter
-
Beakers
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Appropriate waste containers, properly labeled
Experimental Protocol:
-
Initial Preparation:
-
Ensure all necessary PPE is worn.
-
Perform the entire procedure in a well-ventilated chemical fume hood.
-
If you have solid this compound waste, dissolve it in water to create a dilute aqueous solution.
-
-
Neutralization of Excess Acid:
-
Slowly add 1 M NaOH or KOH solution dropwise to the chloroplatinic acid solution while stirring continuously.[6]
-
Monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 5.5 and 7.0.[6] This step neutralizes the acidity of the solution.
-
-
Precipitation of Platinum:
-
Once the pH is neutral, slowly add a saturated solution of ammonium chloride to the neutralized chloroplatinic acid solution.[4][7]
-
A yellow precipitate of ammonium chloroplatinate ((NH₄)₂PtCl₆) should form.[4]
-
Allow the mixture to stand for a sufficient amount of time to ensure complete precipitation.
-
-
Separation of the Precipitate:
-
Set up a filtration apparatus.
-
Carefully filter the mixture to separate the solid ammonium chloroplatinate from the liquid.
-
Wash the precipitate with a small amount of cold, saturated ammonium chloride solution to remove any remaining impurities.[5]
-
-
Waste Collection and Labeling:
-
Carefully transfer the filtered solid (ammonium chloroplatinate) into a clearly labeled hazardous waste container. The label should include the chemical name and a description of the contents.
-
The remaining liquid (filtrate) should also be collected in a separate, labeled hazardous waste container. Although the platinum has been largely removed, the filtrate may still contain residual platinum and other salts, and should not be disposed of down the drain.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. CHLOROPLATINIC ACID, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. The Improvement of Platinum Recovery Ratio in the Recycling Process Using “Dry Aqua Regia” [jstage.jst.go.jp]
- 5. goldrefiningforum.com [goldrefiningforum.com]
- 6. US5797977A - Method of platinum recovery - Google Patents [patents.google.com]
- 7. future4200.com [future4200.com]
- 8. orgsyn.org [orgsyn.org]
- 9. nj.gov [nj.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Chloroplatinic Acid Hydrate
Essential guidance for laboratory professionals on the safe handling, personal protective equipment (PPE), and disposal of chloroplatinic acid hydrate (B1144303), ensuring a secure research environment.
Chloroplatinic acid hydrate, a key compound in catalysis and synthesis, demands meticulous handling due to its corrosive and sensitizing properties. Adherence to strict safety protocols is paramount to mitigate risks of severe skin and eye burns, allergic reactions, and respiratory complications. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals to maintain the highest safety standards.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment to prevent exposure.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles with side-shields or a full face shield.[1][2][3][4] | Standard safety glasses are insufficient. A face shield is recommended when there is a risk of splashing.[4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, PVC), a full protective suit or lab coat, and a PVC apron.[1][3][5] | Ensure gloves are tested according to EN 374 standards.[5] Contaminated clothing should be removed immediately and laundered separately before reuse.[2][6] |
| Respiratory | An effective dust mask or a NIOSH/MSHA-approved respirator is necessary, especially when dust may be generated.[1][2][4] | In situations with inadequate ventilation or the potential for exceeding exposure limits, a full-face particle respirator is recommended.[7][8] |
Occupational Exposure Limits:
| Substance | TWA (8-hour Time-Weighted Average) |
| Platinum (soluble salts, as Pt) | 0.002 mg/m³[2] |
Experimental Protocol: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][4]
-
Material Inspection: Before use, visually inspect the container for any signs of damage or leaks.[6]
2. Handling the Compound:
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid form.[2] Use dry, clean-up procedures if any material is spilled.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or meals.[1][6] Do not eat, drink, or smoke in the handling area.[6]
-
Incompatible Materials: Store away from incompatible materials such as strong bases, metals, cyanides, and sulfides.[2]
3. Spill Management:
-
Minor Spills: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust during cleanup.[6]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[6] Wear a full-body protective suit and a self-contained breathing apparatus during cleanup.[3][6] Prevent the spilled material from entering drains or waterways.[6]
4. Disposal Plan:
-
Waste Collection: Collect waste material in a labeled, sealed container.[7]
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service.[7] Consult local, regional, and national regulations for proper disposal procedures.[6][9]
-
Treatment: If permissible, treatment may involve neutralization with soda-lime or soda-ash followed by burial in a designated landfill or incineration.[6]
Emergency Procedures: Immediate Actions for Exposure
In case of accidental exposure, immediate and decisive action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[2] Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][10] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[2] Seek immediate medical attention.[6][10]
Logical Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. sdfine.com [sdfine.com]
- 7. sistemas.ffclrp.usp.br [sistemas.ffclrp.usp.br]
- 8. colonialmetals.com [colonialmetals.com]
- 9. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
